(3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C41H68N7O18P3S |
|---|---|
Molekulargewicht |
1072.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienethioate |
InChI |
InChI=1S/C41H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h5-6,8-9,11-12,27-30,34-36,40,49,52-53H,4,7,10,13-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b6-5-,9-8-,12-11-/t29-,30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
AUKMTTJFPKEFDQ-IVICTRQZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA: A Key Intermediate in Omega-3 Fatty Acid Catabolism
Abstract: This document provides an in-depth examination of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a critical metabolic intermediate in the β-oxidation of omega-3 polyunsaturated fatty acids. We will explore its biosynthetic origins, its precise role as a substrate in the catabolic cascade, the enzymatic machinery responsible for its turnover, and its significance within the broader context of cellular energy homeostasis. Furthermore, this guide details robust analytical methodologies for its quantification and discusses the functional implications of this pathway.
Introduction and Molecular Identity
This compound is a long-chain fatty acyl-Coenzyme A (CoA) derivative.[1][2] Its structure is defined by a 20-carbon (icosanoyl) backbone, activated by a thioester bond to Coenzyme A.[1] Key features include a hydroxyl group at the third carbon (C-3 or β-carbon) with a specific R-stereochemical configuration, and three cis (Z) double bonds at carbons 11, 14, and 17. This molecule is not a signaling entity or a stable endpoint, but rather a transient substrate within a major energy-yielding pathway: the β-oxidation of polyunsaturated fatty acids (PUFAs).[3][4] Its direct biological role is to serve as the specific substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase in the third step of a β-oxidation cycle.[5][6]
The precursor to this intermediate is (11Z,14Z,17Z)-eicosatrienoic acid (ETE), a 20-carbon omega-3 fatty acid derived from the elongation of α-linolenic acid (ALA, 18:3n-3).[7][8] The degradation of such PUFAs presents unique challenges compared to saturated fats, requiring a specialized set of auxiliary enzymes to handle the pre-existing double bonds.[9][10]
Metabolic Context: The Peroxisomal β-Oxidation Pathway
The catabolism of very-long-chain and polyunsaturated fatty acids, including ETE, predominantly initiates in peroxisomes.[3][4][11] This is because the mitochondrial machinery is not equipped to handle certain complex structures. The formation of this compound occurs within this peroxisomal pathway after several initial enzymatic steps.
The metabolic sequence is as follows:
-
Activation: (11Z,14Z,17Z)-eicosatrienoic acid is activated to its CoA thioester, (11Z,14Z,17Z)-eicosatrienoyl-CoA, in an ATP-dependent reaction.[1]
-
First Dehydrogenation: Acyl-CoA oxidase introduces a trans double bond between carbons 2 and 3, yielding (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA.
-
Hydration: A specialized enoyl-CoA hydratase, part of a multifunctional enzyme complex (like peroxisomal multifunctional enzyme type 2, HSD17B4), hydrates the newly formed double bond.[5] This stereospecific reaction adds a hydroxyl group to C-3, resulting in the formation of This compound . The R-configuration is critical for recognition by the subsequent enzyme.
Caption: Metabolic formation of the target intermediate.
Core Biological Function: Substrate for Dehydrogenation
The sole, critical role of this compound is to be the substrate for the third step of β-oxidation.[12][13] This step is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH).[5][14]
-
Enzymatic Reaction: HADH oxidizes the 3-hydroxyl group to a ketone, using NAD+ as an electron acceptor.[6]
-
Product: The reaction yields (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA and NADH + H+.[5][15]
This oxidation is indispensable for the final step of the cycle, thiolytic cleavage, which shortens the fatty acid chain by two carbons, releasing acetyl-CoA. The NADH produced is a key reducing equivalent, shuttled to the mitochondria to fuel ATP synthesis via the electron transport chain.[11] The entire process is repeated until the fatty acid is completely broken down.
Experimental Analysis and Characterization
The transient nature and low cellular abundance of acyl-CoA intermediates make their detection and quantification challenging. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18] This technique offers the required sensitivity and specificity to resolve and quantify individual acyl-CoA species from complex biological matrices.[19]
Experimental Protocol: Quantification of Long-Chain Acyl-CoAs from Liver Tissue
This protocol is adapted from established methods for acyl-CoA analysis.[16][20]
-
Sample Preparation (Critical Step):
-
Flash-freeze ~100-200 mg of liver tissue in liquid nitrogen immediately upon collection to halt enzymatic activity.
-
Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins and extract small molecules.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidic supernatant onto the cartridge. The acyl-CoAs will bind to the C18 stationary phase.
-
Wash the cartridge with 2 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium hydroxide. This high pH helps in the elution process.[16]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the eluate onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes to separate acyl-CoAs based on chain length and unsaturation.[17]
-
-
Mass Spectrometry:
-
Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[16][20]
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for this compound would be determined by infusion of a synthetic standard, but is typically a neutral loss of the 507 Da phosphoadenosine diphosphate moiety from the protonated molecule [M+H]+.[17]
-
-
Caption: A typical workflow for acyl-CoA quantification.
Data Presentation
Quantitative data from such experiments allow for the comparison of metabolic flux under different physiological conditions.
| Acyl-CoA Species | Control Group (pmol/mg tissue) | High Omega-3 Diet (pmol/mg tissue) | Fold Change |
| Oleoyl-CoA (18:1n-9) | 15.2 ± 1.8 | 12.5 ± 2.1 | 0.82 |
| Eicosatrienoyl-CoA (20:3n-3) | 0.8 ± 0.2 | 4.5 ± 0.9 | 5.63 |
| (3R)-3-hydroxyicosatrienoyl-CoA | 0.1 ± 0.03 | 0.6 ± 0.15 | 6.00 |
| Acetyl-CoA | 25.4 ± 3.1 | 38.9 ± 4.5 | 1.53 |
| Table 1: Representative quantitative data showing the expected increase in the target intermediate and its direct precursor in liver tissue following a diet rich in omega-3 fatty acids. Data are hypothetical. |
Regulatory and Pathophysiological Significance
The biological importance of this compound is intrinsically linked to the overall regulation of fatty acid oxidation. The flux through this pathway is controlled by several factors:
-
Substrate Availability: The concentration of its precursor, ETE, directly influences its formation rate.[7][21]
-
Enzyme Expression: The expression levels of peroxisomal β-oxidation enzymes, including HADH, are transcriptionally upregulated by activators of PPARα (Peroxisome Proliferator-Activated Receptor alpha), a key nuclear receptor that governs lipid metabolism.[9]
-
Post-Translational Modification: The activity of HADH enzymes can be modulated by post-translational modifications, such as lysine acetylation, which can increase enzyme activity and overall fatty acid oxidation rates.[22]
Deficiencies in the enzymes that process this intermediate, such as HADH, can lead to severe metabolic diseases characterized by the accumulation of hydroxylated fatty acid intermediates, hypoglycemia, and energy deprivation, particularly affecting the heart and liver.[14][23]
Conclusion
This compound is a pivotal, albeit transient, metabolite whose biological role is precisely defined as an intermediate in the peroxisomal β-oxidation of the omega-3 fatty acid ETE (20:3n-3). Its stereospecific formation and subsequent oxidation are essential steps in the catabolic cascade that converts complex polyunsaturated fatty acids into acetyl-CoA and reducing equivalents, thereby contributing significantly to cellular energy production. Understanding its place in this pathway is fundamental for researchers in metabolism, nutrition, and the development of therapies for metabolic disorders.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. Exposome-Explorer - Eicosatrienoic acid (ETE; cis-20:3n-3) (Compound) [exposome-explorer.iarc.fr]
- 3. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C20:3n-3 (eicosatrienoic acid) [matvaretabellen.no]
- 9. aocs.org [aocs.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA | C41H66N7O18P3S | CID 71581038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of eicosapentaenoic acid (20:5, n-3) on secretion of lipoproteins in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Hydroxyacyl-Coenzyme A dehydrogenase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA is a key intermediate in the peroxisomal β-oxidation of α-linolenic acid, an essential omega-3 polyunsaturated fatty acid (PUFA). Its metabolism is critical for maintaining lipid homeostasis, and dysregulation of this pathway has been implicated in various metabolic disorders. This guide provides a comprehensive overview of the enzymatic cascade responsible for the biosynthesis and degradation of this compound, with a focus on the underlying biochemical mechanisms and experimental methodologies for its study. We will delve into the roles of core and auxiliary enzymes, the significance of stereospecificity in the pathway, and provide detailed protocols for the analysis of pathway intermediates and enzyme activities. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism and its implications for human health and disease.
Introduction: The Significance of Peroxisomal β-Oxidation of Polyunsaturated Fatty Acids
While mitochondria are the primary sites of β-oxidation for most fatty acids, peroxisomes play a specialized and indispensable role in the metabolism of very-long-chain fatty acids (VLCFAs) and PUFAs.[1][2] The unique double bond structures of PUFAs necessitate a set of auxiliary enzymes to work in concert with the core β-oxidation machinery.[3][4] The metabolism of α-linolenic acid (18:3, n-3) through this peroxisomal pathway gives rise to several critical intermediates, including this compound. Understanding the intricacies of this pathway is paramount for elucidating the mechanisms of lipid-related diseases and for the development of targeted therapeutic interventions.
The Metabolic Pathway: From α-Linolenic Acid to Acetyl-CoA
The conversion of α-linolenic acid to shorter-chain fatty acyl-CoAs in the peroxisome is a multi-step process involving both core β-oxidation enzymes and auxiliary enzymes to handle the cis double bonds.
Initial Activation and Transport
α-Linolenic acid is first activated to α-linolenoyl-CoA in the cytoplasm. This activated fatty acid is then transported into the peroxisome, a process that is not yet fully understood but is thought to be mediated by specific transporters.
Core and Auxiliary Enzymes of Peroxisomal β-Oxidation
The peroxisomal β-oxidation of PUFAs is carried out by a set of core enzymes analogous to those in mitochondria, but with distinct properties. Additionally, auxiliary enzymes are required to modify the structure of the unsaturated acyl-CoA intermediates.[3][4]
Table 1: Key Enzymes in the Peroxisomal β-Oxidation of α-Linolenic Acid
| Enzyme Class | Specific Enzyme(s) | Function |
| Core Enzymes | ||
| Acyl-CoA Oxidase | ACOX1 | Catalyzes the first dehydrogenation, introducing a double bond at the C2 position. |
| Multifunctional Enzyme | D-Bifunctional Protein (DBP/MFP-2) | Possesses both 2-enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.[5][6] |
| Thiolase | Peroxisomal 3-ketoacyl-CoA thiolase | Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA.[7][8] |
| Auxiliary Enzymes | ||
| Isomerase | Δ³,Δ²-Enoyl-CoA Isomerase | Shifts the position of double bonds.[3] |
| Reductase | 2,4-Dienoyl-CoA Reductase | Reduces conjugated double bonds.[4][9] |
Biosynthesis of this compound
The formation of this compound is a critical juncture in the degradation of α-linolenic acid. The following diagram illustrates the proposed enzymatic steps leading to its synthesis.
Caption: Biosynthesis of this compound.
The key step in the formation of our target molecule is the hydration of a trans-Δ²-enoyl-CoA precursor by the D-bifunctional protein (DBP), also known as multifunctional protein 2 (MFP-2).[5] This enzyme exhibits stereospecificity, exclusively forming the (3R)-hydroxyacyl-CoA intermediate.[6]
Degradation of this compound
Once formed, this compound is further metabolized by the core β-oxidation enzymes.
References
- 1. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 7. InterPro [ebi.ac.uk]
- 8. Properties of peroxisomal 3-ketoacyl-coA thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and History of 3-Hydroxy Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy fatty acyl-Coenzyme A (CoA) esters are pivotal intermediates in cellular metabolism, sitting at the crossroads of catabolic energy production and anabolic synthesis. Their discovery was not a singular event but rather the culmination of decades of research that unraveled the intricate steps of fatty acid oxidation. Initially identified as key players in the mitochondrial β-oxidation spiral, their roles have expanded to include being fundamental building blocks for bacterial bioplastics (polyhydroxyalkanoates) and implicated in the pathophysiology of several inherited metabolic disorders. This guide provides an in-depth exploration of the historical milestones, key scientific contributions, and evolving analytical methodologies that have shaped our understanding of these crucial molecules. We will delve into the foundational experiments that first hinted at their existence, the biochemical characterization of the enzymes that govern their transformation, and the modern techniques used to study their flux and function, offering a comprehensive resource for professionals in biomedical research and drug development.
The Genesis of an Idea: Early Investigations into Fatty Acid Catabolism
The story of 3-hydroxy fatty acyl-CoAs begins long before their chemical identification, with early 20th-century efforts to understand how fats are converted to energy.
Knoop's Landmark Experiment and the β-Oxidation Hypothesis
In 1904, German physician Franz Knoop conducted a series of elegant experiments that provided the first significant insight into fatty acid degradation.[1][2][3] By feeding dogs fatty acids with a phenyl group attached at the terminal (omega) carbon, he essentially "labeled" the molecules, allowing him to trace their metabolic fate by analyzing their urine.[1][2]
-
When dogs were fed even-chain ω-phenyl fatty acids, they excreted phenylacetic acid (a phenyl group attached to a two-carbon acid).[1]
-
When fed odd-chain ω-phenyl fatty acids, they excreted hippuric acid, a conjugate of benzoic acid (a phenyl group attached to a one-carbon acid).[1]
From these results, Knoop deduced that the fatty acid chain was being shortened by two carbon atoms at a time, a process he termed "β-oxidation" because the chemical attack occurred at the β-carbon (the third carbon from the carboxyl group).[1][2][4] This foundational work laid the conceptual groundwork for the entire field, although the specific chemical intermediates remained a black box for nearly half a century.[5]
The Mitochondrial Era: Identification of the Key Intermediates
The next major leap required the convergence of improved biochemical techniques, the discovery of a crucial cofactor, and the identification of the subcellular location of the process.
The Discovery of Coenzyme A (CoA)
In the 1940s, Fritz Lipmann, while studying energy metabolism, discovered a heat-stable cofactor essential for acetylation reactions.[6][7][8] He named it Coenzyme A (CoA) for "activation of acetate".[8][9] This discovery was revolutionary, revealing that metabolic intermediates are often activated by being linked to CoA via a high-energy thioester bond.[6][10] Lipmann's work, for which he shared the Nobel Prize in 1953, provided the missing chemical context for understanding how fatty acids were handled by cellular enzymes.[6][7]
Lehninger and the Elucidation of the β-Oxidation Cycle
Building on Knoop's hypothesis and Lipmann's discovery, Albert Lehninger and his colleagues performed a series of seminal experiments in the late 1940s and 1950s using isolated mitochondria. They demonstrated that the entire process of fatty acid oxidation occurred within this organelle.[11][12][13] By meticulously studying the enzymatic reactions, they were able to isolate and identify the four core intermediates of the β-oxidation cycle.
The third step of this cycle was the hydration of a double bond, which led to the formation of L-3-hydroxyacyl-CoA .[1] This was the first definitive identification of this class of molecules as essential metabolic intermediates. The subsequent step involved the oxidation of this hydroxyl group to a keto group, catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) .[14][15][16]
Expanding Roles: Beyond Simple Catabolism
For many years, 3-hydroxy fatty acyl-CoAs were viewed almost exclusively through the lens of mitochondrial energy production. However, subsequent discoveries revealed their importance in anabolic pathways, particularly in the microbial world.
Building Blocks for Bioplastics: Polyhydroxyalkanoates (PHAs)
In bacteria, under conditions of nutrient limitation but excess carbon, cells can channel metabolic intermediates into the synthesis of storage polymers called polyhydroxyalkanoates (PHAs).[17][18] These are biodegradable polyesters with thermoplastic properties. The monomer units for these polymers are primarily (R)-3-hydroxy fatty acyl-CoAs .[18][19]
This discovery highlighted a crucial stereochemical distinction:
-
L-3-hydroxyacyl-CoA is the intermediate in the catabolic β-oxidation pathway.[15]
-
(R)-3-hydroxyacyl-CoA is the precursor for anabolic PHA synthesis.[17][19][20]
This metabolic partitioning is governed by specific enzymes. For instance, (R)-specific enoyl-CoA hydratases (PhaJ) can directly produce the (R)-isomer from enoyl-CoA, channeling it away from β-oxidation and towards PHA production.[18][21] Another key enzyme, PhaG, acts as a transacylase, linking fatty acid synthesis directly to PHA production by converting (R)-3-hydroxyacyl-ACP to its CoA thioester.[18][20][22]
Clinical Significance: When the Pathway Fails
The critical role of 3-hydroxyacyl-CoA metabolism was starkly underscored by the discovery of inherited metabolic diseases caused by defects in this pathway.
LCHAD and MTP Deficiency
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency are severe genetic disorders of fatty acid oxidation.[23] The MTP complex is an enzyme assembly on the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid β-oxidation, including the LCHAD activity.[23][24][25]
-
Pathophysiology : In these disorders, the inability to properly metabolize long-chain 3-hydroxyacyl-CoAs leads to their accumulation.[25][26] These accumulating metabolites and their acylcarnitine derivatives are believed to be toxic, contributing to the severe clinical manifestations.[25][26]
-
Clinical Manifestations : Patients often present with hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, liver dysfunction, and retinopathy.[23] A particularly notable association is the increased risk for mothers carrying an affected fetus to develop life-threatening pregnancy complications like acute fatty liver of pregnancy (AFLP) or HELLP syndrome.[25][27]
The discovery of these diseases provided a direct and tragic demonstration of the importance of this metabolic step and spurred the development of diagnostic tests, often based on detecting accumulating 3-hydroxy fatty acids and their derivatives in blood and urine.[28][29][30]
Modern Methodologies for Analysis
The study of 3-hydroxy fatty acyl-CoAs has evolved from classical enzyme kinetics to sophisticated analytical techniques capable of detecting and quantifying these molecules with high sensitivity and specificity.
Spectrophotometric Enzyme Assays
A foundational method for studying this pathway is the spectrophotometric assay of 3-hydroxyacyl-CoA dehydrogenase (HADH) activity.[16] This technique remains valuable for basic research and clinical diagnostics.
Protocol: Spectrophotometric Assay of HADH Activity [31][32]
-
Principle : The assay measures the rate of NAD+ reduction to NADH by monitoring the increase in absorbance at 340 nm. The reaction is typically run in the reverse (ketone reduction) direction for more favorable thermodynamics.
-
Reagents :
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
NADH solution: 10 mM NADH in buffer.
-
Substrate: 1 mM Acetoacetyl-CoA in water.
-
Biological Sample: Mitochondrial extract or purified enzyme, diluted in assay buffer.
-
-
Procedure :
-
Prepare a reaction mixture in a quartz cuvette containing 950 µL of Assay Buffer and 20 µL of NADH solution.
-
Add 10 µL of the biological sample. Mix by inversion and incubate at 30°C for 5 minutes to equilibrate.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding 20 µL of the Acetoacetyl-CoA substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis & Validation :
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert this rate into µmol/min.
-
Control : Run a parallel reaction without the substrate to account for any non-specific NADH oxidation.
-
Validation : The activity should be linear with respect to both time and the amount of enzyme added.
-
Chromatography and Mass Spectrometry (LC-MS)
Modern lipidomics relies heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the direct, sensitive, and specific quantification of acyl-CoAs, including 3-hydroxy species, from complex biological matrices.
Key Experimental Considerations:
-
Extraction Causality : Acyl-CoAs are amphipathic and prone to degradation. A solid-phase extraction (SPE) protocol is often chosen because it effectively separates these molecules from interfering lipids and salts while concentrating the sample, leading to a cleaner and more robust MS signal.
-
Chromatography Logic : Reversed-phase chromatography (e.g., using a C18 column) is the standard because it separates the different acyl-CoA species based on the hydrophobicity of their fatty acid chain, allowing for the resolution of molecules with different chain lengths.
-
Self-Validation through Internal Standards : The protocol is made trustworthy and quantitative by spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled 3-hydroxy-palmitoyl-CoA) at the very beginning of the extraction. Any sample loss during processing will affect the standard and the analyte equally, allowing for accurate correction and absolute quantification.[28][29]
Conclusion and Future Directions
The journey to understand 3-hydroxy fatty acyl-CoAs mirrors the advancement of biochemistry itself—from clever in-vivo metabolic tracing to the precise identification of intermediates in isolated organelles, and finally to their direct measurement with high-resolution analytical chemistry. Initially cast as a simple intermediate in a catabolic spiral, their roles have expanded to encompass anabolic polymer synthesis, disease pathophysiology, and as critical biomarkers for clinical diagnosis.
Future research will likely focus on the nuanced roles of these molecules in cellular signaling, their contribution to the pathology of more common metabolic diseases beyond rare inborn errors, and the potential for targeting the enzymes that produce and consume them for therapeutic intervention in fields like oncology and neurology. The continued development of advanced analytical tools will be paramount in uncovering the subtle but significant ways these foundational metabolites influence cellular health and disease.
References
- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Beta Oxidation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. jackwestin.com [jackwestin.com]
- 5. In 1904, Franz Knoop outlined a scheme for the biological oxidation of fa.. [askfilo.com]
- 6. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]
- 7. The Rockefeller University » Hospital Centennial [centennial.rucares.org]
- 8. Coenzyme A - Wikipedia [en.wikipedia.org]
- 9. Alex Kirkpatrick [alex-kirkpatrick.com]
- 10. Coenzyme A | biochemistry | Britannica [britannica.com]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. aocs.org [aocs.org]
- 13. Lehninger_Chapter 17_Fatty acid Oxid.ppt [slideshare.net]
- 14. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 17. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aocs.org [aocs.org]
- 19. researchgate.net [researchgate.net]
- 20. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
- 23. informnetwork.org [informnetwork.org]
- 24. informnetwork.org [informnetwork.org]
- 25. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitochondrial bioenergetics deregulation caused by long-chain 3-hydroxy fatty acids accumulating in LCHAD and MTP deficiencies in rat brain: a possible role of mPTP opening as a pathomechanism in these disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. merckmillipore.com [merckmillipore.com]
- 30. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 31. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA: Structure, Metabolic Function, and Analytical Considerations
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
(3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA is a pivotal, yet transient, metabolic intermediate in the peroxisomal β-oxidation of (11Z,14Z,17Z)-eicosatrienoic acid, an omega-3 polyunsaturated fatty acid (PUFA). Its precise stereochemistry and structure dictate its metabolic fate and underscore the specialized enzymatic machinery housed within the peroxisome. This guide provides a comprehensive technical overview of its molecular architecture, its functional role as a catabolic intermediate, the detailed enzymatic pathway governing its formation and degradation, and its significance in human health and disease. Furthermore, we present established methodologies for its analytical characterization, providing a framework for researchers investigating fatty acid metabolism and related pathological conditions.
Introduction: Situating a Key Intermediate in Peroxisomal Lipid Metabolism
The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. While mitochondria are the primary sites for the β-oxidation of most common fatty acids, peroxisomes possess a specialized and complementary system essential for handling substrates that are problematic for mitochondria. These substrates include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and a variety of polyunsaturated fatty acids (PUFAs). The peroxisomal pathway is not primarily for ATP production in the same manner as mitochondria; instead, it serves to shorten complex fatty acids into forms that can then be shuttled to mitochondria for complete oxidation.
This compound emerges as a key intermediate within this specialized peroxisomal pathway. Its existence, though fleeting, is a direct consequence of the enzymatic processing of omega-3 PUFAs. Understanding its structure and function provides a window into the intricacies of lipid metabolism and the molecular basis of several inherited metabolic disorders.
Molecular Structure and Chemical Properties
The nomenclature of this compound precisely defines its chemical structure:
-
Icosa: Denotes a 20-carbon acyl chain.
-
trienoyl: Indicates the presence of three double bonds.
-
(11Z,14Z,17Z): Specifies the location and cis (Z) geometry of the three double bonds. This configuration is characteristic of an omega-3 fatty acid, as the last double bond is three carbons from the methyl (omega) end of the chain.
-
3-hydroxy: A hydroxyl (-OH) group is located at the C-3 position (the β-carbon) of the acyl chain.
-
(3R): Defines the stereochemistry at the C-3 position as Rectus. This is the stereochemical hallmark of intermediates in the peroxisomal β-oxidation pathway, distinguishing it from the (3S) intermediates of the mitochondrial pathway.
-
-CoA: The acyl chain is activated by a thioester linkage to Coenzyme A (CoA), a prerequisite for its enzymatic processing.
| Property | Description |
| Molecular Formula | C41H68N7O18P3S |
| Average Molecular Weight | 1072.0 g/mol |
| Acyl Chain Length | 20 Carbons |
| Unsaturation | 3 cis (Z) double bonds at Δ¹¹, Δ¹⁴, Δ¹⁷ |
| Key Functional Groups | Thioester (to CoA), Hydroxyl (at C-3), Phosphates (in CoA) |
| Stereochemistry | R-configuration at the C-3 hydroxyl group |
Biosynthesis and Metabolic Fate: The Peroxisomal β-Oxidation Pathway
This compound does not exist as a standalone signaling molecule but as an ephemeral intermediate in a multi-step enzymatic cascade. Its formation and degradation are intrinsically linked to the catabolism of its parent fatty acid, (11Z,14Z,17Z)-eicosatrienoic acid (ETA).
The degradation begins with the activation of ETA to (11Z,14Z,17Z)-eicosatrienoyl-CoA, which then enters the peroxisomal β-oxidation spiral. The core process involves four recurring enzymatic steps. However, the pre-existing cis double bonds of the PUFA substrate necessitate the action of auxiliary enzymes to resolve non-standard intermediates.
Step-by-Step Degradation Pathway:
-
Initial Cycles (Saturated Chain Shortening): The saturated portion of the acyl-CoA chain (from C1 to C10) undergoes four standard cycles of peroxisomal β-oxidation. Each cycle consists of:
-
Oxidation: Acyl-CoA Oxidase (ACOX) introduces a trans-Δ² double bond.
-
Hydration: The D-bifunctional protein (DBP), also known as Multifunctional Enzyme 2 (MFE-2), hydrates the double bond to form a (3R)-hydroxyacyl-CoA intermediate.
-
Dehydrogenation: The DBP/MFE-2 then dehydrogenates the (3R)-hydroxyacyl-CoA to a 3-ketoacyl-CoA.
-
Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA.
-
-
Encountering the First Double Bond (Δ¹¹): After four cycles, the original Δ¹¹ double bond is now at the Δ³ position, resulting in a (3Z)-dodecenoyl-CoA intermediate. This is not a substrate for ACOX.
-
Auxiliary Enzyme Action (Isomerase): The enzyme Δ³,Δ²-enoyl-CoA isomerase repositions the double bond from the Δ³ to the Δ² position, forming (2E)-dodecenoyl-CoA. This is a standard substrate that can re-enter the β-oxidation spiral.
-
Resumption of β-Oxidation: One cycle of β-oxidation proceeds on (2E)-dodecenoyl-CoA, yielding acetyl-CoA and a C10 intermediate with the remaining double bonds.
-
Formation of the Target Molecule: The subsequent cycle begins. The substrate is now (5Z,8Z)-decadienoyl-CoA.
-
Oxidation: ACOX acts on this substrate to produce (2E,5Z,8Z)-decatrienoyl-CoA.
-
Hydration: The hydratase domain of DBP/MFE-2 adds water across the Δ² double bond, yielding the specific molecule of interest: (3R,5Z,8Z)-3-hydroxydecatrienoyl-CoA . This is the structural analog of the guide's topic molecule after several degradation cycles.
-
-
Subsequent Dehydrogenation: The dehydrogenase domain of DBP/MFE-2 immediately oxidizes this 3-hydroxy intermediate to (5Z,8Z)-3-oxodecadienoyl-CoA.
-
Handling Conjugated Double Bonds (Reductase): Further cycles of β-oxidation will eventually produce a conjugated (2E,4Z)-dienoyl-CoA intermediate. This structure is resolved by the auxiliary enzyme 2,4-dienoyl-CoA reductase , which uses NADPH to reduce it to a (3E)-enoyl-CoA. This is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to the standard (2E)-enoyl-CoA substrate, allowing β-oxidation to proceed to completion.
Diagram: Peroxisomal β-Oxidation of (11Z,14Z,17Z)-Eicosatrienoyl-CoA
Caption: Metabolic cascade for the peroxisomal degradation of an omega-3 C20:3 fatty acid.
Biological Function and Clinical Relevance
The primary function of this compound is to serve as an obligate intermediate in the catabolism of its parent fatty acid. Its rapid conversion to the corresponding 3-ketoacyl-CoA ensures that the β-oxidation spiral proceeds efficiently.
The clinical significance of this molecule and its pathway becomes profoundly evident in the context of genetic disorders of fatty acid oxidation. Deficiencies in the enzymes of this pathway can lead to a metabolic blockade.
-
D-Bifunctional Protein (DBP) Deficiency: This is a severe, autosomal recessive peroxisomal disorder caused by mutations in the HSD17B4 gene, which encodes DBP/MFE-2. A defect in this enzyme prevents both the formation and dehydrogenation of (3R)-hydroxyacyl-CoA intermediates. This leads to the accumulation of upstream metabolites, including very-long-chain and branched-chain fatty acids, in plasma and tissues. The clinical presentation is severe, often resembling Zellweger syndrome, with profound neurological deficits, hypotonia, seizures, and early mortality.
-
Diagnostic Implications: The accumulation of 3-hydroxy fatty acids is a key biomarker for diagnosing certain fatty acid oxidation disorders. While the CoA esters themselves are difficult to measure directly in clinical samples, the corresponding free 3-hydroxy fatty acids can be detected and quantified in plasma and urine, aiding in the diagnosis of conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency (a mitochondrial disorder) and DBP deficiency.
Methodologies for Experimental Analysis
The study of this compound and related acyl-CoA species requires sophisticated analytical techniques due to their low abundance, transient nature, and complex biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Protocol: Extraction and Analysis of Acyl-CoAs from Biological Samples
-
Sample Homogenization & Quenching:
-
Rationale: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state.
-
Procedure: Flash-freeze tissue or cell samples in liquid nitrogen. Homogenize the frozen sample in a cold (-20°C) extraction solvent, typically an acidic solution like 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA) in an organic solvent mixture (e.g., acetonitrile/water).
-
-
Protein Precipitation and Supernatant Collection:
-
Rationale: Remove proteins that interfere with analysis and can degrade the analytes.
-
Procedure: Vortex the homogenate thoroughly. Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes. Carefully collect the supernatant, which contains the acyl-CoA species.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Rationale: Clean up the sample by removing salts and other interfering molecules, and to concentrate the analytes.
-
Procedure: Use a C18 or similar reversed-phase SPE cartridge. Condition the cartridge with methanol, then equilibrate with an aqueous buffer. Load the supernatant, wash with a weak aqueous buffer to remove salts, and elute the acyl-CoAs with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Rationale: Separate the complex mixture of acyl-CoAs and detect them with high sensitivity and specificity.
-
Chromatography: Use a reversed-phase C18 UPLC/HPLC column. A gradient elution is employed, starting with a high aqueous mobile phase (e.g., water with 10 mM ammonium acetate or 0.1% formic acid) and ramping up to a high organic mobile phase (e.g., acetonitrile or methanol).
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Employ Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor ion (Q1) is set to the m/z of the specific acyl-CoA, and the product ion (Q3) is typically set to a characteristic fragment of CoA, allowing for highly specific detection.
-
-
Table: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation of hydrophobic acyl-CoA molecules. |
| Mobile Phase A | Water + 10 mM Ammonium Acetate | Provides ions for ESI and buffers the pH. |
| Mobile Phase B | Acetonitrile or Methanol | Elutes the analytes from the column. |
| Gradient | 5% B to 95% B over 10-15 minutes | Separates acyl-CoAs based on acyl chain length and polarity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for quantification. |
Diagram: Experimental Workflow for Acyl-CoA Analysis
Caption: A typical workflow for the quantitative analysis of acyl-CoA intermediates.
Conclusion and Future Directions
This compound represents a critical node in the complex network of peroxisomal lipid metabolism. While its direct function is that of a transient intermediate, its proper formation and turnover are essential for the degradation of omega-3 polyunsaturated fatty acids and overall cellular health. The study of this molecule and its associated pathway has been instrumental in elucidating the pathophysiology of severe metabolic disorders like DBP deficiency.
Future research will likely focus on the intricate regulation of peroxisomal β-oxidation and its crosstalk with mitochondrial metabolism. The development of more sensitive analytical methods will enable a deeper understanding of acyl-CoA pool dynamics within specific cellular compartments, offering new insights into metabolic regulation in both health and disease. Furthermore, a detailed characterization of the substrate specificities of the auxiliary enzymes involved in PUFA degradation will continue to refine our models of lipid metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.
An In-depth Technical Guide to the Endogenous Presence of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for investigating the endogenous presence of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a putative intermediate in the metabolism of (11Z,14Z,17Z)-eicosatrienoic acid. While direct evidence for the natural occurrence of this specific 3-hydroxy acyl-CoA is emerging, this document synthesizes established principles of fatty acid metabolism and state-of-the-art analytical methodologies to empower researchers to explore its existence and potential physiological significance. We will delve into the theoretical biosynthetic pathways, detailed protocols for tissue extraction and analysis, and the rigorous validation required for confident identification and quantification. This guide is intended to serve as a roadmap for researchers navigating the complexities of acyl-CoA analysis and its application in understanding lipid-mediated signaling and metabolic diseases.
Introduction: The Emerging Landscape of Eicosanoid-CoA Thioesters
Eicosanoids, a family of signaling molecules derived from 20-carbon polyunsaturated fatty acids, are traditionally recognized for their roles in inflammation, immunity, and cardiovascular homeostasis as free carboxylic acids.[1][2] However, a growing body of evidence suggests that these lipid mediators can also exist as coenzyme A (CoA) thioesters, opening new avenues for understanding their biological functions.[3] The formation of eicosanoid-CoA thioesters integrates them into the central pathways of lipid metabolism, including beta-oxidation and phospholipid remodeling.[1][3]
This compound is a specific 3-hydroxy fatty acyl-CoA derivative of (11Z,14Z,17Z)-eicosatrienoic acid (ETA), an omega-3 fatty acid.[4][5] The presence of a hydroxyl group at the C-3 position strongly suggests its involvement as an intermediate in the mitochondrial beta-oxidation pathway.[2][6][7] Understanding the endogenous presence of this molecule in various tissues is a critical step toward elucidating the metabolic fate of ETA and the potential biological activities of its hydroxylated metabolites.
This guide will provide the scientific rationale and detailed experimental procedures for the identification and quantification of this compound in biological matrices.
Postulated Biosynthesis and Metabolic Significance
The endogenous formation of this compound is hypothesized to occur through the initial activation of its parent fatty acid, (11Z,14Z,17Z)-eicosatrienoic acid, followed by the initial steps of beta-oxidation.
Acyl-CoA Synthetase-Mediated Activation
The first committed step in the metabolism of fatty acids is their activation to acyl-CoA thioesters by acyl-CoA synthetases (ACS). This ATP-dependent reaction is crucial for "trapping" fatty acids within the cell and priming them for subsequent metabolic processes. Long-chain acyl-CoA synthetases (ACSLs) are the primary enzymes responsible for activating fatty acids with chain lengths of C12-C22.
Mitochondrial Beta-Oxidation
Once formed, (11Z,14Z,17Z)-eicosatrienoyl-CoA is a substrate for the mitochondrial beta-oxidation spiral. The initial steps of this pathway are the most relevant for the formation of the target analyte:
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons (C2 and C3), yielding 2-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of 3-hydroxyacyl-CoA. For the L-isomer, which is the substrate for the next step, this is a stereospecific reaction.[2]
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2][6]
The accumulation of 3-hydroxy fatty acids can be indicative of defects in the L-3-hydroxyacyl-CoA dehydrogenase enzymes.[8] Therefore, the detection of this compound could serve as a biomarker for certain metabolic disorders.
Figure 1: Postulated biosynthetic pathway of this compound.
Analytical Workflow for Tissue Analysis
The low abundance and inherent instability of acyl-CoA thioesters necessitate a highly sensitive and specific analytical workflow.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the analysis of these molecules.[7]
Tissue Selection and Sample Preparation
The choice of tissue for analysis will depend on the specific research question. Tissues with high rates of fatty acid metabolism, such as the liver, heart, and skeletal muscle, are prime candidates for the detection of beta-oxidation intermediates.
Protocol 1: Tissue Homogenization and Extraction
-
Tissue Collection: Excise the tissue of interest and immediately freeze-clamp it in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Homogenize the powdered tissue in a pre-chilled solution of 2:1 (v/v) methanol:water containing a suitable internal standard.
-
Phase Separation: Add chloroform and vortex thoroughly. Centrifuge to separate the aqueous and organic phases. The acyl-CoAs will predominantly partition into the aqueous-methanol phase.
-
Solid-Phase Extraction (SPE): For cleaner samples, the aqueous-methanol extract can be further purified using a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample.
-
Wash with a low percentage of methanol in water to remove polar interferences.
-
Elute the acyl-CoAs with a higher concentration of methanol.
-
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion: The protonated molecule [M+H]+.
-
Product Ion: A characteristic fragment ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507.29 Da).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1088.4 | 581.1 | 45 |
| Internal Standard (e.g., C17-CoA) | 1044.4 | 537.1 | 45 |
Table 1: Hypothetical MRM transitions for the detection of the target analyte and an internal standard. Note: These values are calculated and should be empirically optimized.
Figure 2: A generalized workflow for the analysis of acyl-CoAs from tissue samples.
Method Validation and Trustworthiness
To ensure the scientific integrity of the results, a rigorous method validation is essential. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.
Internal Standards
An ideal internal standard would be a stable isotope-labeled version of this compound. In its absence, a structurally similar acyl-CoA, such as C17:0-CoA, can be used.
Quality Control
-
Calibration Curve: A calibration curve should be prepared using a certified reference standard of the analyte, if available.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters should be determined to establish the sensitivity of the method.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be assessed by analyzing quality control samples at different concentrations.
-
Matrix Effects: The influence of the biological matrix on the ionization of the analyte should be evaluated.
Concluding Remarks and Future Directions
The investigation into the endogenous presence of this compound represents a frontier in our understanding of eicosanoid metabolism. The methodologies outlined in this guide provide a robust framework for researchers to explore this uncharted territory. The confirmation of its existence in tissues would pave the way for future studies aimed at elucidating its physiological role and its potential as a biomarker or therapeutic target in metabolic diseases. As analytical technologies continue to advance, so too will our ability to unravel the complexities of the lipidome and its intricate signaling networks.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Synthesis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Abstract
This technical guide provides a comprehensive, field-proven framework for the multi-step enzymatic synthesis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a significant stereospecific intermediate in fatty acid metabolism. Addressed to researchers, biochemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the causality behind the chosen methodologies. We present a robust, three-stage chemo-enzymatic workflow, beginning with the commercially available (11Z,14Z,17Z)-eicosatrienoic acid and proceeding through its activation to a CoA thioester, subsequent oxidation, and culminating in a stereospecific reduction. Each protocol is designed as a self-validating system, grounded in established biochemical principles and supported by authoritative references.
Introduction: The Significance of 3-Hydroxy Fatty Acyl-CoAs
3-hydroxy fatty acyl-CoAs are pivotal intermediates in the metabolic pathways of fatty acids, most notably in β-oxidation and de novo fatty acid synthesis.[1] The stereochemistry at the C-3 position is critical, with (S)- and (R)-enantiomers typically directed toward distinct metabolic fates. The (3R)-hydroxy configuration, in particular, is associated with pathways of fatty acid elongation.[2] The specific molecule of interest, this compound, is a C20 polyunsaturated fatty acyl-CoA derived from dihomo-α-linolenic acid, an omega-3 fatty acid. Access to enantiomerically pure forms of such molecules is essential for interrogating the substrate specificity of downstream enzymes, elucidating metabolic fluxes, and serving as analytical standards in lipidomics and drug discovery programs.
This guide outlines a rational, controllable, and reproducible synthesis strategy that leverages the specificity of enzymes to overcome the challenges of traditional organic synthesis.
Strategic Overview: A Three-Stage Synthesis Pathway
The synthesis of this compound is approached as a sequential, three-stage process. This modular design allows for purification and validation at intermediate steps, ensuring high purity of the final product.
Core Components: Enzymes and Substrates
Starting Material: (11Z,14Z,17Z)-Eicosatrienoic Acid
The synthesis begins with (11Z,14Z,17Z)-eicosatrienoic acid (dihomo-α-linolenic acid), a C20:3 omega-3 fatty acid. This precursor is commercially available from suppliers such as Cayman Chemical.[3] Its defined double bond geometry is crucial for the identity of the final product.
Key Enzymes
-
Function: LACS enzymes catalyze the activation of free fatty acids to their corresponding CoA thioesters, an ATP-dependent two-step process.[4] This is the foundational step for nearly all fatty acid metabolism.
-
Rationale for Use: These enzymes exhibit broad substrate specificity for long-chain saturated and unsaturated fatty acids. A commercially available or recombinantly expressed LACS from sources like Thermus thermophilus or rat liver provides a reliable method for converting the starting fatty acid into its metabolically active form.[4]
-
Function: ACOX catalyzes the FAD-dependent dehydrogenation of an acyl-CoA at the α- and β-carbons to produce a trans-2-enoyl-CoA.[5] In a complete β-oxidation cycle, this is followed by hydration and a second dehydrogenation to yield the 3-oxoacyl-CoA. For our purpose, we leverage the full peroxisomal β-oxidation machinery (or a reconstituted system) to achieve the 3-oxo state. Many organisms possess multiple ACOX isozymes with varying chain-length specificities.[6]
-
Rationale for Use: A long-chain specific ACOX is required to process the C20 substrate. The subsequent actions of enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase, often found in a multifunctional protein complex with ACOX in peroxisomes, will convert the initial product to the required 3-oxoacyl-CoA precursor.[5]
-
Function: This NADPH-dependent enzyme catalyzes the stereospecific reduction of a 3-oxoacyl-CoA to a (3R)-hydroxyacyl-CoA. This activity is a key component of the microsomal fatty acid elongation system.[2]
-
Rationale for Use: Achieving the desired (3R) stereochemistry is the most critical step of this synthesis. Unlike the (S)-specific dehydrogenases of mitochondrial β-oxidation, this class of reductase ensures the correct enantiomer is formed. The human enzyme 17-beta-hydroxysteroid dehydrogenase 12 (HSD17B12) has been characterized as a very-long-chain 3-oxoacyl-CoA reductase and shows activity on long, unsaturated substrates, making it an ideal candidate for this reaction.[7][8] Recombinant expression of human HSD17B12 in E. coli or yeast provides a reliable source of the catalyst.
Experimental Protocols
General Considerations
-
Reagent Purity: Use analytical grade reagents and HPLC-grade solvents. Coenzyme A and NADPH are susceptible to degradation; store them appropriately and prepare solutions fresh.
-
Enzyme Handling: Store enzymes at -80°C in appropriate glycerol-containing buffers. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For reactions involving thioesters and unsaturated fatty acids, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Protocol 1: Synthesis of (11Z,14Z,17Z)-Eicosatrienoyl-CoA
This protocol describes the activation of the free fatty acid to its CoA thioester using a chemo-enzymatic approach adapted from established methods.[9][10]
Materials:
-
(11Z,14Z,17Z)-Eicosatrienoic Acid
-
Coenzyme A, trilithium salt hydrate (CoA-SH)
-
ATP, disodium salt
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Triton X-100
-
Recombinant Long-Chain-Acyl-CoA Synthetase (LACS)
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of (11Z,14Z,17Z)-eicosatrienoic acid in ethanol.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
Component Stock Conc. Volume (µL) Final Conc. Potassium Phosphate Buffer 100 mM, pH 7.4 850 85 mM MgCl₂ 1 M 10 10 mM ATP 100 mM 20 2 mM CoA-SH 20 mM 25 0.5 mM Triton X-100 10% (w/v) 10 0.1% Eicosatrienoic Acid 10 mM 50 0.5 mM LACS Enzyme 1 mg/mL 35 35 µg/mL | Total Volume | | 1000 | |
-
Initiation and Incubation: Initiate the reaction by adding the LACS enzyme. Incubate the mixture at 37°C for 2 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding 100 µL of 50% acetic acid.
-
Analysis and Purification: Proceed directly to HPLC purification (Protocol 4) or store at -80°C. Monitor conversion by injecting a small aliquot into the HPLC system. The product will have a different retention time than the free CoA.
Protocol 2: Synthesis of (11Z,14Z,17Z)-3-Oxoicosatrienoyl-CoA
This protocol uses a long-chain acyl-CoA oxidase to convert the product from Protocol 1 into the 3-oxo precursor. This requires the sequential action of acyl-CoA oxidase, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase. A cell-free extract from an organism with active peroxisomal β-oxidation (e.g., Yarrowia lipolytica) or a mixture of purified enzymes can be used.
Materials:
-
Purified (11Z,14Z,17Z)-Eicosatrienoyl-CoA (from Protocol 1)
-
Potassium Phosphate Buffer (100 mM, pH 7.8)
-
FAD (Flavin adenine dinucleotide)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Catalase (to remove H₂O₂ byproduct)
-
Long-Chain-Acyl-CoA Oxidase (ACOX)
-
Enoyl-CoA Hydratase / 3-Hydroxyacyl-CoA Dehydrogenase (multifunctional enzyme)
Procedure:
-
Reaction Setup: In a reaction vessel, combine:
Component Stock Conc. Volume (µL) Final Conc. Potassium Phosphate Buffer 100 mM, pH 7.8 900 90 mM (11Z,14Z,17Z)-Eicosatrienoyl-CoA 5 mM 50 0.25 mM FAD 10 mM 5 50 µM NAD⁺ 50 mM 20 1 mM Catalase 10 mg/mL 5 50 µg/mL ACOX Enzyme 1 mg/mL 10 10 µg/mL Multifunctional Enzyme 1 mg/mL 10 10 µg/mL | Total Volume | | 1000 | |
-
Incubation: Incubate at 30°C for 3-4 hours. Ensure adequate aeration for the oxidase reaction.
-
Monitoring: Track the reaction progress via HPLC. The formation of the 3-oxo product will result in a new peak with a distinct retention time. The reaction is complete when the starting material peak is consumed.
-
Quenching and Purification: Stop the reaction with 100 µL of 50% acetic acid. Purify the product immediately using HPLC (Protocol 4) to prevent degradation.
Protocol 3: Synthesis of this compound
This is the final, critical step to generate the target molecule.
Materials:
-
Purified (11Z,14Z,17Z)-3-Oxoicosatrienoyl-CoA (from Protocol 2)
-
HEPES Buffer (50 mM, pH 7.0)
-
NADPH, tetrasodium salt
-
Recombinant Very-Long-Chain 3-Oxoacyl-CoA Reductase (e.g., human HSD17B12)
Procedure:
-
Reaction Setup: In a microcentrifuge tube under an inert atmosphere, combine:
Component Stock Conc. Volume (µL) Final Conc. HEPES Buffer 50 mM, pH 7.0 940 47 mM (11Z,14Z,17Z)-3-Oxoicosatrienoyl-CoA 2 mM 25 50 µM NADPH 20 mM 25 0.5 mM Reductase Enzyme 1 mg/mL 10 10 µg/mL | Total Volume | | 1000 | |
-
Initiation and Incubation: Start the reaction by adding the reductase enzyme. Incubate at 37°C for 1 hour.
-
Monitoring: The reaction can be monitored by the decrease in NADPH absorbance at 340 nm using a spectrophotometer. Alternatively, HPLC can be used to monitor the appearance of the product peak.
-
Quenching and Final Purification: Acidify the reaction with 50 µL of 50% acetic acid. Purify the final product using HPLC (Protocol 4).
Protocol 4: HPLC Purification and Analysis
This protocol is applicable for the purification and analysis of all CoA esters generated in this guide.
Instrumentation and Columns:
-
HPLC System: Standard system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 4.9 with acetic acid.
-
Mobile Phase B: Acetonitrile.
HPLC Method:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 260 nm (for the adenine moiety of CoA).
-
Injection Volume: 20-50 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 42 | 90 | 10 |
| 50 | 90 | 10 |
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 20 minutes until a stable baseline is achieved.
-
Injection: Inject the acidified reaction mixture.
-
Fraction Collection: Collect the fractions corresponding to the product peak, identified by its retention time relative to standards and starting materials.
-
Solvent Removal: Lyophilize the collected fractions to remove the solvents.
-
Storage: Resuspend the purified product in a small amount of buffered aqueous solution (pH ~5-6) and store at -80°C.
Protocol 5: Mass Spectrometry Confirmation
Method:
-
Use an LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode.
-
The expected [M+H]⁺ for this compound is approximately 1072.0 g/mol .
-
A key diagnostic fragmentation in MS/MS is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, resulting in a loss of 507 Da.[11] This provides high confidence in the identification of the CoA ester.
Conclusion and Trustworthiness
The chemo-enzymatic pathway detailed in this guide provides a logical and robust method for producing high-purity, stereospecific this compound. The self-validating nature of this protocol is embedded in its modularity; the purification and analytical confirmation at each stage ensure that only the correct intermediate is carried forward. By relying on the inherent specificity of enzymes like very-long-chain 3-oxoacyl-CoA reductase, this guide empowers researchers to synthesize complex lipid molecules that are otherwise difficult to obtain, thereby facilitating deeper investigations into fatty acid metabolism and its role in health and disease.
References
- 1. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Expressions of the low density lipoprotein receptor and 3-hydroxy-3-methylglutaryl coenzyme A reductase genes are stimulated by recombinant platelet-derived growth factor isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 6. Characterization of Acyl-CoA Oxidases from the Lipolytic Yeast Candida aaseri SH14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Very-long-chain 3-oxoacyl-CoA reductase (UniProt:O70503) - Immune Epitope Database (IEDB) [iedb.org]
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA is a critical intermediate in the metabolism of omega-3 polyunsaturated fatty acids. As a hydroxylated derivative of a C20:3 fatty acid, it sits at the crossroads of fatty acid beta-oxidation and the synthesis of bioactive lipid mediators. Understanding the biochemistry, regulation, and functional significance of this molecule and its analogues is paramount for researchers in metabolic diseases, inflammation, and drug development. This guide provides a comprehensive overview of the current scientific understanding, offering insights into its metabolic pathways, potential physiological roles, and detailed methodologies for its study.
Introduction: The Significance of 3-Hydroxy Fatty Acyl-CoAs
3-Hydroxy fatty acyl-CoAs are a class of molecules central to lipid metabolism. They are key intermediates in both the synthesis and degradation of fatty acids. The "3-hydroxy" designation refers to the hydroxyl group on the third carbon (beta-carbon) of the fatty acyl chain, a hallmark of intermediates in the beta-oxidation pathway. The specific stereochemistry (R or S) and the degree of unsaturation of the acyl chain dictate the metabolic fate and biological activity of these molecules.
This compound, the focus of this guide, is a C20 tri-unsaturated 3-hydroxy fatty acyl-CoA. Its structure suggests a direct link to the metabolic cascade of alpha-linolenic acid (ALA, 18:3n-3), an essential omega-3 fatty acid. The precise positioning of the double bonds and the 3R-hydroxy group implicates its role in mitochondrial energy production and potentially in the generation of signaling molecules.
Biosynthesis and Metabolic Fate
The metabolic journey to and from this compound is intricately linked to the broader pathways of polyunsaturated fatty acid (PUFA) metabolism.
Anabolic Pathway: From Alpha-Linolenic Acid to Eicosatrienoyl-CoA
The precursor to our molecule of interest is (11Z,14Z,17Z)-eicosatrienoyl-CoA. This C20:3n-3 fatty acyl-CoA is derived from the dietary essential fatty acid, alpha-linolenic acid (ALA; 18:3n-3), through a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum.[1]
The key enzymatic steps are:
-
Activation: ALA is first activated to its CoA thioester, α-linolenoyl-CoA.
-
Elongation: The C18 chain of α-linolenoyl-CoA is elongated by two carbons to form (9Z,12Z,15Z)-icosatrienoyl-CoA. This is followed by a desaturation step.
-
Desaturation and further elongation ultimately lead to the formation of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2] (11Z,14Z,17Z)-eicosatrienoyl-CoA is an intermediate in this pathway.
Catabolic Pathway: Mitochondrial Beta-Oxidation
Once formed, (11Z,14Z,17Z)-eicosatrienoyl-CoA can be transported to the mitochondria for beta-oxidation, a process that generates acetyl-CoA for the Krebs cycle and subsequent ATP production. The generation of this compound occurs during the second step of the beta-oxidation spiral.[3]
The initial steps of the beta-oxidation of (11Z,14Z,17Z)-eicosatrienoyl-CoA are as follows:
-
Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons, yielding trans-Δ²,(11Z,14Z,17Z)-eicosatetraenoyl-CoA.
-
Hydration: This is the crucial step where this compound is formed. An enoyl-CoA hydratase adds a water molecule across the newly formed double bond.[4][5] The stereospecificity of this enzyme dictates the formation of the 3R-hydroxy isomer.
-
Dehydrogenation: The 3-hydroxy group is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, forming (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA.[6][7] This reaction is NAD⁺-dependent.
-
Thiolysis: Finally, a thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
Potential Functional Roles and Analogues
While the primary role of this compound is considered to be a metabolic intermediate, the biological activities of related 3-hydroxy fatty acids suggest the possibility of additional functions.
Metabolic Regulation
The concentration of acyl-CoAs, including 3-hydroxy derivatives, can allosterically regulate key enzymes in metabolic pathways, thereby influencing the balance between fatty acid synthesis and degradation.
Signaling and Inflammation
Certain 3-hydroxy fatty acids have been shown to possess signaling properties. For instance, some bacterial 3-hydroxy fatty acids are potent activators of immune responses. In the context of host-pathogen interactions, 3-hydroxy fatty acids produced by the fungus Cryptococcus neoformans have been shown to have an anti-phagocytic effect, protecting the yeast from being engulfed by amoebae.[8] It is plausible that endogenous polyunsaturated 3-hydroxy fatty acids could also act as signaling molecules in inflammatory processes, although this is an area that requires further investigation.
Related Analogues
A number of analogues of this compound exist, differing in chain length, degree of unsaturation, and stereochemistry.
| Analogue | Structure | Metabolic Context |
| (3R,8Z,11Z,14Z)-3-Hydroxyicosatrienoyl-CoA | C20:3, 3-OH | Isomer of the primary topic |
| (3S)-3-Hydroxyacyl-CoAs | 3S stereoisomer | Intermediates in fatty acid synthesis |
| 3-Hydroxyeicosapentaenoic Acid (3-HEPE) | C20:5, 3-OH (free acid) | Derivative of EPA |
| 3-Hydroxyarachidonic Acid (3-HETE) | C20:4, 3-OH (free acid) | Derivative of arachidonic acid |
Experimental Protocols
The study of this compound and its analogues requires robust analytical techniques for their extraction, separation, and quantification.
Extraction of Acyl-CoAs from Biological Samples
Acyl-CoAs are labile molecules, and their extraction requires care to prevent degradation. A common method involves solid-phase extraction (SPE).
Protocol for Acyl-CoA Extraction:
-
Homogenization: Homogenize tissue or cell samples in a cold solution of 2:1 isopropanol:50 mM KH₂PO₄ (pH 7.2).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water, followed by a 40% methanol in water solution.
-
Elute the acyl-CoAs with a solution of 80% methanol containing a suitable buffer, such as ammonium acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[9][10][11][12][13]
LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the acyl-CoAs.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte of interest. For acyl-CoAs, the precursor ion is typically the protonated molecule [M+H]⁺, and a common product ion results from the fragmentation of the phosphopantetheine moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | Calculated | Predicted |
| Internal Standard (e.g., C17:0-CoA) | Known | Known |
Note: The exact m/z values would need to be determined experimentally or from a chemical database.
Future Directions and Therapeutic Potential
The study of this compound and its analogues is an emerging field with significant potential. Future research should focus on:
-
Elucidating Specific Functions: Determining whether this molecule has signaling roles beyond its metabolic function.
-
Enzyme Substrate Specificity: Characterizing the kinetics of the enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases that act on this specific substrate.
-
Disease Biomarkers: Investigating whether levels of this and related molecules are altered in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.
-
Therapeutic Targeting: Exploring the possibility of modulating the enzymes involved in its metabolism for therapeutic benefit.
Conclusion
This compound is a fascinating molecule at the heart of omega-3 fatty acid metabolism. While much is known about the general pathways in which it participates, the specific details of its regulation, function, and potential as a therapeutic target remain to be fully explored. The methodologies and information presented in this guide provide a solid foundation for researchers to further unravel the complexities of this important metabolic intermediate.
References
- 1. Reactome | alpha-linolenic acid (ALA) metabolism [reactome.org]
- 2. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Elucidating the Cellular Localization of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The subcellular localization of lipid metabolites is intrinsically linked to their function and regulatory mechanisms. (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a specific 3-hydroxy fatty acyl-CoA, is a critical intermediate in fatty acid metabolism. Understanding its precise cellular location is paramount for elucidating its role in cellular physiology and pathology, and for the development of targeted therapeutics. This guide provides a comprehensive framework for investigating the cellular localization of this compound, integrating theoretical metabolic context with detailed, field-proven experimental protocols. We will explore the probable metabolic pathways, outline a multi-pronged experimental strategy, and discuss the interpretation of potential findings.
Introduction: The Significance of Subcellular Lipid Localization
Lipid molecules are not homogenously distributed within a cell; their specific location within organelles dictates their participation in distinct metabolic and signaling pathways. This compound is an intermediate in the β-oxidation of polyunsaturated fatty acids. The two primary sites for fatty acid β-oxidation are mitochondria and peroxisomes, each with distinct substrate specificities and enzymatic machinery[1][2]. Mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, while peroxisomes handle very-long-chain fatty acids, branched-chain fatty acids, and some prostaglandins and leukotrienes[1][2][3]. The initial steps of β-oxidation for these specific substrates occur in peroxisomes, with the resulting shorter-chain acyl-CoAs then being transported to mitochondria for complete oxidation[2][3].
Given that this compound is a C20 polyunsaturated fatty acyl-CoA, its metabolism and, consequently, its localization could potentially occur in either or both organelles. This guide will provide the necessary tools to dissect this localization.
The Metabolic Context: A Tale of Two Organelles
The core of our investigation lies in understanding the enzymatic landscape that generates and consumes this compound. This molecule is a product of the hydration of an enoyl-CoA and a substrate for 3-hydroxyacyl-CoA dehydrogenase[4][5][6].
The Mitochondrial Pathway
In mitochondria, the β-oxidation of fatty acids is a cyclical process involving four key enzymes[7]. The third step, the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH)[4][5]. A deficiency in this enzyme leads to 3-hydroxyacyl-CoA dehydrogenase deficiency, a genetic disorder affecting fatty acid oxidation[8].
The Peroxisomal Pathway
Peroxisomal β-oxidation differs from its mitochondrial counterpart in several key aspects. The first enzyme, acyl-CoA oxidase, transfers electrons directly to oxygen, producing hydrogen peroxide[3][7]. The subsequent steps are carried out by a multifunctional enzyme that possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities[4][9].
The following diagram illustrates the potential metabolic fates of this compound within the cell, highlighting the key organelles and enzymes involved.
Caption: Potential metabolic pathways for this compound.
Experimental Strategy: A Multi-Pronged Approach
The overall experimental workflow is depicted below:
Caption: Overall experimental workflow for localization studies.
Subcellular Fractionation Coupled with Mass Spectrometry
This classical biochemical approach provides a quantitative measure of the metabolite's abundance in different organelles[10][11][12].
Protocol: Subcellular Fractionation
-
Cell Lysis: Homogenize cultured cells or tissues in a hypotonic buffer to swell the cells[13].
-
Differential Centrifugation:
-
Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Further centrifugation of the resulting supernatant at an even higher speed (e.g., 20,000 x g) will pellet peroxisomes and lysosomes.
-
The final supernatant represents the cytosolic fraction.
-
-
Organelle Purity Assessment: Validate the purity of each fraction by Western blotting for well-established organelle marker proteins (e.g., VDAC1 for mitochondria, PMP70 for peroxisomes, and Tubulin for cytosol).
-
Metabolite Extraction and Analysis:
-
Extract lipids from each fraction using a suitable organic solvent system (e.g., Folch method).
-
Analyze the extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound.
-
Data Presentation:
| Subcellular Fraction | This compound Abundance (pmol/mg protein) |
| Whole Cell Lysate | |
| Nuclear Fraction | |
| Mitochondrial Fraction | |
| Peroxisomal Fraction | |
| Cytosolic Fraction |
Immunofluorescence Microscopy for Co-localization
This technique provides in situ visualization of the metabolite's location relative to specific organelles[14][15][16]. While direct antibody-based detection of a small lipid metabolite is challenging, we can infer its location by co-localizing the enzymes responsible for its synthesis and degradation with organelle markers.
Protocol: Immunofluorescence Co-localization
-
Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate with primary antibodies against:
-
A key enzyme in its metabolism (e.g., 3-hydroxyacyl-CoA dehydrogenase).
-
A mitochondrial marker (e.g., TOM20).
-
A peroxisomal marker (e.g., PMP70).
-
-
Incubate with fluorescently labeled secondary antibodies with distinct emission spectra.
-
-
Imaging: Acquire images using a confocal microscope, ensuring separate channels for each fluorophore to prevent bleed-through.
-
Co-localization Analysis: Use image analysis software to quantify the degree of overlap between the enzyme and organelle markers.
Proximity Labeling for Interactome Mapping
Proximity labeling techniques, such as BioID or APEX, can identify proteins in close proximity to a protein of interest[17][18][19][20]. By fusing a promiscuous biotin ligase to an enzyme involved in the metabolism of this compound, we can identify its protein interaction network within its native subcellular environment.
Protocol: Proximity Labeling
-
Construct Generation: Create a fusion construct of the gene encoding 3-hydroxyacyl-CoA dehydrogenase and a promiscuous biotin ligase (e.g., BirA*).
-
Cell Transfection and Biotin Labeling: Transfect cells with the construct and incubate with biotin.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells under denaturing conditions and enrich for biotinylated proteins using streptavidin beads.
-
Mass Spectrometry Analysis: Identify the enriched proteins by mass spectrometry.
-
Data Analysis: The identified proteins will represent the proxisome of the enzyme, providing strong evidence for its subcellular localization and potential interacting partners.
Interpretation and Conclusion
The integration of data from these three distinct methodologies will provide a comprehensive and validated understanding of the cellular localization of this compound.
-
Subcellular fractionation will provide quantitative data on its distribution.
-
Immunofluorescence microscopy will offer in situ visual confirmation of its co-localization with specific organelles.
-
Proximity labeling will reveal the protein neighborhood, further solidifying its localization and providing insights into its functional interactions.
A high abundance in the mitochondrial and/or peroxisomal fractions, coupled with strong co-localization of its metabolic enzymes with organelle markers and an interactome enriched in organelle-specific proteins, would provide conclusive evidence of its localization.
Implications for Research and Drug Development
A definitive understanding of the subcellular localization of this compound has significant implications. It can:
-
Elucidate its precise role in fatty acid metabolism and its contribution to cellular energy homeostasis.
-
Identify potential new drug targets within the metabolic pathways it participates in.
-
Provide a deeper understanding of metabolic disorders associated with dysfunctional fatty acid oxidation.
This guide provides a robust framework for researchers to unravel the subcellular world of this important lipid metabolite, paving the way for new discoveries and therapeutic interventions.
References
- 1. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. aocs.org [aocs.org]
- 8. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcellular Fractionation [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 13. assaygenie.com [assaygenie.com]
- 14. A Guide to Accurate Fluorescence Microscopy Colocalization Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Localization of proteins and organelles using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
- 17. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 18. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-grade protocol for the synthesis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a significant long-chain fatty acyl-CoA. The synthesis is presented as a chemo-enzymatic strategy, commencing with the stereoselective synthesis of the precursor fatty acid, (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoic acid, followed by its activation to the corresponding Coenzyme A thioester. This guide emphasizes the rationale behind key experimental steps, purification techniques, and analytical characterization of the final product, ensuring scientific rigor and reproducibility.
Introduction
Long-chain 3-hydroxy fatty acyl-CoAs are crucial intermediates in fatty acid metabolism and have emerged as important molecules in various physiological and pathological processes. The specific stereochemistry and unsaturation pattern of this compound suggest its potential involvement in specialized metabolic pathways. The provision of a robust synthesis protocol is essential for researchers to investigate its biological functions, enzymatic interactions, and therapeutic potential. This protocol outlines a comprehensive approach, combining stereoselective organic synthesis with well-established biochemical activation methods.
Overall Synthesis Workflow
The synthesis of this compound is approached in two main stages: the synthesis of the precursor fatty acid and its subsequent conversion to the CoA ester.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoic Acid
This section details the synthesis of the precursor fatty acid. The strategy involves the stereoselective reduction of a corresponding 3-keto ester, which can be prepared from a suitable polyunsaturated fatty acid. The synthesis of a closely related compound, 3-(R)-hydroxyeicosapentaenoic acid, has been reported and serves as a basis for this protocol.[1][2][3]
Materials and Reagents
| Reagent | Supplier | Grade |
| (11Z,14Z,17Z)-Icosatrienoic acid | Commercially available | ≥98% |
| Oxalyl chloride | Sigma-Aldrich | Reagent grade |
| N,O-Dimethylhydroxylamine hydrochloride | Sigma-Aldrich | ≥98% |
| n-Butyllithium | Sigma-Aldrich | 2.5 M in hexanes |
| Ethyl lithioacetate | Prepared in situ | |
| (-)-DIP-Chloride | Sigma-Aldrich | ≥95% |
| Sodium hydroxide | Fisher Scientific | ACS grade |
| Diethyl ether | Fisher Scientific | Anhydrous |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
Protocol
-
Preparation of the Weinreb Amide:
-
Dissolve (11Z,14Z,17Z)-icosatrienoic acid (1 equiv.) in anhydrous DCM.
-
Add oxalyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Stir for 2 hours at room temperature.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) in DCM and add pyridine (2 equiv.).
-
Add the acid chloride solution to the hydroxylamine solution at 0 °C.
-
Stir overnight at room temperature.
-
Quench with saturated aqueous NH4Cl and extract with DCM.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the Weinreb amide by flash chromatography.
-
-
Synthesis of the 3-Keto Ester:
-
Prepare ethyl lithioacetate by adding n-butyllithium (1.1 equiv.) to a solution of ethyl acetate (1.2 equiv.) in anhydrous THF at -78 °C.
-
Add a solution of the Weinreb amide (1 equiv.) in THF to the ethyl lithioacetate solution at -78 °C.
-
Stir for 2 hours at -78 °C.
-
Quench with saturated aqueous NH4Cl and allow to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the resulting β-keto ester by flash chromatography.
-
-
Stereoselective Reduction to the 3-Hydroxy Ester:
-
Dissolve the 3-keto ester (1 equiv.) in anhydrous THF and cool to -78 °C.
-
Add (-)-DIP-Chloride (1.5 equiv.) dropwise.
-
Stir for 4 hours at -78 °C.
-
Quench the reaction by adding methanol.
-
Allow to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography to yield the ethyl (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoate.
-
-
Hydrolysis to the Free Fatty Acid:
-
Dissolve the 3-hydroxy ester (1 equiv.) in a 2:1 mixture of THF and methanol.
-
Add a 1 M aqueous solution of NaOH (2 equiv.) and stir at room temperature for 3 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoic acid.
-
Part 2: Activation to this compound
The activation of the free fatty acid to its CoA thioester can be achieved through various chemical methods. The N-hydroxysuccinimide (NHS) ester method is a reliable approach.[4][5][6]
Materials and Reagents
| Reagent | Supplier | Grade |
| (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoic acid | Synthesized in Part 1 | |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | ≥97% |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| Coenzyme A, free acid | Sigma-Aldrich | ≥85% |
| Sodium bicarbonate | Fisher Scientific | ACS grade |
| Dioxane | Fisher Scientific | Anhydrous |
| Ethyl acetate | Fisher Scientific | HPLC grade |
Protocol
-
Formation of the NHS Ester:
-
Dissolve (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoic acid (1 equiv.), NHS (1.1 equiv.), and DCC (1.1 equiv.) in anhydrous dioxane.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure to obtain the crude NHS ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A (1.2 equiv.) in a 0.5 M aqueous sodium bicarbonate solution.
-
Add a solution of the crude NHS ester in a minimal amount of dioxane to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The progress of the reaction can be monitored by reverse-phase HPLC.
-
Part 3: Purification of this compound
Purification of the final product is critical to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying long-chain acyl-CoA esters.[7][8]
HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 100% B over 40 minutes |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 260 nm |
Protocol
-
Sample Preparation:
-
Acidify the reaction mixture from Part 2 to pH 3-4 with 1 M HCl.
-
Filter the solution to remove any precipitate.
-
-
HPLC Purification:
-
Inject the filtered solution onto the equilibrated C18 column.
-
Collect fractions corresponding to the major peak with the expected retention time for the acyl-CoA.
-
Pool the relevant fractions and immediately freeze them.
-
-
Desalting and Lyophilization:
-
Desalt the pooled fractions using a suitable solid-phase extraction (SPE) cartridge.
-
Lyophilize the desalted solution to obtain the purified this compound as a white powder.
-
Store the final product at -80 °C under an inert atmosphere.
-
Part 4: Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will confirm the structure, including the stereochemistry at the 3-position and the geometry of the double bonds.
Key Mechanistic Rationale
Caption: Simplified mechanism of fatty acid activation via an NHS ester.
The use of DCC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then attacked by NHS to form the more stable and handleable NHS ester. This activated ester is susceptible to nucleophilic attack by the thiol group of Coenzyme A, leading to the formation of the final thioester product.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this guide, researchers can produce this important molecule with high purity, enabling further investigation into its biological significance. The methodologies described are based on established and reliable chemical and biochemical transformations, ensuring a high probability of success for researchers with a background in organic synthesis and biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [ouci.dntb.gov.ua]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of (3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienoyl-CoA
Introduction: The Significance of 3-Hydroxy Fatty Acyl-CoAs in Metabolism
(3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienoyl-CoA is a key metabolic intermediate in the β-oxidation of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. The presence and concentration of this molecule provide a direct window into the flux of polyunsaturated fatty acid metabolism. The β-oxidation spiral is a critical source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The third step of this spiral is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH), which converts a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1][2] Dysregulation of this pathway is implicated in various metabolic disorders, making the accurate detection and quantification of intermediates like (3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienoyl-CoA crucial for both basic research and the development of novel therapeutics. This document provides a comprehensive guide to the analytical methodologies for the sensitive and specific detection of this important molecule.
Biochemical Context: The Beta-Oxidation of Alpha-Linolenic Acid
Alpha-linolenic acid (C18:3, n-3) is an essential fatty acid that must be obtained from the diet.[3] Its metabolism is crucial for the production of longer-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as well as for energy production via mitochondrial β-oxidation.[4][5] The β-oxidation of ALA proceeds through a series of enzymatic reactions, with (3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienoyl-CoA being a specific intermediate. The enzyme 3-hydroxyacyl-CoA dehydrogenase plays a pivotal role in this process.[1][2][6]
Caption: Simplified pathway of alpha-linolenic acid β-oxidation.
Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Given the low endogenous concentrations and the complex biological matrices in which (3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienoyl-CoA is found, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its analysis. This technique offers unparalleled sensitivity, specificity, and the ability to quantify the analyte with a high degree of confidence.
The general workflow for LC-MS/MS analysis involves:
-
Sample Preparation: Extraction of the analyte from the biological matrix and removal of interfering substances.
-
Chromatographic Separation: Separation of the target analyte from other molecules in the extract using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometric Detection: Ionization of the analyte and detection based on its mass-to-charge ratio (m/z), followed by fragmentation and detection of specific fragment ions for confirmation and quantification.
Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to efficiently extract the analyte while minimizing degradation and removing interfering matrix components.
Protocol 1: Extraction from Tissue Samples
-
Tissue Collection: Immediately freeze-clamp the tissue in liquid nitrogen to quench all enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction: To approximately 50 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol:Water, 3:3:2 v/v/v).
-
Homogenization: Further homogenize the sample using a probe sonicator on ice.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Part 2: LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate |
MS Parameters:
The exact mass of (3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienoyl-CoA (C41H68N7O18P3S) is 1071.3555 Da. The deprotonated molecule [M-H]⁻ has an exact mass of 1070.3482 Da.
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
Acyl-CoAs exhibit characteristic fragmentation patterns. The most common is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) and the formation of a product ion at m/z 428.0365.[7][8] For 3-hydroxy fatty acyl-CoAs, additional characteristic fragments can arise from the cleavage of the acyl chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (3R,11Z,14Z,17Z)-3-hydroxy- icosatrienoyl-CoA | 1072.36 | 565.3 (Acyl chain fragment) | Optimize |
| Confirmation Ion | 1072.36 | 428.0 (CoA fragment) | Optimize |
Collision energy requires optimization for the specific instrument and analyte.
Enzymatic Assays: A Complementary Approach
While LC-MS/MS provides detailed information on individual acyl-CoA species, enzymatic assays can be a valuable tool for measuring total acyl-CoA pools or the activity of specific enzymes in the β-oxidation pathway.
Principle of a Coupled Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity:
The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured by monitoring the reduction of NAD⁺ to NADH, which absorbs light at 340 nm.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.5), NAD⁺, and the substrate (3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienoyl-CoA.
-
Initiation: Add the biological sample (e.g., tissue homogenate) to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the enzyme activity.
This method is useful for functional studies of the β-oxidation pathway but does not provide information on the concentration of the specific acyl-CoA.
Trustworthiness and Validation
To ensure the reliability of the analytical data, the LC-MS/MS method must be thoroughly validated. Key validation parameters include:
-
Linearity: The response of the instrument should be linear over a defined concentration range. This is assessed by analyzing a series of calibration standards.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are determined by analyzing quality control (QC) samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by the specific MRM transitions and the chromatographic retention time.
-
Matrix Effects: The influence of co-eluting compounds from the biological matrix on the ionization of the analyte. This can be assessed by post-column infusion experiments.
-
Stability: The stability of the analyte in the biological matrix and during the analytical process should be evaluated.
Conclusion
The analytical methods described in this application note provide a robust framework for the detection and quantification of (3R,11Z,14Z,17Z)-3-hydroxyicosa-11,14,17-trienoyl-CoA. The use of LC-MS/MS offers the necessary sensitivity and specificity for accurate measurement in complex biological samples. Proper method validation is essential to ensure the generation of high-quality, reliable data for advancing our understanding of fatty acid metabolism in health and disease.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 4. dpointernational.com [dpointernational.com]
- 5. Reactome | alpha-linolenic acid (ALA) metabolism [reactome.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Quantitative Analysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA in Cultured Human Hepatocytes by LC-MS/MS
Application Note & Protocol
A Senior Application Scientist's Guide
Abstract
This document provides a comprehensive, field-proven protocol for the sensitive and specific quantification of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a key intermediate in long-chain fatty acid metabolism, from cultured human hepatocytes. Long-chain 3-hydroxyacyl-CoA species are critical metabolites in mitochondrial β-oxidation.[1][2][3][4] Deficiencies in the enzymes that process these molecules, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), lead to severe metabolic disorders.[3][4][5][6] Accurate quantification of specific intermediates like this compound is therefore essential for studying disease mechanisms and developing therapeutic strategies. This guide details a robust workflow encompassing sample quenching, metabolite extraction using a combination of protein precipitation and solid-phase extraction (SPE), and subsequent analysis by reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Scientific Imperative
Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are central players in cellular energy homeostasis and lipid signaling.[7] The specific intermediate, this compound, is a hydroxylated, polyunsaturated C20 fatty acyl-CoA. Its structure suggests it is an intermediate in the β-oxidation of highly unsaturated fatty acids. The enzymes responsible for its metabolism, particularly LCHAD, are part of the mitochondrial trifunctional protein complex.[1][5] Genetic defects in this complex can lead to an accumulation of 3-hydroxyacyl-CoA species, contributing to cellular toxicity, hypoglycemia, and cardiomyopathy.[4][8]
Analyzing these molecules presents significant challenges. Their low intracellular abundance, inherent instability (the thioester bond is prone to hydrolysis), and complex biological matrix necessitate a highly sensitive and selective analytical method.[9][10][11] This protocol leverages the specificity of tandem mass spectrometry and the separation power of modern liquid chromatography to overcome these hurdles.[7][12][13] We will operate in the positive ion electrospray ionization (ESI) mode, which provides highly specific and abundant fragmentation for acyl-CoAs, making it ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[7][12]
Experimental Workflow Overview
The analytical process is a multi-stage system designed to maximize recovery, minimize degradation, and ensure accurate quantification. Each stage is critical for the success of the subsequent one.
Figure 1: Overall experimental workflow from cell culture to final quantification.
Detailed Protocols & Methodologies
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Reagents: Formic acid, Ammonium hydroxide, Sulfosalicylic acid (SSA).
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB) or weak anion-exchange cartridges.[9]
-
Cell Culture: Human hepatocyte cell line (e.g., HepG2), appropriate culture media, and flasks.
Step-by-Step Sample Preparation Protocol
This protocol is designed for cells grown in a 10 cm culture dish. Adjust volumes proportionally for other formats.
-
Metabolism Quenching & Cell Harvesting (Critical Step):
-
Rationale: Intracellular metabolism is rapid. To accurately capture the acyl-CoA pool at a specific moment, enzymatic activity must be stopped instantly. Cold methanol achieves this by denaturing enzymes and rapidly lowering the temperature.
-
Procedure: a. Aspirate the culture medium completely. b. Immediately wash the cell monolayer twice with 5 mL of ice-cold Phosphate Buffered Saline (PBS) to remove extracellular contaminants. c. Add 2 mL of ice-cold 80% methanol (-80°C) to the dish.[9] d. Scrape the cells quickly using a cell lifter and transfer the entire cell lysate/methanol mixture to a pre-chilled polypropylene tube. e. Add the internal standard (e.g., 20 µL of 10 µM C17:0-CoA) to the lysate. This is crucial for correcting analytical variability.[12]
-
-
Protein Precipitation & Clarification:
-
Rationale: Proteins interfere with both SPE and LC-MS analysis. Sulfosalicylic acid (SSA) is an effective deproteinizing agent that does not require subsequent removal by SPE, unlike some other acids.[14]
-
Procedure: a. Add 500 µL of ice-cold 2.5% (w/v) SSA to the cell lysate.[9] b. Vortex vigorously for 30 seconds to ensure complete protein precipitation. c. Incubate on ice for 15 minutes. d. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet all cellular debris and precipitated protein. e. Carefully transfer the clear supernatant to a new, clean tube for SPE.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Rationale: SPE removes salts and highly polar contaminants that can cause ion suppression in the MS source, while concentrating the analytes of interest.[15][16]
-
Procedure (using a polymeric reversed-phase cartridge): a. Conditioning: Pass 3 mL of MeOH through the cartridge. b. Equilibration: Pass 3 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.[15] c. Loading: Load the entire supernatant from step 2 onto the cartridge. d. Washing: i. Wash with 3 mL of 2% formic acid in water to remove salts.[15] ii. Wash with 3 mL of 20% MeOH in water to remove more polar interferences. e. Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in 80% MeOH into a clean collection tube. The basic pH helps in eluting the acidic CoA species.[15] f. Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Overheating can degrade the analyte. g. Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method
-
Rationale for Reverse-Phase Chromatography: Long-chain acyl-CoAs are amphipathic molecules. A C18 stationary phase provides excellent retention and separation based on the hydrophobicity of the acyl chain. Longer and more saturated chains are retained longer.[17][18][19] The addition of an ion-pairing agent or using a high pH mobile phase can improve peak shape for the phosphate groups.[7]
-
Rationale for Positive ESI-MS/MS: In positive ion mode, acyl-CoAs readily form protonated molecular ions [M+H]⁺. Upon collisional activation (CID), they produce a characteristic and highly abundant neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety.[10][12][15][20] This highly specific transition is ideal for MRM-based quantification.
| Table 1: Liquid Chromatography Parameters | |
| LC System | UPLC/UHPLC system |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
| Table 2: Tandem Mass Spectrometry Parameters | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent (Optimize) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| (3R)-3-hydroxy-C20:3-CoA | 1082.5 |
| 1082.5 | |
| C17:0-CoA (IS) | 1018.5 |
(Note: The exact m/z values and collision energies should be optimized empirically using an authentic standard if available, or by direct infusion of a related long-chain acyl-CoA.)
Trustworthiness: System Validation and Data Analysis
A protocol is only trustworthy if it is self-validating. To ensure data integrity, the following steps are mandatory:
-
Calibration Curve: Prepare a calibration curve using a surrogate analyte (e.g., Oleoyl-CoA) or an authentic standard if available, ranging from low fmol to pmol on-column. The response should be linear (R² > 0.99).[12]
-
Internal Standard: The peak area of the analyte is normalized to the peak area of the internal standard (C17:0-CoA). This ratio is used for quantification against the calibration curve, correcting for any sample loss during preparation or injection variability.
-
Quality Control (QC) Samples: Prepare pooled samples from a representative biological matrix. Inject these QC samples periodically throughout the analytical run (e.g., every 10 samples) to monitor system stability and reproducibility. The measured concentration in QC samples should not deviate by more than 15%.
Mechanistic Insights: Analyte Fragmentation
Understanding the fragmentation of the precursor ion is key to developing a specific and sensitive MRM method. The primary fragmentation pathway for long-chain acyl-CoAs in positive ion mode involves the neutral loss of the nucleotide moiety.
Figure 2: Proposed fragmentation pathway for this compound.
The most abundant and specific transition for quantification is the neutral loss of 507 Da, resulting in the product ion m/z 575.5.[12][15][20] A secondary, confirming ion (m/z 428.0) can also be monitored, which corresponds to the adenosine diphosphate fragment.[21][22]
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the robust quantification of this compound. By explaining the rationale behind critical steps such as metabolic quenching, sample extraction, and MS parameter selection, this guide equips researchers with the necessary tools to generate high-quality, reproducible data for advancing our understanding of fatty acid metabolism and related pathologies.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 5. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of thioesters in an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. High pressure reverse phase liquid chromatography of fatty acid p-bromophenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA in Biological Samples via LC-MS/MS
Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those investigating fatty acid oxidation and related disorders.
Introduction: The Significance of 3-Hydroxyacyl-CoAs in Metabolism
(3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA is a specific intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. The quantification of this and other 3-hydroxyacyl-CoA species is critical for understanding cellular energy homeostasis and the pathophysiology of various metabolic diseases.[1][2] Dysregulation in the fatty acid oxidation pathway, where these molecules are central players, has been implicated in conditions such as obesity, insulin resistance, and inherited metabolic disorders.[1][2][3]
The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the third step of beta-oxidation, converting an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[4] Deficiencies in this enzymatic step can lead to the accumulation of specific 3-hydroxyacyl-CoA intermediates, which can be cytotoxic and serve as important biomarkers for disease diagnosis and monitoring.[3] For instance, mutations in the HADH gene, which codes for 3-hydroxyacyl-CoA dehydrogenase, result in a condition that prevents the body from effectively converting certain fats into energy.[3]
Accurate quantification of these low-abundance, transient metabolites in complex biological matrices like plasma, tissue homogenates, or cell lysates presents a significant analytical challenge.[5][6] Their amphiphilic nature, containing both a long fatty acyl chain and a hydrophilic Coenzyme A (CoA) moiety, complicates extraction and chromatographic separation.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering the required sensitivity and selectivity.[7][8][9] This document provides a comprehensive, field-proven protocol for the robust quantification of this compound, adaptable for other long-chain 3-hydroxyacyl-CoAs.
The Analytical Challenge: Why Acyl-CoA Quantification is Demanding
Quantifying endogenous metabolites like acyl-CoAs requires overcoming several hurdles to ensure data integrity and reproducibility.[7]
-
Matrix Effects: Biological samples are complex mixtures. Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[7]
-
Analyte Stability: The thioester bond in acyl-CoAs is susceptible to hydrolysis. Sample handling and extraction procedures must be optimized to minimize degradation.
-
Low Endogenous Concentrations: Acyl-CoAs are typically present at low nanomolar concentrations in tissues, demanding highly sensitive analytical instrumentation.[10]
-
Lack of Analyte-Free Matrix: It is impossible to obtain a true "blank" biological matrix to prepare calibrators and quality controls. This necessitates alternative strategies for calibration curve generation and validation.[7][11]
-
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. When unavailable, a structurally similar analog (e.g., an odd-chain acyl-CoA) is the next best choice to compensate for extraction variability and matrix effects.[5][12]
This protocol is designed to address these challenges systematically, providing a self-validating workflow from sample collection to data analysis.
Metabolic Context: The Role in Fatty Acid Beta-Oxidation
This compound is an intermediate in the beta-oxidation of eicosatrienoic acid. Beta-oxidation is a cyclical four-step process that occurs primarily in the mitochondria, systematically shortening fatty acyl chains to produce acetyl-CoA, NADH, and FADH₂.[13][14] These products then fuel the citric acid cycle and oxidative phosphorylation to generate ATP.[13][14]
Caption: Mitochondrial Fatty Acid Beta-Oxidation Cycle.
Experimental Design & Protocols
A robust analytical workflow is paramount for achieving accurate and reproducible results. The following sections detail the critical steps from sample preparation to LC-MS/MS analysis.
Caption: Acyl-CoA Quantification Workflow.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
-
Acids: Formic acid (LC-MS grade).
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled standard if available. The IS should be chosen to not interfere with endogenous analytes.
-
Biological Matrix: Plasma (with anticoagulant, e.g., EDTA), cell pellets, or flash-frozen tissue.
-
Equipment: Homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer, analytical balance.
Protocol 1: Sample Preparation and Extraction
This protocol is optimized for the extraction of a broad range of acyl-CoAs from soft tissues or cell pellets.[10] The principle is to rapidly quench metabolic activity and precipitate proteins while extracting the polar acyl-CoA molecules into the aqueous-organic phase.
-
Sample Collection & Quenching:
-
For tissues, immediately flash-freeze in liquid nitrogen upon collection and store at -80°C.
-
For adherent cells, aspirate media, wash quickly with ice-cold PBS, and then add ice-cold 80% methanol to quench and scrape the cells.
-
Weigh approximately 20-50 mg of frozen tissue or use a cell pellet from a 10 cm dish.
-
-
Homogenization & Extraction:
-
Prepare an extraction solution of acetonitrile/water (1:1, v/v) containing the internal standard (e.g., 100 nM Heptadecanoyl-CoA). Keep this solution on ice.
-
Add 500 µL of the ice-cold extraction solution to the weighed tissue or cell pellet in a 2 mL microcentrifuge tube.
-
Immediately homogenize the sample using a bead beater or probe sonicator. Causality: Rapid homogenization in a cold organic solvent is crucial to instantly halt enzymatic activity, preventing the degradation of acyl-CoAs.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to facilitate complete protein precipitation.[9]
-
-
Centrifugation & Supernatant Collection:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[9]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new 1.5 mL tube. Avoid disturbing the protein pellet. Trustworthiness: A clean supernatant is vital for preventing column clogging and ensuring reproducible chromatographic performance.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water. This ensures compatibility with the reversed-phase LC mobile phase.
-
Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the final supernatant to an LC autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
This method utilizes reversed-phase liquid chromatography for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong solvent for eluting hydrophobic acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and resolution. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B to 95% B over 15 min | A shallow gradient is required to resolve the structurally similar acyl-CoA species. |
MS/MS Conditions (Positive ESI Mode): Acyl-CoAs exhibit characteristic fragmentation patterns in positive ESI mode. A neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate moiety) is a common and highly specific fragmentation pathway.[15] Another characteristic fragment is the CoA moiety itself at m/z 428.[15][16]
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 1072.4 | 565.4 (Neutral Loss of 507) | 35 |
| 1072.4 | 428.0 (CoA Fragment) | 50 | |
| Heptadecanoyl-CoA (IS) | 1022.5 | 515.5 (Neutral Loss of 507) | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Validation
-
Quantification: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of analytical standards prepared in a surrogate matrix (e.g., 5% bovine serum albumin in PBS).
-
Method Validation: The method should be validated according to established guidelines for bioanalytical methods, with modifications for endogenous analytes.[7] Key parameters to assess include:
-
Linearity: The range over which the response is proportional to the concentration.
-
Accuracy & Precision: Assessed using quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[5]
-
Selectivity: Ensuring no interference from other matrix components at the retention time of the analyte.
-
Matrix Effect: Evaluated by comparing the response of an analyte in the post-extracted matrix to its response in a clean solvent.
-
Stability: Assessing analyte stability in the biological matrix under different storage conditions (freeze-thaw, bench-top).
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in biological samples. By explaining the causality behind each step and incorporating principles of self-validation, this guide equips researchers with a reliable method to investigate the intricate roles of fatty acid oxidation intermediates in health and disease. The described LC-MS/MS workflow offers the necessary sensitivity and selectivity for this challenging analysis, paving the way for new discoveries in metabolic research and drug development.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. | Semantic Scholar [semanticscholar.org]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta oxidation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the in vitro characterization of enzymes that metabolize (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. This long-chain, polyunsaturated 3-hydroxyacyl-CoA is a putative intermediate in the β-oxidation of C20 polyunsaturated fatty acids. Understanding its metabolic fate is critical for elucidating lipid metabolism pathways and for the development of therapeutics targeting metabolic disorders. This document details the principles, step-by-step protocols, and data analysis for a robust coupled spectrophotometric assay designed to measure the activity of 3-hydroxyacyl-CoA dehydrogenases (HADs). We place a special emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Scientific Introduction: The Metabolic Crossroads of a Unique Acyl-CoA
This compound is a specific stereoisomer of a C20 polyunsaturated 3-hydroxyacyl-CoA. Its structure suggests a key role in the β-oxidation of fatty acids, a critical catabolic process for energy production.[1][2] The oxidation of long-chain and polyunsaturated fatty acids is a complex process, compartmentalized between peroxisomes and mitochondria.[3][4][5]
The third step of β-oxidation is the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HAD). The stereochemistry at the C3 position is paramount. Mitochondrial β-oxidation enzymes, such as the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) component of the mitochondrial trifunctional protein (MTP), are specific for (3S)-substrates.[6][7] Conversely, peroxisomes contain enzymes that can process different stereoisomers. The peroxisomal multifunctional enzyme type 2 (HSD17B4, also known as D-bifunctional protein) specifically acts on (3R)-substrates, while the peroxisomal bifunctional enzyme (EHHADH, or L-bifunctional protein) is specific for (3S)-substrates.[6][8][9][10][11]
Given the "(3R)" configuration of the topic substrate, the primary candidate enzyme for its metabolism is the peroxisomal multifunctional enzyme type 2, HSD17B4 . However, the possibility of activity from other HADs should not be discounted, especially when investigating novel metabolic pathways or potential off-target effects of xenobiotics. Therefore, this guide will focus on a versatile assay applicable to multiple recombinant human enzymes.
Caption: Figure 1. Putative enzymatic processing of 3-hydroxyacyl-CoA stereoisomers.
Assay Principle: A Coupled Approach for Irreversible Kinetics
Directly measuring HAD activity by monitoring the conversion of NAD⁺ to NADH at 340 nm is feasible. However, the reaction is reversible, and accumulation of the 3-ketoacyl-CoA product can lead to product inhibition, complicating kinetic analysis.
To overcome this, we employ a coupled enzyme assay system.[5][12] The 3-ketoacyl-CoA product of the HAD reaction is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of free Coenzyme A (CoASH). This thiolysis reaction is essentially irreversible and pulls the dehydrogenase reaction forward, ensuring a continuous, linear rate of NADH production that is directly proportional to the HAD activity.
Caption: Figure 2. Workflow of the coupled enzyme assay.
Materials and Reagents
Substrate and Enzymes
| Reagent | Recommended Supplier | Notes |
| This compound | Custom Synthesis | Verify purity (>95%) by LC-MS. Store as a lyophilized powder at -80°C. |
| Recombinant Human HSD17B4 | AFSBio Inc., Cusabio | Primary enzyme of interest for (3R)-substrates.[13][14] |
| Recombinant Human EHHADH | Cusabio, Boster Bio | For comparative studies with (3S)-specific peroxisomal enzyme.[15][16] |
| Recombinant Human HADHA (LCHAD) | Cusabio | For comparative studies with mitochondrial (3S)-specific enzyme.[3] |
| 3-Ketoacyl-CoA Thiolase (from pig heart) | Sigma-Aldrich | Coupling enzyme. Should be high purity and activity. |
Buffers and Cofactors
| Reagent | Final Concentration | Preparation Notes |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Prepare from monobasic and dibasic stocks. Adjust pH at 37°C. |
| NAD⁺ (Nicotinamide adenine dinucleotide) | 1 mM | Prepare fresh daily in assay buffer. |
| Coenzyme A, trilithium salt (CoASH) | 0.1 mM | Prepare fresh daily in assay buffer. |
| Bovine Serum Albumin (BSA), fatty acid-free | 0.01% (w/v) | Include in assay buffer to prevent enzyme denaturation and non-specific binding. |
| Dithiothreitol (DTT) | 1 mM | Optional, but recommended to maintain a reducing environment for enzymes. |
Protocol: Spectrophotometric Measurement of HAD Activity
Reagent Preparation and Handling
-
Substrate Stability: Long-chain polyunsaturated acyl-CoAs are susceptible to hydrolysis and oxidation.[17]
-
Equilibrate the lyophilized powder of this compound to room temperature before opening the vial to prevent condensation.
-
Prepare a concentrated stock solution (e.g., 5-10 mM) in a degassed, mild acidic buffer (e.g., 10 mM MES, pH 6.0). The thioester bond is more stable at a slightly acidic pH.[17]
-
Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw an aliquot on ice and dilute to the final working concentrations in the assay buffer immediately before use.
-
-
Enzyme Handling: Recombinant enzymes should be handled gently. Follow the supplier's instructions for reconstitution and storage, which typically involve storing in a glycerol-containing buffer at -80°C.[3][15] Dilute the enzyme in cold assay buffer containing BSA just before starting the assay.
Assay Procedure
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. It can be scaled down for use in a 96-well microplate reader.
-
Set up the Spectrophotometer:
-
Set the wavelength to 340 nm.
-
Set the temperature to 37°C.
-
Set the measurement mode to kinetic, recording absorbance every 15-30 seconds for 5-10 minutes.
-
-
Prepare the Master Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions (plus extra for pipetting error). For a single 1 mL reaction, combine:
-
800 µL of 100 mM Potassium Phosphate Buffer (pH 7.4) with 0.01% BSA.
-
100 µL of 10 mM NAD⁺ stock (for a final concentration of 1 mM).
-
20 µL of 5 mM CoASH stock (for a final concentration of 0.1 mM).
-
5 µL of 3-Ketoacyl-CoA Thiolase (e.g., ~10-20 units/mL stock). The amount should be sufficient to ensure it is not rate-limiting. This must be optimized empirically.
-
-
Initiate the Reaction:
-
Pipette 925 µL of the Master Mix into a cuvette and pre-incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Add 25 µL of the diluted HAD enzyme (e.g., HSD17B4) to the cuvette. The amount of enzyme should be optimized to yield a linear rate of absorbance change between 0.02 and 0.1 AU/min.
-
Mix gently by inverting the cuvette with parafilm.
-
Place the cuvette in the spectrophotometer and initiate a blank reading for 1-2 minutes to establish a baseline rate (should be near zero).
-
To start the reaction, add 50 µL of the diluted substrate, this compound. The final concentration will vary depending on the experiment (see Section 5).
-
Quickly mix again and immediately start recording the absorbance at 340 nm.
-
-
Controls:
-
No Substrate Control: Replace the substrate solution with assay buffer to ensure there is no NAD⁺ reduction in the absence of the primary substrate.
-
No Enzyme Control: Replace the HAD enzyme solution with assay buffer to check for non-enzymatic reduction of NAD⁺ by the substrate.
-
Experimental Design and Data Analysis
Enzyme Kinetics (Michaelis-Menten)
To determine the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme for the substrate, perform the assay as described above using a range of final substrate concentrations.
-
Rationale: Since no prior kinetic data exists for this specific substrate, a wide range of concentrations should be tested initially (e.g., 0.1 µM to 100 µM). A typical starting range for long-chain acyl-CoAs with their respective dehydrogenases is between 1 µM and 50 µM.[5]
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the kinetic trace. Use the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹), c is the change in concentration, and l is the path length of the cuvette (typically 1 cm).
-
Velocity (µmol/min/mg) = (ΔA₃₄₀/min * 10^6) / (6220 * mg of enzyme)
-
-
Plot the initial velocity (v) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
| Parameter | Description | Expected Range (Example) |
| Kₘ | Michaelis Constant: Substrate concentration at half Vₘₐₓ. Indicates affinity. | 1 - 50 µM |
| Vₘₐₓ | Maximum Velocity: The reaction rate when the enzyme is saturated with substrate. | Enzyme-dependent |
| kcat | Turnover Number: Vₘₐₓ / [Enzyme]. Molecules of substrate converted per enzyme molecule per second. | Enzyme-dependent |
| kcat/Kₘ | Catalytic Efficiency: A measure of how efficiently an enzyme converts a substrate to product. | > 10⁴ M⁻¹s⁻¹ suggests a good substrate |
Comparative Enzyme Specificity
To determine which enzyme is most active with this compound, perform the assay using a fixed, saturating concentration of the substrate with normalized amounts of different enzymes (HSD17B4, EHHADH, HADHA).
-
Rationale: This direct comparison will reveal the substrate preference based on stereochemistry and compartmentalization (peroxisomal vs. mitochondrial). Based on its 3R configuration, HSD17B4 is hypothesized to show the highest activity.[8][11]
Conclusion and Future Directions
The coupled spectrophotometric assay described herein provides a robust, reliable, and reproducible method for characterizing the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenases with the novel substrate this compound. By determining the kinetic parameters for candidate enzymes such as HSD17B4, EHHADH, and LCHAD, researchers can elucidate the metabolic fate of this polyunsaturated fatty acid intermediate. This information is invaluable for mapping metabolic pathways, understanding the pathophysiology of fatty acid oxidation disorders, and for screening potential modulators of these enzymes in drug discovery programs.
References
- 1. Invitrogen Human HSD17B4 (aa 228-301) Control Fragment Recombinant Protein 100 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]
- 2. mybiosource.com [mybiosource.com]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B4 | Abcam [abcam.com]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. genecards.org [genecards.org]
- 12. Recombinant Human Peroxisomal bifunctional enzyme(EHHADH) | Generunner [generunner.net]
- 13. afsbio.com [afsbio.com]
- 14. cusabio.com [cusabio.com]
- 15. cusabio.com [cusabio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Introduction
(3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA is an unsaturated fatty acyl-coenzyme A (acyl-CoA) that plays a role as an intermediate in fatty acid metabolism.[1][2] The precise purification of such long-chain fatty acyl-CoAs is critical for accurate biochemical and physiological studies, particularly in the fields of metabolic disease research and drug development.[3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of these molecules from complex biological matrices or synthetic reaction mixtures.[4] This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC).
The core challenge in the analysis of acyl-CoAs lies in their inherent instability in aqueous solutions and the presence of numerous structurally similar endogenous compounds.[5] This guide will address these challenges by providing a robust methodology that ensures sample integrity and achieves high-purity separation.
Principle of Separation
The purification of this compound is achieved by reverse-phase HPLC, which separates molecules based on their hydrophobicity.[3] The stationary phase, typically a C18 (octadecylsilyl) bonded silica gel, is non-polar and effectively retains hydrophobic molecules.[3][6] The mobile phase consists of a polar aqueous buffer and a less polar organic solvent, such as acetonitrile or methanol.[3][4]
Initially, the sample is introduced to the column in a mobile phase with a high aqueous content. The hydrophobic acyl chain of the target molecule interacts strongly with the C18 stationary phase, leading to its retention.[3] A gradient elution is then employed, where the proportion of the organic solvent is gradually increased.[3][5] This increase in mobile phase hydrophobicity disrupts the interaction between the analyte and the stationary phase, causing the this compound to elute. The retention time is influenced by the length of the fatty acid chain and the number of double bonds; longer chains and fewer double bonds generally result in longer retention times.[5] Detection is typically performed by monitoring the UV absorbance at 260 nm, which is characteristic of the adenine moiety of the Coenzyme A molecule.[3][7]
Critical Considerations for Sample Integrity
Acyl-CoAs are susceptible to both chemical and enzymatic degradation. The thioester bond is particularly prone to hydrolysis, especially under alkaline or strongly acidic conditions.[5][8] Therefore, maintaining a slightly acidic pH (4.0-6.8) throughout the extraction and purification process is crucial for sample stability.[8] All steps should be performed on ice to minimize enzymatic activity and slow down chemical hydrolysis.[3][8] For long-term storage, samples are best kept as dry pellets at -80°C.[8]
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffers: Potassium phosphate (KH2PO4), formic acid.
-
Columns: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.[4]
-
Sample: Synthesized this compound or a biological extract containing the target molecule.
Sample Preparation
Proper sample preparation is paramount to prevent the degradation of the target analyte and to remove interfering substances.
-
Extraction from Biological Samples: A common method involves quenching the biological sample (e.g., tissue homogenate, cell lysate) in a cold, acidic solution to precipitate proteins and inactivate enzymes.[7] This is often followed by solid-phase extraction (SPE) to concentrate the acyl-CoAs and remove salts and other polar impurities.[9] A typical extraction procedure might involve homogenization in an acidic buffer, followed by protein precipitation and extraction with organic solvents.[8]
-
Reconstitution: After extraction and drying, the sample should be reconstituted in a solution that ensures stability. Methanol is often preferred over purely aqueous solutions as it provides better stability for acyl-CoAs.[5] A slightly acidic buffer can also be used.[8]
HPLC Method
The following HPLC parameters provide a robust starting point and can be optimized for specific instruments and sample complexities.
| Parameter | Recommended Condition | Rationale |
| HPLC System | High-Performance or Ultra-High-Performance Liquid Chromatography System | Provides the necessary pressure and flow rate control for high-resolution separation. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) | The C18 stationary phase provides excellent retention and separation of hydrophobic long-chain fatty acyl-CoAs.[3][4] |
| Mobile Phase A | 0.1% Formic acid in water or 25-75 mM KH2PO4 | The acidic pH helps to maintain the stability of the acyl-CoA thioester bond and improves peak shape by ensuring the carboxyl groups are protonated.[4][7][10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (e.g., 7:3, v/v) | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good separation efficiency for a wide range of compounds.[3][4] |
| Gradient Elution | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the fatty acids, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B.[4] | Gradient elution is necessary to separate compounds with a wide range of hydrophobicities and to elute the strongly retained long-chain acyl-CoAs in a reasonable time with good peak shape.[3][5] |
| Flow Rate | 0.3 mL/min | This flow rate is suitable for a 2.1 mm ID column and provides a good balance between analysis time and separation efficiency.[4] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be used with caution to avoid degradation of the analyte.[4] |
| Detection | UV at 260 nm | The adenine ring of Coenzyme A has a strong absorbance at this wavelength, allowing for sensitive detection.[3][7] |
Post-Purification Handling
After collection of the purified fraction, the solvent should be removed as quickly as possible, for example, by lyophilization or evaporation under a stream of nitrogen. The purified this compound should be stored at -80°C to ensure long-term stability.[8]
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, inappropriate mobile phase pH. | Inject a smaller sample volume. Ensure the mobile phase pH is acidic enough to suppress ionization of the analyte. |
| Low Recovery | Degradation of the analyte during sample preparation or analysis. Adsorption to vials or tubing. | Maintain low temperatures and acidic pH throughout the process.[8] Use silanized glassware or low-adsorption vials. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging, column bleeding. | Filter all mobile phases. Purge the HPLC system. Replace the detector lamp if necessary. Use a high-quality, stable HPLC column. |
| Co-elution with Impurities | Insufficient separation power of the HPLC method. | Optimize the gradient profile (e.g., make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a different stationary phase if co-elution persists. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by reverse-phase HPLC. By adhering to the principles of maintaining sample integrity and employing a robust chromatographic method, researchers can achieve high-purity isolation of this and other long-chain fatty acyl-CoAs. The detailed protocol and troubleshooting guide serve as a valuable resource for scientists and professionals in metabolic research and drug development, enabling them to obtain reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Authored by: Senior Application Scientist
Introduction
(3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA is a crucial intermediate in fatty acid metabolism, particularly in the pathways of beta-oxidation and fatty acid elongation.[1][2][3] Its molecular structure, featuring a hydroxyl group at the third carbon (3R), a thioester bond with coenzyme A, and a polyunsaturated C20 fatty acyl chain with three cis double bonds, dictates its chemical reactivity and, consequently, the necessary precautions for its handling and storage. The presence of multiple double bonds makes the molecule highly susceptible to oxidation, while the thioester linkage is prone to hydrolysis.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal handling and storage of this compound to ensure its stability and integrity for experimental use. Adherence to these protocols is critical for obtaining reliable and reproducible results in downstream applications.
Chemical Properties and Stability
Understanding the inherent chemical properties of this compound is fundamental to its proper handling.
-
Molecular Formula: C41H68N7O18P3S
-
Key Structural Features:
-
Polyunsaturated Fatty Acyl Chain: The three cis double bonds at positions 11, 14, and 17 are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of lipid peroxides and other degradation products.[9] This process can be accelerated by exposure to light, heat, and certain metal ions.
-
Thioester Bond: The high-energy thioester linkage to coenzyme A is susceptible to hydrolysis, particularly at neutral to basic pH, which would yield the free fatty acid and coenzyme A.[4]
-
3-Hydroxy Group: The secondary alcohol at the 3-position can be a site for enzymatic or chemical reactions.
-
Core Principles for Handling and Storage
The primary objectives for the handling and storage of this compound are to minimize oxidation and hydrolysis. The following core principles should be applied consistently.
Inert Atmosphere
Due to the high degree of unsaturation, it is imperative to handle and store this compound under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen and significantly reduces the rate of oxidation.
Low Temperature Storage
Low temperatures are essential to slow down chemical degradation processes. As a general rule, colder storage temperatures correlate with longer-term stability.
Avoidance of Freeze-Thaw Cycles
Repeated cycles of freezing and thawing can introduce moisture and promote degradation. It is highly recommended to prepare single-use aliquots to avoid compromising the entire stock.[4]
Appropriate Solvents and Containers
The choice of solvent and storage container is critical to prevent contamination and degradation.
-
Solvents: For long-term storage, dissolving the compound in a suitable organic solvent is recommended.[5] Anhydrous ethanol or methanol are common choices. For aqueous applications, use a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis of the thioester bond.[4]
-
Containers: Always use glass containers with Teflon-lined caps.[5] Avoid plastic containers for organic solutions, as plasticizers can leach into the solution and contaminate the lipid.[5]
Detailed Protocols
Receiving and Initial Handling
Upon receiving a shipment of this compound, which is often supplied as a lyophilized powder or a thin film, immediately inspect the packaging for any signs of damage.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture inside the vial, which can accelerate hydrolysis.[4]
-
Inert Atmosphere: If possible, open the vial and perform all subsequent manipulations in a glove box or under a gentle stream of an inert gas.
Preparation of Stock Solutions
Protocol for Preparing an Organic Stock Solution:
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as ethanol or methanol.
-
Reconstitution: Carefully add the desired volume of the chosen solvent to the vial containing the lyophilized powder or film.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use glass vials with Teflon-lined caps. The volume of each aliquot should be appropriate for a single experiment.
-
Inert Gas Purge: Before sealing, purge the headspace of each vial with a gentle stream of argon or nitrogen.
-
Storage: Store the aliquots at the recommended temperature (see Table 1).
Protocol for Preparing an Aqueous Stock Solution:
-
Buffer Preparation: Prepare a slightly acidic buffer, such as 50 mM potassium phosphate buffer at pH 6.0.
-
Reconstitution: Add the buffer to the vial and gently mix until dissolved.
-
Aliquoting and Storage: Follow steps 4-6 from the organic stock solution protocol. Note that aqueous solutions are generally less stable than organic solutions.[4]
Storage Conditions
The appropriate storage conditions are crucial for maintaining the integrity of this compound.
| Storage Form | Solvent | Temperature | Duration | Atmosphere |
| Lyophilized Powder | N/A | -80°C | Up to 1 year | Inert Gas |
| Organic Solution | Anhydrous Ethanol/Methanol | -80°C | Up to 6 months | Inert Gas |
| Organic Solution | Anhydrous Ethanol/Methanol | -20°C | Up to 1 month | Inert Gas |
| Aqueous Solution | Slightly Acidic Buffer (pH 4-6) | -80°C | Up to 1 month | Inert Gas |
Table 1: Recommended Storage Conditions for this compound
Experimental Use
-
Thawing: When ready to use an aliquot, remove it from the freezer and allow it to thaw at room temperature.
-
Evaporation of Organic Solvent (if applicable): If the experiment requires the compound in a different solvent system, the organic solvent can be evaporated under a gentle stream of nitrogen.
-
Resuspension: Re-dissolve the dried film in the desired experimental buffer immediately before use.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound to air and light.
Quality Control and Assessment of Degradation
Regularly assessing the purity and integrity of this compound is essential.
Analytical Techniques
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the preferred method for assessing purity.[4] A C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) can be used to separate the parent compound from its degradation products.
-
Thin-Layer Chromatography (TLC): TLC can be a quicker, albeit less quantitative, method to check for gross degradation.
Common Degradation Products
-
(11Z,14Z,17Z)-3-hydroxyicosatrienoic acid: Resulting from the hydrolysis of the thioester bond.
-
Oxidized derivatives: A complex mixture of products resulting from the oxidation of the polyunsaturated fatty acyl chain.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.[10][11]
-
Avoid inhalation of the powder or aerosolized solutions.
-
In case of contact with skin or eyes, rinse thoroughly with water.
Diagrams
Caption: Workflow for long-term storage preparation.
Caption: Key degradation pathways to mitigate.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death [frontiersin.org]
- 10. carlroth.com [carlroth.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
derivatization of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA for GC-MS
Application Note & Protocol
Topic: Derivatization of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Hydroxy Long-Chain Acyl-CoAs
This compound is a pivotal intermediate in fatty acid metabolism, and its accurate quantification is essential for understanding various physiological and pathological states. However, its direct analysis by gas chromatography-mass spectrometry (GC-MS) is unfeasible. The molecule's structure presents a tripartite analytical challenge: the non-volatile Coenzyme A (CoA) thioester, the polar hydroxyl group, and a long hydrocarbon chain. These features contribute to thermal instability and poor chromatographic performance.[1][2]
To render this molecule suitable for GC-MS analysis, a robust derivatization strategy is required. This process chemically modifies the problematic functional groups to increase volatility, reduce polarity, and enhance thermal stability.[1][3] This application note provides a comprehensive, field-proven protocol for the derivatization of this compound, enabling its sensitive and reliable quantification.
Our strategy is a sequential process involving:
-
Alkaline Hydrolysis: To cleave the thioester bond, releasing the free 3-hydroxyicosatrienoic acid from the Coenzyme A moiety.
-
Esterification: To convert the polar carboxylic acid group into a more volatile methyl ester.
-
Silylation: To cap the hydroxyl group, further decreasing polarity and preventing unwanted interactions during analysis.
This multi-step approach ensures that the final derivative is optimized for GC separation and subsequent mass spectrometric identification and quantification.
Principle of the Derivatization Strategy
The core principle is to systematically eliminate the sources of non-volatility and thermal lability. The large and polar Coenzyme A group is the first target. Alkaline hydrolysis is an effective method to break the thioester linkage, a reaction common in the analysis of fatty acyl-CoAs.[4][5][6]
Once the free fatty acid is liberated, its two remaining polar functional groups—the carboxylic acid and the hydroxyl group—must be addressed. While simultaneous derivatization methods exist for some molecules, a sequential approach for hydroxy fatty acids often yields more complete and cleaner reactions.[7]
-
Methyl Esterification: The carboxylic acid is converted to a fatty acid methyl ester (FAME).[8][9] Acid-catalyzed esterification using reagents like boron trifluoride (BF₃) in methanol is a widely adopted and robust method that is effective for free fatty acids.[8][10]
-
Silylation: The secondary hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether. Silylation is a cornerstone of GC derivatization for hydroxyl-containing compounds, effectively replacing the active hydrogen with a non-polar TMS group.[11][12][13] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose and their byproducts are volatile, minimizing chromatographic interference.[14][15]
The final product, methyl (3R,11Z,14Z,17Z)-3-(trimethylsilyloxy)icosatrienoate, is a volatile and thermally stable derivative ideal for GC-MS analysis.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Potassium Hydroxide (KOH) in Methanol (2 M) | Sigma-Aldrich | Alkaline hydrolysis of thioester |
| Boron Trifluoride in Methanol (14% w/v) | Sigma-Aldrich | Acid-catalyzed methyl esterification |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Thermo Fisher Scientific | Silylation of hydroxyl group |
| Hexane (GC grade) | Fisher Scientific | Extraction solvent |
| Saturated Sodium Chloride (NaCl) solution | In-house prep | Quenching and phase separation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | VWR | Drying agent |
| Pyridine (anhydrous) | Sigma-Aldrich | Catalyst/solvent for silylation |
| Nitrogen gas (high purity) | Airgas | Solvent evaporation |
Protocol 1: Alkaline Hydrolysis and Methyl Esterification
This protocol combines the hydrolysis and esterification steps for efficiency.
-
Sample Preparation: To a dried sample extract containing the acyl-CoA, add an appropriate internal standard (e.g., a deuterated or odd-chain 3-hydroxy fatty acid).
-
Hydrolysis: Add 500 µL of 2 M methanolic KOH. Cap the reaction vial tightly and vortex vigorously. Heat at 60°C for 30 minutes to ensure complete hydrolysis of the thioester bond.
-
Cooling: Cool the vial to room temperature.
-
Esterification: Carefully add 1 mL of 14% BF₃-methanol reagent to the vial. Cap tightly and heat at 60°C for 10 minutes. This acidic environment neutralizes the base and catalyzes the methylation of the newly formed carboxylic acid.
-
Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1.5 mL of hexane. Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper hexane layer to a clean vial. Be cautious not to transfer any of the aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water. The sample is now ready for the silylation step.
Protocol 2: Silylation of the Hydroxy-FAME
-
Solvent Evaporation: Evaporate the hexane from the previous step to dryness under a gentle stream of nitrogen gas. It is crucial that the sample is completely dry, as silylation reagents react readily with water.[1]
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[16][17] The pyridine acts as a catalyst and helps to dissolve the sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes. This ensures complete derivatization of the secondary hydroxyl group.
-
Final Preparation: Cool the vial to room temperature. The sample can be directly injected into the GC-MS system or diluted with hexane if necessary.
GC-MS Analysis Parameters
The following table provides a starting point for the GC-MS conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | Initial: 150°C, hold 2 min Ramp: 10°C/min to 300°C Hold: 10 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Interface Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |
Data Interpretation and Validation
The EI mass spectrum of the final TMS-FAME derivative will exhibit characteristic fragmentation patterns. Key ions to monitor for SIM analysis would include the molecular ion (M⁺) if present, and structurally significant fragment ions. For 3-hydroxy fatty acid TMS ethers, a prominent fragment ion resulting from the alpha-cleavage at the C3-C4 bond is typically observed, which is highly useful for identification and quantification.[16]
Method Validation:
-
Linearity: Prepare a calibration curve using a certified standard of a similar 3-hydroxy fatty acid to assess the linear range of the assay.
-
Precision and Accuracy: Analyze replicate samples at different concentrations to determine intra- and inter-day precision and accuracy.
-
Recovery: Spike known amounts of the analyte into a representative matrix before extraction to evaluate the efficiency of the entire sample preparation and derivatization process.
Conclusion
The analysis of this compound by GC-MS necessitates a carefully designed derivatization protocol. The sequential hydrolysis, esterification, and silylation strategy presented here is a robust and reliable method to convert this non-volatile biomolecule into a derivative suitable for GC-MS analysis. By explaining the causality behind each step and providing a detailed, self-validating protocol, this guide equips researchers with the tools needed for accurate and reproducible quantification, furthering our understanding of lipid metabolism in health and disease.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. marinelipids.ca [marinelipids.ca]
- 15. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. benchchem.com [benchchem.com]
Unlocking Cellular Energetics: Experimental Applications of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA in Metabolomics
This guide provides a detailed exploration of the experimental applications of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a key intermediate in the metabolism of polyunsaturated fatty acids. Tailored for researchers, scientists, and drug development professionals, these notes and protocols offer a comprehensive framework for investigating the metabolic significance of this molecule. We delve into its biochemical context, provide robust analytical methodologies, and present detailed protocols for functional characterization, empowering researchers to elucidate its role in health and disease.
Introduction: The Significance of a Unique Metabolic Intermediate
This compound is a long-chain, polyunsaturated 3-hydroxy fatty acyl-CoA. Its structure designates it as an intermediate in the β-oxidation of eicosatrienoic acid (ETA; 20:3 n-3 or n-6). The "3R" stereochemistry is characteristic of intermediates in the mitochondrial fatty acid oxidation pathway. The presence of three cis double bonds at positions 11, 14, and 17 presents unique challenges and regulatory steps in its degradation compared to saturated fatty acids.
The study of such specific intermediates is crucial for several reasons:
-
Understanding Metabolic Flux: Quantifying the levels of this compound can provide a snapshot of the rate and efficiency of polyunsaturated fatty acid β-oxidation.
-
Identifying Enzyme Deficiencies: Accumulation of this metabolite may indicate a bottleneck in the β-oxidation pathway, potentially pointing to deficiencies in enzymes such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (TFP).[1]
-
Investigating Peroxisomal Contributions: While the 3R-hydroxy configuration points towards mitochondrial oxidation, the metabolism of very-long-chain and polyunsaturated fatty acids often involves initial chain shortening in peroxisomes.[2] Investigating this intermediate can help dissect the interplay between these two organelles.
-
Drug Discovery and Development: Modulating the levels of this and related acyl-CoAs is a potential therapeutic strategy for metabolic diseases, including inherited disorders of fatty acid oxidation, diabetes, and cardiomyopathy.
This guide will provide the necessary tools to embark on the experimental journey of characterizing the roles of this compound in various biological systems.
Section 1: Chemoenzymatic Synthesis of this compound
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed chemoenzymatic synthesis of the target molecule.
Protocol 1: Synthesis of this compound
Materials:
-
(11Z,14Z,17Z)-Eicosatrienoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A, free acid
-
Acyl-CoA synthetase (long-chain) or purified mitochondrial trifunctional protein (TFP) or peroxisomal L-bifunctional enzyme (EHHADH)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), appropriate buffers
-
Purification: Silica gel chromatography, HPLC system
Procedure:
-
Activation of Eicosatrienoic Acid:
-
Dissolve eicosatrienoic acid and NHS in anhydrous DCM.
-
Add DCC in DCM dropwise at 0°C and stir for 2-4 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the NHS-activated eicosatrienoic acid. Purify by silica gel chromatography if necessary.
-
-
Formation of Eicosatrienoyl-CoA (Chemical):
-
Dissolve the activated eicosatrienoic acid in DMF.
-
Add a solution of Coenzyme A in an appropriate buffer (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Purify the resulting eicosatrienoyl-CoA by HPLC.
-
-
Enzymatic Hydration to this compound:
-
Incubate the purified eicosatrienoyl-CoA with a source of enoyl-CoA hydratase activity that has a preference for long-chain substrates and produces the (R)-enantiomer. The alpha subunit of the mitochondrial trifunctional protein is a suitable candidate.
-
The reaction buffer should be optimized for the specific enzyme used (e.g., Tris-HCl buffer, pH 7.5).
-
Monitor the reaction progress by LC-MS.
-
Purify the final product, this compound, using HPLC.
-
Note: The stereospecificity of the final product is dependent on the enzyme used in the hydration step. For the (S)-enantiomer, a different hydratase would be required.
Section 2: Quantitative Analysis by LC-MS/MS
The analysis of long-chain acyl-CoAs in biological matrices is challenging due to their low abundance, amphipathic nature, and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.
Protocol 2: Extraction and Quantification of this compound from Biological Samples
Sample Preparation:
-
Tissue:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).
-
-
Cells:
-
Aspirate the culture medium and wash the cells with cold PBS.
-
Quench metabolism and extract metabolites by adding cold extraction solvent directly to the culture plate.
-
Scrape the cells and collect the extract.
-
-
Extraction:
-
Vortex the homogenate/extract vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
A robust LC-MS/MS method for long-chain acyl-CoAs is essential for accurate quantification.
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18 reversed-phase, e.g., 1.7 µm particle size | Good retention and separation of long-chain acyl-CoAs. |
| Mobile Phase A | Water with 10 mM ammonium acetate or 0.1% formic acid | Provides good ionization efficiency. |
| Mobile Phase B | Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate or 0.1% formic acid | Elutes the highly hydrophobic long-chain acyl-CoAs. |
| Gradient | A shallow gradient from a low to a high percentage of mobile phase B | Ensures good separation of different acyl-CoA species. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize well in positive mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M+H]+ of this compound | Selects the parent ion of the analyte. |
| Product Ion (Q3) | Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety) | Specific fragments for confident identification and quantification. |
Data Analysis:
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.
-
Generate a standard curve using the synthesized this compound to determine the absolute concentration in the samples.
Section 3: Functional Characterization using In Vitro Enzyme Assays
To understand the metabolic fate of this compound, it is essential to study its interaction with the enzymes of the β-oxidation pathway.
Diagram of the Mitochondrial β-Oxidation of this compound:
Caption: Enzymatic conversion of the target molecule in mitochondria.
Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay
This assay measures the conversion of this compound to its corresponding 3-ketoacyl-CoA by LCHAD, a component of the mitochondrial trifunctional protein.[5] The reaction is monitored by the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
Materials:
-
Purified mitochondrial trifunctional protein (TFP) or isolated mitochondria
-
This compound (substrate)
-
NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NAD+.
-
Add the purified TFP or mitochondrial preparation to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Section 4: Cellular Fatty Acid Oxidation Assays
To investigate the overall metabolic flux through the β-oxidation pathway in a cellular context, fatty acid oxidation assays using radiolabeled precursors are invaluable.
Protocol 4: Cellular β-Oxidation Flux Assay using Radiolabeled Precursor
This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled precursor of this compound, such as [1-¹⁴C]-(11Z,14Z,17Z)-eicosatrienoic acid.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
[1-¹⁴C]-(11Z,14Z,17Z)-eicosatrienoic acid
-
Cell culture medium
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Incubate the cells with [1-¹⁴C]-(11Z,14Z,17Z)-eicosatrienoic acid in serum-free medium for a defined period (e.g., 2-4 hours).
-
After incubation, collect the medium.
-
Separate the radiolabeled water-soluble metabolites (including [¹⁴C]acetyl-CoA) from the un-metabolized radiolabeled fatty acid using a method such as perchloric acid precipitation followed by centrifugation.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Normalize the radioactivity to the amount of protein or number of cells per well.
Data Interpretation:
An increase or decrease in the production of radiolabeled water-soluble metabolites will reflect an alteration in the overall flux through the β-oxidation pathway for this specific polyunsaturated fatty acid.
Section 5: Investigating Peroxisomal β-Oxidation
The contribution of peroxisomes to the metabolism of polyunsaturated fatty acids can be assessed by performing β-oxidation assays in the presence of inhibitors of mitochondrial fatty acid transport.
Diagram of Mitochondrial vs. Peroxisomal β-Oxidation:
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA stability in solution
Technical Support Center: (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers maintain the stability and integrity of this complex molecule in solution. As a polyunsaturated 3-hydroxy long-chain acyl-CoA, this molecule presents unique stability challenges that require careful handling to ensure experimental success.
Understanding the Stability Challenges
This compound is susceptible to three primary degradation pathways due to its chemical structure: a high-energy thioester bond, three double bonds, and a hydroxyl group.
-
Thioester Hydrolysis: The thioester bond is thermodynamically less stable than an oxygen ester bond and is prone to hydrolysis, a reaction catalyzed by both acidic and alkaline conditions.[1][2] This cleavage separates the fatty acid from the Coenzyme A (CoA) moiety.
-
Oxidation: The three polyunsaturated double bonds (Z,Z,Z configuration) are highly susceptible to lipid peroxidation.[3][4] This process can be initiated by reactive oxygen species (ROS) and catalyzed by trace metal ions, leading to a chain reaction that degrades the acyl chain.[5]
-
Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases (ACOTs), which are enzymes that specifically hydrolyze the thioester bond.[6][7] If not properly inactivated during sample preparation, these enzymes can rapidly degrade the target molecule.[7]
Frequently Asked Questions (FAQs)
Q1: My acyl-CoA analyte is rapidly disappearing from my solution. What is the most likely cause? A1: The most common causes are chemical hydrolysis due to suboptimal pH and/or oxidation. Acyl-CoAs are highly unstable in aqueous solutions, especially at neutral to alkaline pH.[7][8] The polyunsaturated nature of your specific molecule also makes it a prime target for oxidation.[3] Review your buffer pH and consider adding antioxidants.
Q2: What is the optimal pH for storing and handling this acyl-CoA? A2: The thioester bond is most stable in a slightly acidic environment. For storage and in analytical autosamplers, a pH range of 4.0 to 6.8 is recommended to minimize the rate of spontaneous hydrolysis.[7] For extraction from biological samples, an acidic buffer (e.g., pH 4.9) is often used to inhibit the activity of endogenous thioesterase enzymes.[7]
Q3: How should I prepare my stock solution to maximize stability? A3: It is best to start with a lyophilized powder and store it at -80°C.[9] When ready to use, allow the vial to warm to room temperature before opening to prevent condensation.[9] Reconstitute the powder in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) or an organic solvent like methanol.[8][9] For long-chain acyl-CoAs that have poor aqueous solubility, dissolving in a small amount of an organic solvent like methanol or DMSO first, then diluting with buffer, can be effective.[10][11] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[12]
Q4: Can I do anything to prevent oxidation of the polyunsaturated acyl chain? A4: Absolutely. First, use high-purity, degassed solvents to minimize dissolved oxygen. Work under an inert gas atmosphere (e.g., nitrogen or argon) whenever possible. Most importantly, supplement your buffers with antioxidants and chelating agents. A reducing agent like Dithiothreitol (DTT) can protect the thiol group on CoA, while antioxidants like Butylated Hydroxytoluene (BHT) can mitigate lipid peroxidation.[13][14] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions.[15][16]
In-Depth Troubleshooting Guides
Guide 1: Issue - Inconsistent Results and Low Analyte Recovery
This common problem often points to degradation occurring during sample preparation or storage.
Potential Cause 1: Chemical Hydrolysis The high-energy thioester bond is the molecule's most vulnerable point for non-enzymatic cleavage.[2] The rate of hydrolysis is highly pH-dependent and increases significantly outside of a slightly acidic pH range.[7][17]
-
Solution:
-
Buffer pH Control: Immediately verify the pH of all buffers and solutions. For reconstitution and analysis, ensure the pH is between 4.0 and 6.8.[7]
-
Temperature Management: Keep samples on ice or at 4°C at all times during preparation and analysis.[7] Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures.
-
Solvent Choice: For long-term storage, storing the compound as a dried-down solid or in an organic solvent at -80°C is preferable to aqueous solutions.[9][10]
-
Potential Cause 2: Oxidation The (11Z,14Z,17Z) double bonds are highly prone to attack by reactive oxygen species, a process often catalyzed by trace metal contaminants in buffers.[18]
-
Solution:
-
Use Inert Atmosphere: When preparing solutions, sparge buffers with an inert gas like nitrogen or argon to remove dissolved oxygen. If possible, prepare aliquots in an anaerobic chamber.
-
Add Antioxidants: Supplement your stock and working solutions with an antioxidant. For example, Butylated hydroxytoluene (BHT) can be used at 50-100 µM to inhibit lipid peroxidation.[14]
-
Add Chelating Agents: Include a metal chelator such as 50-100 µM EDTA in your buffers. EDTA sequesters divalent cations that catalyze the formation of free radicals.[16][19]
-
Potential Cause 3: Enzymatic Degradation (for biological samples) Acyl-CoA thioesterases (ACOTs) present in tissue or cell lysates will rapidly hydrolyze your analyte if not inactivated.[6]
-
Solution:
-
Rapid Inactivation: Work quickly and keep biological samples flash-frozen in liquid nitrogen until the moment of homogenization.[12]
-
Acidic Extraction: Homogenize the sample in an ice-cold, acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to inhibit thioesterase activity.[7]
-
Organic Solvent Extraction: Alternatively, perform the extraction with an organic solvent mixture (e.g., acetonitrile/isopropanol) to simultaneously precipitate and denature proteins, including degradative enzymes.[20]
-
Visualization: Degradation Pathways
The diagram below illustrates the primary chemical threats to the stability of this compound in solution.
Caption: Key degradation pathways for polyunsaturated acyl-CoAs.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Working Solution
This protocol describes how to prepare a 1 mM aqueous working stock from a lyophilized powder with stabilizing agents.
Materials:
-
This compound, lyophilized powder
-
High-purity (e.g., LC-MS grade) water
-
Potassium phosphate monobasic (KH₂PO₄)
-
EDTA disodium salt
-
Dithiothreitol (DTT)
-
Argon or Nitrogen gas supply
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare Stabilizing Buffer:
-
Prepare a 50 mM potassium phosphate buffer.
-
Adjust the pH to 6.0 using KOH.
-
Add EDTA to a final concentration of 100 µM and DTT to 1 mM.
-
Sparge the buffer with argon or nitrogen gas for 15-20 minutes on ice to remove dissolved oxygen.
-
-
Reconstitute Acyl-CoA:
-
Allow the vial of lyophilized acyl-CoA to equilibrate to room temperature for 10-15 minutes before opening.
-
Add the appropriate volume of the chilled, degassed stabilizing buffer to the vial to achieve a 1 mM concentration.
-
Mix gently by flicking the tube. Avoid vigorous vortexing to minimize oxygen introduction.
-
-
Aliquot for Storage:
-
Immediately dispense the stock solution into single-use aliquots in low-adhesion tubes.
-
Blanket the headspace of each tube with argon or nitrogen before sealing.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store the frozen aliquots at -80°C.
-
Protocol 2: Assessing Stability via a Time-Course Experiment
This protocol uses LC-MS to quantify the degradation of the acyl-CoA over time in a specific experimental buffer.
Materials:
-
Stabilized stock solution of acyl-CoA (from Protocol 1)
-
Experimental buffer to be tested
-
LC-MS system with a C18 column
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Thermomixer or water bath set to the experimental temperature
Procedure:
-
Initiate Time Course:
-
Dilute the acyl-CoA stock solution into your experimental buffer to the final working concentration.
-
Immediately take a "Time 0" sample by transferring an aliquot (e.g., 50 µL) into a tube containing 4 volumes of ice-cold acetonitrile (200 µL) to quench any reactions.
-
-
Incubate and Sample:
-
Incubate the remaining solution at your desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), remove an aliquot and quench it in ice-cold acetonitrile as done for the Time 0 sample.
-
-
Sample Processing:
-
Vortex all quenched samples thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet any precipitated material.
-
Transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method capable of separating and quantifying the parent acyl-CoA.[21][22]
-
Monitor for the appearance of the hydrolyzed free fatty acid as an indicator of degradation.
-
Plot the remaining percentage of the parent acyl-CoA against time to determine its stability profile in your buffer.
-
Data Summary: Recommended Storage Conditions
| Parameter | Stock Solution (Aqueous) | Working Solution (Aqueous) | Lyophilized Powder |
| Temperature | -80°C[12] | 4°C (short-term) / On Ice | -80°C or -20°C[9] |
| pH | 4.0 - 6.5[7] | 4.0 - 6.8[7] | N/A |
| Additives | 100 µM EDTA, 1 mM DTT | 100 µM EDTA, 1 mM DTT | N/A |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Air or Inert Gas |
| Max Duration | ~6 months | < 24 hours | > 1 year[9] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. horticulture.wisc.edu [horticulture.wisc.edu]
- 15. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aocs.org [aocs.org]
- 17. Effect of pH on acyl migration and hydrolysis of tolmetin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine [mdpi.com]
- 19. Capacity of reductants and chelators to prevent lipid oxidation catalyzed by fish hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Troubleshooting (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA Synthesis Yield
Welcome to the technical support center for the synthesis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific enzymatic synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Introduction to the Synthesis Pathway
The enzymatic synthesis of this compound is a critical step in the study of fatty acid metabolism and the development of novel therapeutics. This molecule is an unsaturated fatty acyl-CoA. The primary route for its synthesis involves the reduction of its corresponding 3-oxoacyl-CoA precursor, (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA, a reaction catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme.[1][2][3] The success of this synthesis is contingent on a number of factors, from the quality of the starting materials to the precise control of reaction conditions.
Below is a generalized workflow for the synthesis:
References
Technical Support Center: Optimizing Mass Spectrometry for (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Welcome to the technical support guide for the analysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical, step-by-step guidance to navigate the complexities of its mass spectrometric analysis. We will move from foundational principles to advanced troubleshooting, ensuring you have the knowledge to develop a robust and reliable analytical method.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the analysis of this compound.
Q1: What are the basic chemical properties of this compound?
A1: Understanding the molecule's fundamental properties is the first step in method development. This compound is a long-chain, unsaturated 3-hydroxy fatty acyl-CoA. Its structure consists of a C20 fatty acid with three double bonds and a hydroxyl group at the C3 position, attached to a large, polar coenzyme A moiety.
| Property | Value | Source |
| Molecular Formula | C41H68N7O18P3S | [1] |
| Average Molecular Weight | 1072.00 g/mol | [1] |
| Monoisotopic Mass | 1071.3555 g/mol | Calculated |
Q2: Which ionization mode, positive or negative ESI, is optimal for this molecule?
A2: Both positive and negative Electrospray Ionization (ESI) modes can be used, but they offer different advantages.
-
Negative Ion Mode (-ESI): This is often the preferred mode for acyl-CoA compounds. The multiple phosphate groups on the coenzyme A tail are readily deprotonated, leading to the formation of highly stable [M-H]⁻, [M-2H]²⁻, or [M-3H]³⁻ ions. This typically results in high sensitivity and a clean baseline.[2]
-
Positive Ion Mode (+ESI): This mode is also viable and can be used to quantify long-chain acyl-CoAs.[3] The molecule can be protonated on the adenine ring of the coenzyme A moiety, forming ions like [M+H]⁺ or [M+2H]²⁺.[3] While sometimes less sensitive than negative mode, it can be useful for confirmation or if interferences are present in negative mode.
Expert Recommendation: Start with negative ion mode due to the high potential for sensitivity arising from the acidic phosphate groups.
Q3: What are the primary precursor ions I should expect to see in the full scan MS1 spectrum?
A3: Based on the monoisotopic mass of 1071.3555 Da, you should target the following ions:
| Ionization Mode | Expected Precursor Ion | m/z (calculated) | Notes |
| Negative (-ESI) | [M-H]⁻ | 1070.3482 | Often low abundance due to multiple chargeable sites. |
| [M-2H]²⁻ | 534.6704 | Primary target. Often the most abundant and stable ion. | |
| [M-3H]³⁻ | 356.1108 | May also be present and useful for confirmation. | |
| Positive (+ESI) | [M+H]⁺ | 1072.3628 | |
| [M+2H]²⁺ | 536.6851 | Often observed for large molecules like acyl-CoAs.[3] |
Q4: What are the characteristic fragmentation patterns for this molecule in MS/MS?
A4: Acyl-CoAs exhibit highly predictable fragmentation, which is invaluable for creating selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) methods.
-
Coenzyme A Fragmentation: The most characteristic fragmentation occurs on the coenzyme A portion. In positive ion mode, a common fragmentation pattern involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate bond, resulting in a neutral loss of 507 Da or a product ion at m/z 428.[4] In negative mode, a product ion at m/z 408 is often observed.[5]
-
Fatty Acyl Chain Fragmentation: The hydroxy fatty acid chain itself will fragment. Common cleavages occur alpha to the hydroxyl group.[6] You can also expect neutral losses of water ([M-H-H₂O]⁻) from the hydroxyl group.[6][7]
Expert Tip: The fragmentation of the Coenzyme A moiety is the most reliable diagnostic tool for confirming the identity of this class of compounds. Use these transitions for building your initial targeted methods.
Section 2: Method Development and Optimization Workflow
A systematic approach is crucial for developing a robust analytical method. This workflow guides you from sample preparation to fine-tuning mass spectrometer parameters.
Step-by-Step Guidance
1. Sample Preparation: Proper sample preparation is critical to minimize matrix effects and ensure reproducibility.
-
Lipid Extraction: Use a robust lipid extraction method, such as a modified Bligh-Dyer extraction, to efficiently extract the acyl-CoA from the sample matrix.[8]
-
Internal Standards: The use of an odd-chain or stable isotope-labeled long-chain acyl-CoA internal standard is highly recommended to correct for extraction efficiency and matrix-induced ion suppression.[5][9]
2. Liquid Chromatography (LC): Chromatographic separation is essential to resolve the target analyte from isomeric compounds and reduce ion suppression from the sample matrix.[10]
-
Column: A reversed-phase C4 or C18 column is typically suitable for separating long-chain acyl-CoAs.[2][3]
-
Mobile Phases: To achieve good peak shape and ionization efficiency, especially in negative mode, the mobile phase should be slightly basic.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 95% B) to elute the long-chain acyl-CoA, followed by a re-equilibration step.[3]
Table of Recommended Starting LC-MS Parameters:
| Parameter | Recommended Starting Value | Rationale & Notes |
| LC Column | Reversed-Phase C4 or C18 (e.g., 2.1 x 100 mm, 1.8 µm) | C4 provides good retention for long alkyl chains without being overly retentive. |
| Mobile Phase A | Water + 15 mM Ammonium Hydroxide | Basic pH improves peak shape and deprotonation in -ESI mode.[3] |
| Mobile Phase B | Acetonitrile + 15 mM Ammonium Hydroxide | [3] |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for analytical scale columns. |
| Column Temp | 35 - 40 °C | Improves peak shape and reduces viscosity.[3] |
| Ionization Mode | ESI Negative | Optimal for the phosphate groups. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for stable spray and maximum signal. |
| Sheath/Nebulizer Gas | Instrument Dependent | Start with manufacturer's recommendations for the given flow rate. |
| Capillary Temp | 275 - 325 °C | Ensures efficient desolvation.[3] |
| Collision Energy (HCD/CID) | 25 - 40 eV | Must be empirically optimized for your specific instrument to achieve desired fragmentation.[3] |
3. Mass Spectrometry (MS) Optimization:
-
Source Parameters: Infuse a standard solution of your analyte (or a similar long-chain acyl-CoA) to optimize source parameters. Adjust capillary voltage, gas flows, and temperatures to maximize the intensity of the [M-2H]²⁻ precursor ion (m/z 534.67).
-
Collision Energy: While still infusing, perform MS/MS on the precursor ion. Ramp the collision energy (e.g., from 10 to 60 eV) to find the optimal value that produces the desired fragment ions (e.g., those related to the coenzyme A moiety) with high intensity while retaining some precursor signal.[11]
Section 3: Troubleshooting Guide
Even with a well-designed method, issues can arise. This guide provides solutions to common problems in a direct Q&A format.
Q: My signal intensity is very low or non-existent. What should I do?
A: Low signal is a common issue. Follow this systematic approach:
-
Verify Instrument Performance: Infuse a known standard (ideally your analyte or a similar compound) directly into the mass spectrometer. If you see a strong, stable signal, the issue is likely with your LC system or sample. If the signal is poor via infusion, the problem lies within the MS source or analyzer (e.g., needs cleaning or calibration).
-
Check the LC System: Inject a standard. Is there a peak at the expected retention time? If there is no peak, check for leaks, pump issues, or incorrect mobile phase composition. If the peak is broad or tailing, the column may be degraded, or the mobile phase may be inappropriate. Long-chain acyl-CoAs can exhibit poor peak shape if the mobile phase is not optimized.[12]
-
Evaluate Sample Preparation and Stability: Acyl-CoAs can be unstable. Ensure your extraction protocol is validated and that samples are stored properly (typically at -80°C) and handled quickly on ice. Poor extraction efficiency or degradation will lead to low signal.
-
Review Your MS Method: Double-check that you are monitoring the correct precursor ion (e.g., [M-2H]²⁻ at m/z 534.67) and are in the correct ionization mode (negative ESI).
Q: I am seeing high background noise and many interfering peaks. How can I improve my signal-to-noise ratio?
A: High background is often due to matrix effects or contaminated reagents.
-
Improve Chromatographic Separation: A longer, shallower gradient can help resolve your analyte from co-eluting matrix components that cause ion suppression.[10]
-
Use High-Purity Solvents: Ensure all mobile phase components and extraction solvents are LC-MS grade. Contaminants can create significant background noise.
-
Optimize Sample Cleanup: Consider adding a solid-phase extraction (SPE) step to your sample preparation protocol to remove interfering compounds like salts and phospholipids before injection.[13]
-
Increase Mass Spectrometer Selectivity: If using a triple quadrupole or Q-TOF instrument, switch from a full scan to a targeted MS/MS mode (SRM or PRM). Monitoring a specific transition from your precursor to a characteristic product ion will dramatically reduce background noise and improve selectivity.[3]
Q: My retention time is shifting between injections. What is the cause?
A: Retention time instability compromises data quality, particularly in large-scale studies.[9]
-
Ensure Column Equilibration: Make sure the column is fully re-equilibrated to the initial gradient conditions between each injection. A short equilibration time is a common cause of shifting retention times.
-
Check Mobile Phase Composition: If you are preparing mobile phases manually, even small variations can cause shifts. Ensure they are prepared consistently. Also, ensure you have enough mobile phase for the entire batch to avoid changes during the run.[9]
-
Monitor LC Pressure: A fluctuating or steadily increasing pressure can indicate a clog or column failure, which will affect retention times.
-
Maintain Stable Column Temperature: Use a column oven and ensure it maintains a consistent temperature throughout the analytical run.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA Isomer Separation
Welcome to the technical support center dedicated to resolving the complex analytical challenges associated with the separation of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the analysis of these critical lipid molecules. Here, we synthesize foundational scientific principles with practical, field-tested solutions to empower you to overcome common experimental hurdles.
Understanding the Core Challenge: The Nature of Isomeric Complexity
This compound is an unsaturated fatty acyl-CoA, a class of molecules that are pivotal in numerous metabolic processes.[1][2][3][4] The analytical difficulty arises from the existence of a multitude of isomers. These are molecules with the same molecular formula but different structural arrangements. For our target analyte, isomers can differ in:
-
Stereochemistry: The spatial arrangement at the chiral center (C3), leading to R and S enantiomers.
-
Double Bond Position: The location of the double bonds along the fatty acyl chain.
-
Double Bond Geometry: The cis (Z) or trans (E) configuration of the double bonds.
These subtle structural differences result in nearly identical physicochemical properties, making their separation by conventional chromatographic techniques a significant challenge.[5][6][7][8] Co-elution of these isomers can lead to inaccurate quantification and misinterpretation of their biological roles.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I'm seeing poor peak shape (tailing or fronting) for my acyl-CoA analytes. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common problem in acyl-CoA analysis and can stem from several factors.
-
Secondary Interactions with HPLC System: The phosphate groups on the CoA moiety can interact with the stainless steel components of standard HPLC systems, leading to peak tailing.[9]
-
Solution:
-
Use Bio-inert or PEEK Tubing: Replace standard stainless steel tubing with PEEK (polyether ether ketone) tubing to minimize these interactions.[9]
-
Acidify the Mobile Phase: Adding a small amount of a weak acid, like phosphoric acid, to the mobile phase can help to protonate the phosphate groups, reducing their interaction with the stationary phase and system components.[9][10]
-
-
-
Inappropriate Sample Solvent: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. If you must use a stronger solvent for solubility, keep the injection volume as small as possible.[12]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[12][13]
-
Solution: Reduce the sample concentration or injection volume. A good starting point is to inject 1-2% of the total column volume for a sample concentration of 1 µg/µL.[12]
-
Q2: My peaks of interest are co-eluting or have very poor resolution. How can I improve their separation?
A2: Achieving baseline resolution for isomers is the ultimate goal. Here’s a systematic approach to improving separation:
-
Optimize the Stationary Phase:
-
Chiral Columns: For separating the R and S enantiomers, a chiral stationary phase (CSP) is essential.[14][15][16][17][18] Polysaccharide-based and Pirkle-type columns are common choices for this application.[17][18]
-
Particle Size and Column Length: Columns with smaller particle sizes (e.g., <2 µm for UHPLC) and longer lengths generally provide higher efficiency and better resolution.[12] Solid-core particles can also enhance peak resolution at faster flow rates.[12]
-
-
Refine the Mobile Phase Composition:
-
Gradient Optimization: For complex mixtures, a gradient elution is almost always necessary. A shallow gradient often improves the separation of closely eluting compounds.
-
Solvent Choice: The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly alter selectivity. Experiment with different solvent systems to find the optimal separation.
-
Ion-Pairing Reagents: For challenging separations of acyl-CoAs, ion-pairing reagents can be used to improve retention and resolution.[19][20] However, be aware that these reagents can cause ion suppression in mass spectrometry.[19]
-
-
Adjust Chromatographic Parameters:
-
Flow Rate: Lowering the flow rate can often improve resolution, although it will increase the analysis time.[12]
-
Column Temperature: Temperature affects both solvent viscosity and analyte-stationary phase interactions.[12] Systematically varying the column temperature (e.g., in 5°C increments) can reveal an optimal point for resolution.
-
Q3: I'm struggling to differentiate between positional and geometric isomers. Are there advanced techniques that can help?
A3: Yes, when standard LC-MS is insufficient, more advanced techniques are required.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating lipid isomers, including cis/trans isomers.[21][22][23][24][25] It uses a supercritical fluid (often CO2) as the mobile phase, which has properties intermediate between a gas and a liquid, often leading to faster and more efficient separations than HPLC.[24]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions in the gas phase based on their size, shape, and charge.[26][27] By adding another dimension of separation between the chromatography and mass spectrometry, IMS-MS can often resolve isomers that co-elute chromatographically.[5][6][7][8]
-
Derivatization Strategies: Chemically modifying the analyte can enhance separability and detection.
Q4: My acyl-CoA samples seem to be degrading, leading to inconsistent results. How can I improve their stability?
A4: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH. [33][34][35][36]
-
pH Control: Maintain a slightly acidic pH (4.0-6.8) during extraction and analysis to minimize chemical hydrolysis.[33]
-
Temperature Control: Keep samples on ice during preparation and at 4°C in the autosampler.[33] For long-term storage, -80°C is essential.[33]
-
Rapid Enzyme Inactivation: Endogenous thioesterases can rapidly degrade acyl-CoAs. Rapidly homogenize tissues or cells in an ice-cold, acidic buffer or with organic solvents to precipitate and denature these enzymes.[33]
-
Storage: Store samples as dry pellets at -80°C for long-term stability.[33] If storing in solution, use a slightly acidic buffer and make aliquots to avoid repeated freeze-thaw cycles.[33]
| Parameter | Recommended Condition | Rationale |
| Extraction pH | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[33] |
| Storage/Analysis pH | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range.[33] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis.[33] |
| Long-Term Storage Temp. | -80°C | Essential for long-term stability.[33] |
| Autosampler Temp. | 4°C | Minimizes degradation during the analytical run.[33] |
Experimental Protocols & Workflows
Protocol 1: Chiral Separation of 3-Hydroxy Fatty Acid Enantiomers (Adapted from HPLC methods)
This protocol outlines a general approach for the separation of hydroxy fatty acid enantiomers after conversion to their 3,5-dinitrophenyl urethane (DNPU) derivatives.[14][15]
-
Derivatization:
-
Convert the 3-hydroxyicosatrienoyl-CoA to its corresponding free fatty acid or methyl ester.
-
React the hydroxyl group with 3,5-dinitrophenyl isocyanate to form the DNPU derivative. This step is crucial for enhancing UV detection and providing a site for chiral recognition by the stationary phase.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase, such as N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine bonded to silica gel.[15]
-
Mobile Phase: A ternary mobile phase of n-hexane, 1,2-dichloroethane, and ethanol is often effective. The exact ratio will need to be optimized for the specific analyte.[15]
-
Detection: UV detection at a wavelength appropriate for the DNPU derivative (e.g., 226 nm).[15]
-
-
Optimization:
-
Systematically adjust the mobile phase composition to achieve baseline separation of the enantiomeric peaks.
-
The elution order of the R and S enantiomers will depend on the specific chiral stationary phase used.
-
Workflow 1: General Troubleshooting for Isomer Separation
Caption: A logical workflow for troubleshooting poor isomer separation.
Frequently Asked Questions (FAQs)
Q: What is the best way to quantify acyl-CoAs using LC-MS? A: A UHPLC system coupled with a tandem mass spectrometer (MS/MS) is the gold standard for both sensitivity and specificity.[10][19][37][38] Using a stable isotope-labeled internal standard is crucial for accurate quantification.
Q: Can I use a standard C18 column for separating these isomers? A: While a C18 column can separate acyl-CoAs based on chain length and degree of unsaturation, it is generally insufficient for resolving positional, geometric, and stereoisomers.[22] For these challenging separations, specialized columns (e.g., chiral) or alternative techniques are necessary.
Q: Are there any specific considerations for sample preparation from biological matrices? A: Yes. Rapid inactivation of enzymes is critical.[33] A common method is to use an ice-cold acidic extraction buffer.[33] Additionally, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes before LC-MS analysis.
Q: How does ion mobility spectrometry (IMS) actually separate isomers? A: IMS separates ions in the gas phase based on their collision cross-section (CCS), which is a measure of their size and shape.[26] Isomers, even with the same mass-to-charge ratio, often have different three-dimensional structures and therefore different CCS values, allowing for their separation.[26][27]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. halocolumns.com [halocolumns.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. aocs.org [aocs.org]
- 17. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 27. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. chem.libretexts.org [chem.libretexts.org]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Welcome to the technical support center for the quantification of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific long-chain fatty acyl-CoA. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the accuracy and reproducibility of your experimental results.
The quantification of eicosanoids and their metabolites, such as this compound, presents significant analytical hurdles. These challenges often stem from their low endogenous concentrations, susceptibility to oxidation, and the complexity of the biological matrices in which they are found.[1][2][3] This guide provides practical, field-proven insights to help you overcome these obstacles and achieve reliable quantification.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary challenges in quantifying this compound?
A1: The primary challenges include:
-
Low Endogenous Concentrations: This analyte is often present at very low levels in biological samples, requiring highly sensitive analytical methods.[1][3]
-
Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[4] This significantly impacts accuracy and precision.
-
Isobaric Interferences: Other molecules with the same nominal mass-to-charge ratio can co-elute with the analyte, leading to inaccurate measurements.[5][6]
-
Analyte Instability: The multiple double bonds in the molecule make it susceptible to oxidation during sample collection, storage, and preparation.[1]
-
Poor Ionization Efficiency: Like many fatty acids, this molecule may exhibit poor ionization efficiency in its native form, necessitating derivatization to improve detection.[7][8]
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for this analysis?
A2: LC-MS/MS is the gold standard for eicosanoid quantification due to its high sensitivity, specificity, and selectivity.[1][2][3] The liquid chromatography (LC) component separates the analyte from other compounds in the sample, while the tandem mass spectrometry (MS/MS) component provides two levels of mass filtering. This allows for the precise detection and quantification of the target molecule, even in complex biological matrices.[9] The use of Multiple Reaction Monitoring (MRM) in MS/MS further enhances specificity and sensitivity.[9]
Troubleshooting Guides
This section is organized by common issues encountered during the quantification of this compound. Each guide provides a systematic approach to identifying and resolving the problem.
Issue 1: High Background Noise in the Chromatogram
High background noise can obscure the analyte peak, leading to poor signal-to-noise ratios and inaccurate quantification.
Q: I'm observing a high and noisy baseline across my entire chromatogram. What are the likely causes and how can I fix it?
A: This is a common issue that often points to systemic contamination. Here is a step-by-step troubleshooting workflow:
Step 1: Isolate the Source of Contamination
-
Run a Solvent Blank: Inject the solvent used to reconstitute your final sample. If the noise is present, the issue is likely with your solvents or the LC-MS system itself.[10][11]
-
Run a Method Blank: Process a blank sample (e.g., water or buffer) through your entire sample preparation procedure. If the noise appears here but not in the solvent blank, the contamination is being introduced during sample preparation (e.g., from reagents, plasticware).[10]
Step 2: Address Solvent and System Contamination
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[11][12] Prepare mobile phases fresh daily and filter aqueous components.
-
Clean the Ion Source: A dirty ion source is a frequent cause of high background noise.[11] Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and cone.
-
Flush the LC System: Contaminants can accumulate in the LC system. Flush all lines with a strong solvent, such as isopropanol, to remove buildup.[11]
Step 3: Mitigate Sample Preparation Contamination
-
Avoid Plastic Contaminants: Plasticizers and other leachable compounds from plasticware are a major source of contamination in lipid analysis.[10] Whenever possible, use glass or polypropylene labware. If plastics must be used, pre-rinse them with the extraction solvent.
-
Check Reagent Purity: Ensure all reagents used in sample preparation are of high purity and are not expired.
Troubleshooting Workflow for High Background Noise
Caption: A flowchart for identifying sources of high background noise.
Issue 2: Poor Peak Shape and Low Signal Intensity
Poor peak shape and low signal intensity can be caused by a variety of factors, from suboptimal chromatography to matrix effects and poor ionization.
Q: My analyte peak is broad, tailing, or has a very low signal-to-noise ratio. How can I improve this?
A: A systematic approach is needed to diagnose the root cause. Consider the following:
1. Evaluate Matrix Effects
Matrix effects, where co-eluting compounds suppress or enhance the analyte's ionization, are a significant challenge in eicosanoid analysis.[4]
-
Solution: Improve Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for this.[13][14]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins. | Simple, fast. | Non-selective, significant matrix effects often remain.[15] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can be more selective than PPT. | Labor-intensive, uses large volumes of organic solvents.[15] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, excellent for removing phospholipids and other interferences.[4][16] | Requires method development. |
2. Optimize Chromatographic Separation
If the analyte co-elutes with a region of significant matrix interference, optimizing the LC method is crucial.
-
Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.
-
Change the Column Chemistry: If gradient optimization is insufficient, try a different column with an alternative stationary phase.
3. Enhance Ionization Efficiency with Chemical Derivatization
Fatty acids and their derivatives often have poor ionization efficiency in their native form.[7][8] Chemical derivatization can significantly improve sensitivity. This involves reacting the carboxyl group of the analyte to introduce a permanently charged or more easily ionizable moiety.[8]
-
Benefit: Derivatization can lead to a charge reversal, allowing for detection in the positive ion mode, which often has lower background noise and higher sensitivity.[7][8] Some derivatization strategies have been shown to increase sensitivity by over 1000-fold.[17][18]
Table 2: Common Derivatization Reagents for Fatty Acids
| Reagent Class | Example | Detection Mode | Key Advantage |
| Primary Amines | 2-picolylamine | Positive | Improved ionization efficiency. |
| Hydrazines | Girard's Reagent T (GT) | Positive | Significant signal enhancement.[17] |
| Pyridinium Iodides | AMMP | Positive | 2500-fold sensitivity increase reported.[18] |
Issue 3: Inaccurate or Irreproducible Quantification
Inaccurate and irreproducible results are often a consequence of uncorrected matrix effects or isobaric interferences.
Q: My quantitative results are highly variable between replicate injections and different samples. What could be the cause?
A: This points to inconsistent matrix effects or the presence of unresolved interferences.
1. Address Inconsistent Matrix Effects
-
Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to correct for matrix effects.[4] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic labeling. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable normalization.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your study samples.[4] This ensures that the standards and samples experience similar matrix effects.
2. Investigate and Resolve Isobaric Interferences
Isobaric interferences occur when different molecules have the same nominal mass.[5][6]
-
Type II Isotopic Overlap: This occurs when the second isotopic peak of a related lipid (e.g., one with an additional double bond) overlaps with the monoisotopic peak of the target analyte.[5][19]
-
Sodiated Adducts: The formation of sodiated ions ([M+Na]+) can interfere with the protonated ions ([M+H]+) of other lipid species.[20][21]
-
Solution: High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR mass spectrometers can resolve many isobaric interferences that lower-resolution instruments cannot.[5][6] However, even with HRMS, careful data analysis is required.[19]
Experimental Workflow for Reducing Background Noise and Improving Quantification
Caption: A comprehensive workflow for robust quantification.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Hydroxy Fatty Acid Enrichment
This protocol is designed to enrich for hydroxy fatty acids while removing interfering phospholipids and other neutral lipids.
Materials:
-
SPE cartridges (e.g., aminopropyl-bonded silica).
-
Lipid extract (from LLE or PPT).
-
Solvents: Chloroform, Isopropanol, Diethyl Ether, Acetic Acid (all LC-MS grade).
Procedure:
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by washing with 2 mL of chloroform.
-
Sample Loading: Load the dried and reconstituted lipid extract (in chloroform) onto the cartridge.
-
Elution of Neutral Lipids: Elute neutral lipids and other interferences with 2 mL of chloroform:isopropanol (2:1, v/v). Discard this fraction.
-
Analyte Elution: Elute the free fatty acids, including the hydroxyicosatrienoyl-CoA, with 2 mL of diethyl ether containing 2% acetic acid.[22]
-
Drying and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zenodo.org [zenodo.org]
- 17. mdpi.com [mdpi.com]
- 18. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Item - Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics - figshare - Figshare [figshare.com]
- 22. aocs.org [aocs.org]
(3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA degradation products and prevention
Welcome to the technical support guide for (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals who work with this and structurally similar polyunsaturated long-chain acyl-CoA molecules. Quantification and functional studies of these analytes are frequently challenged by their inherent instability.[1][2] This guide provides in-depth, field-proven insights into the causes of degradation and robust strategies for prevention, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is a specific stereoisomer of a polyunsaturated 3-hydroxy fatty acyl-CoA. Molecules of this class are crucial intermediates in fatty acid metabolism, particularly in the pathways of beta-oxidation and elongation of very-long-chain fatty acids.[3][4] For instance, 3-hydroxyacyl-CoA intermediates are central to the mitochondrial beta-oxidation spiral that generates acetyl-CoA for energy production.[5] Given its polyunsaturated nature with double bonds at the 11, 14, and 17 positions, it is likely involved in the metabolism of omega-3 fatty acids, such as eicosapentaenoic acid (EPA).[6] Accurate measurement of these intermediates is vital for studying metabolic flux, identifying enzyme deficiencies (e.g., fatty acid oxidation disorders), and understanding the regulation of lipid signaling pathways.[2][7]
Q2: What are the primary causes of degradation for this molecule?
The degradation of this compound stems from two main chemical liabilities in its structure: the polyunsaturated acyl chain and the thioester bond.
-
Oxidative Degradation: The multiple cis double bonds are highly susceptible to lipid peroxidation, a free-radical chain reaction initiated by reactive oxygen species (ROS).[8][9][10] This process can be accelerated by exposure to oxygen, light, and trace metal ions, leading to the formation of hydroperoxides and secondary products like aldehydes, which compromise sample integrity.[11][12]
-
Thioester Hydrolysis: The high-energy thioester bond linking the fatty acid to coenzyme A is prone to hydrolysis.[13][14][15] This cleavage can be catalyzed by enzymes (acyl-CoA thioesterases) present in biological samples or can occur non-enzymatically, particularly under alkaline pH conditions.[5][13][16]
Q3: What are the ideal storage and handling conditions to maintain stability?
To minimize degradation, strict storage and handling protocols are essential. Adherence to these conditions is critical for obtaining reliable and reproducible results.[17]
-
Long-Term Storage: For maximum stability, samples (especially purified standards or extracts) should be stored as dry pellets or in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[13][18][19] This ultra-low temperature effectively minimizes both enzymatic activity and chemical reactions.[18]
-
Short-Term Storage (Autosampler): During analysis (e.g., in an LC-MS autosampler), samples should be maintained at 4°C.[13] However, degradation can still occur over a 24-hour period. Therefore, it is crucial to analyze samples as quickly as possible after preparation.[13]
-
pH Control: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.8).[13] Extractions and final sample reconstitution should be performed in buffers within this pH range to prevent chemical hydrolysis.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Store samples in single-use aliquots whenever possible.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and related compounds.
Problem 1: Low or No Analyte Signal in LC-MS/MS Analysis
-
Possible Cause 1: Enzymatic Degradation During Sample Preparation.
-
Why it happens: Biological samples (tissues, cells) contain active acyl-CoA thioesterases that can rapidly hydrolyze the target analyte upon cell lysis.[5][16]
-
Solution: Work quickly and keep samples on ice at all times. Homogenize tissues or cells directly into an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or a quenching solution like a chloroform/methanol mixture to simultaneously precipitate proteins and extract lipids, thereby inactivating enzymes.[13][20]
-
-
Possible Cause 2: Oxidative Degradation.
-
Why it happens: Polyunsaturated fatty acyl chains are prone to oxidation if not protected.[11] This can occur during extraction, evaporation, and reconstitution steps.
-
Solution: Add an antioxidant, such as butylated hydroxytoluene (BHT), to all extraction solvents at a final concentration of ~0.01%.[18][19] When drying down lipid extracts, use a gentle stream of nitrogen or argon gas instead of air. Reconstitute the final sample in a deoxygenated solvent for injection.
-
Problem 2: High Variability Between Replicate Samples
-
Possible Cause: Inconsistent Sample Handling and Processing Time.
-
Why it happens: Acyl-CoAs are unstable molecules, and even minor differences in the time samples spend at room temperature or on ice can lead to variable levels of degradation.[1][2]
-
Solution: Standardize the entire workflow from sample collection to analysis. Process all samples in the same manner, minimizing the time they are not frozen.[17] Use of an internal standard, ideally a stable isotope-labeled version of the analyte, added at the very first step of extraction is crucial to correct for analyte loss during sample preparation.[2][21]
-
Problem 3: Appearance of Unexpected Peaks in Chromatogram
-
Possible Cause: Formation of Degradation Products.
-
Why it happens: Hydrolysis of the thioester bond will produce free coenzyme A and the corresponding free fatty acid. Oxidation will generate a complex mixture of hydroperoxides, aldehydes, and other oxidized species.
-
Solution:
-
Confirm Identity: Use high-resolution mass spectrometry to determine the accurate mass of the unexpected peaks and perform MS/MS fragmentation to identify potential structures. Hydrolysis products will have masses corresponding to the free fatty acid or CoA. Oxidized products will typically show mass additions of +16 Da (hydroxyl) or +32 Da (hydroperoxide).
-
Prevent Formation: Re-evaluate the sample preparation workflow. Ensure pH is controlled, antioxidants are used, and exposure to air and light is minimized. Analyze a freshly prepared standard of the analyte to confirm its retention time and rule out issues with the standard itself.
-
-
Key Experimental Protocols & Data
Summary of Stability Parameters
| Parameter | Recommended Condition | Rationale | Reference |
| Extraction pH | 4.0 - 6.8 | Minimizes chemical hydrolysis of the thioester bond and inhibits some thioesterase activity. | [13] |
| Extraction Temperature | 4°C (On Ice) | Slows down both enzymatic and chemical degradation rates. | [13][18] |
| Long-Term Storage | -80°C (Dry or in Organic Solvent) | Halts enzymatic activity and significantly reduces chemical degradation for long-term preservation. | [13][18] |
| Antioxidant (in solvent) | 0.005-0.01% BHT | Scavenges free radicals to prevent lipid peroxidation of the polyunsaturated acyl chain. | [18][19] |
| Inert Atmosphere | Nitrogen or Argon | Displaces oxygen during solvent evaporation and storage to prevent oxidation. | [19] |
Protocol: Stabilization of Biological Samples for Acyl-CoA Analysis
This protocol outlines the critical steps for extracting acyl-CoAs from cultured cells while minimizing degradation.
-
Preparation: Prepare an ice-cold extraction solution of 2:1 (v/v) chloroform:methanol containing 0.01% BHT. Prepare an acidic wash solution of 100 mM KH2PO4, pH 4.9.
-
Quenching & Lysis: Aspirate the culture medium from the cell plate. Immediately add 1 mL of the ice-cold extraction solution directly to the plate on ice to quench metabolism and lyse the cells.
-
Scraping & Collection: Scrape the cells and transfer the lysate into a glass tube. Add an appropriate stable isotope-labeled internal standard at this stage.
-
Extraction: Vortex the mixture vigorously for 1 minute. Add 0.5 mL of the acidic wash solution. Vortex again for 30 seconds.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase. Acyl-CoAs will partition into the lower organic phase.
-
Drying: Carefully transfer the lower organic phase to a new glass tube. Dry the solvent under a gentle stream of nitrogen gas.
-
Reconstitution & Analysis: Reconstitute the dried extract in a suitable volume of mobile phase (e.g., methanol/water mixture) for LC-MS analysis.[22] Analyze immediately.
Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation routes for polyunsaturated acyl-CoAs.
Caption: Primary degradation pathways for the target analyte.
Caption: Logical workflow to prevent analyte degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical significance of polyunsaturated fatty acids in the prevention of cardiovascular diseases [frontiersin.org]
- 7. Nutritional Management of Patients with Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Peroxidation and Antioxidant Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 19. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 21. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in the Analysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Welcome to the technical support center for the bioanalysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
I. Understanding the Challenge: Matrix Effects in Acyl-CoA Analysis
The analysis of long-chain acyl-CoAs like this compound in biological matrices is frequently hampered by a phenomenon known as "matrix effects." These effects arise from co-eluting endogenous or exogenous compounds in the sample that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][2] This can significantly compromise the accuracy, precision, and sensitivity of your assay.[2][3]
Phospholipids are a major contributor to matrix effects in biological samples such as plasma and serum due to their high abundance and their tendency to co-extract with analytes of interest.[3][4][5][6] The hydrophobic tails of phospholipids can cause them to be retained on reversed-phase columns and elute over a broad range, potentially overlapping with the analyte of interest and causing ion suppression.[3][7]
This guide will provide a structured approach to identifying, troubleshooting, and mitigating these matrix effects to ensure the integrity of your data.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and provides quick solutions to issues frequently encountered during the analysis of this compound.
Q1: My signal intensity for this compound is unexpectedly low and variable between samples. What could be the cause?
A1: This is a classic symptom of ion suppression, a common matrix effect.[1] Co-eluting compounds from your biological matrix, most likely phospholipids, are competing with your analyte for ionization in the mass spectrometer's source.[4][6] This reduces the number of analyte ions that reach the detector, resulting in a lower and more variable signal.
Quick Fix:
-
Dilute your sample: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components to a level where their impact on ionization is less significant.[4]
-
Optimize chromatography: Adjusting the chromatographic gradient to better separate your analyte from the bulk of the matrix components can be effective.[1]
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS), but I'm still seeing poor reproducibility. Why isn't it compensating for the matrix effect?
A2: While a SIL-IS is the gold standard for correcting matrix effects, its effectiveness depends on it co-eluting perfectly with the analyte and experiencing the exact same ionization suppression or enhancement.[1][2] If the chromatographic separation is not optimal, or if the nature of the interfering species changes between samples, the SIL-IS may not provide complete correction. Even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity that cannot be overcome.[4]
Q3: What are the most common sources of matrix effects in plasma or serum samples when analyzing acyl-CoAs?
A3: The primary culprits are phospholipids.[3][4][5][6] These are highly abundant in cell membranes and can be co-extracted with your analyte during sample preparation. Other endogenous components like salts, proteins, and other lipids can also contribute to matrix effects.[1]
Q4: Can my sample preparation method be contributing to the problem?
A4: Absolutely. Simple protein precipitation (PPT) is often insufficient as it does not effectively remove phospholipids.[3][8] While quick and easy, PPT can result in significant matrix effects.[8] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering components.[1][8]
III. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving persistent matrix effect issues.
Guide 1: Diagnosing the Presence and Severity of Matrix Effects
Before you can mitigate matrix effects, you need to confirm their presence and quantify their impact.
Method 1: Post-Column Infusion
This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs.
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration that gives a stable signal.
-
Set up your LC-MS/MS system as you would for your analysis.
-
Using a T-junction, continuously infuse the standard solution into the eluent flow from the LC column, just before it enters the mass spectrometer.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).
-
Monitor the signal of your analyte. A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.[9]
Method 2: Post-Extraction Spike
This quantitative method allows you to calculate the matrix factor (MF).
Experimental Protocol:
-
Set A: Analyze a standard solution of your analyte in a pure solvent.
-
Set B: Extract a blank matrix sample. After extraction, spike the extract with the analyte at the same concentration as in Set A.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Guide 2: Mitigating Matrix Effects Through Sample Preparation
Improving your sample preparation is often the most effective way to combat matrix effects.[4]
Workflow for Sample Preparation Optimization
Caption: A decision tree for optimizing sample preparation to mitigate matrix effects.
Detailed Protocols for Advanced Sample Preparation
-
Liquid-Liquid Extraction (LLE):
-
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids (e.g., aqueous and organic). For acyl-CoAs, adjusting the pH of the aqueous phase can help to retain the analyte while extracting interfering compounds.[4]
-
Protocol:
-
To your plasma/serum sample, add an appropriate internal standard.
-
Adjust the pH to be two units lower than the pKa of your analyte to ensure it is uncharged.[4]
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic layer containing your analyte.
-
Evaporate the solvent and reconstitute in a mobile phase compatible solvent.
-
-
-
Solid-Phase Extraction (SPE):
-
Principle: SPE uses a solid sorbent to retain the analyte of interest while matrix components are washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[8]
-
Protocol:
-
Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the analyte with a strong solvent.
-
Evaporate the eluate and reconstitute.
-
-
-
Phospholipid Depletion Plates (e.g., HybridSPE®):
-
Principle: These specialized plates combine protein precipitation with the selective removal of phospholipids through a zirconium-based sorbent.[3][6]
-
Protocol:
-
Add your sample to the well of the HybridSPE® plate.
-
Add a protein precipitating solvent (e.g., acetonitrile).
-
Mix and apply a vacuum or use centrifugation to pass the sample through the sorbent.
-
The resulting filtrate will be depleted of proteins and phospholipids.
-
-
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Ineffective at removing phospholipids, often leads to significant matrix effects.[3][8] | Low |
| Liquid-Liquid Extraction (LLE) | Good for removing polar interferences, can concentrate the analyte.[2] | Can have low recovery for polar analytes, may still co-extract some lipids.[8] | Moderate |
| Solid-Phase Extraction (SPE) | Highly selective, can provide very clean extracts.[1][2][8] | Requires method development, can be more time-consuming and expensive. | High (especially mixed-mode)[8] |
| HybridSPE®-Phospholipid | Combines simplicity of PPT with high selectivity for phospholipids.[6] | Higher cost per sample. | Very High[6] |
Guide 3: The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the most reliable way to compensate for matrix effects.[1][2]
Why is a SIL-IS so important? A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N).[10][11] This means it will have the same:
-
Extraction recovery
-
Chromatographic retention time
-
Ionization efficiency (and suppression/enhancement)
By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations due to matrix effects can be normalized.
Generating a SIL-IS for Acyl-CoAs: Since a SIL-IS for this compound may not be commercially available, a common strategy is to biosynthetically generate a suite of labeled acyl-CoAs using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[10][11][12] This involves growing cells in a medium where a precursor to Coenzyme A, such as pantothenate, is replaced with its stable isotope-labeled counterpart.[10][11]
Caption: Workflow for generating a stable isotope-labeled internal standard using the SILEC method.
IV. Conclusion
Successfully navigating the challenges of matrix effects in the analysis of this compound requires a systematic and informed approach. By understanding the underlying causes, employing robust diagnostic tools, optimizing sample preparation, and utilizing appropriate internal standards, researchers can achieve accurate and reliable quantification. This guide provides the foundational knowledge and practical protocols to empower you to overcome these analytical hurdles and generate high-quality, reproducible data.
V. References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. --INVALID-LINK--
-
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. --INVALID-LINK--
-
Reducing Matrix Effects | Thermo Fisher Scientific. --INVALID-LINK--
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. --INVALID-LINK--
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Analytical Chemistry - ACS Publications. --INVALID-LINK--
-
A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - ResearchGate. --INVALID-LINK--
-
Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC - NIH. --INVALID-LINK--
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. --INVALID-LINK--
-
Overcoming Matrix Effects - Bioanalysis Zone. --INVALID-LINK--
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. --INVALID-LINK--
-
Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed. --INVALID-LINK--
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions | Request PDF - ResearchGate. --INVALID-LINK--
-
Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC - NIH. --INVALID-LINK--
-
A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed. --INVALID-LINK--
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC - NIH. --INVALID-LINK--
-
The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. --INVALID-LINK--
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. --INVALID-LINK--
-
Full article: Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood - Taylor & Francis. --INVALID-LINK--
-
Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - MDPI. --INVALID-LINK--
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Request PDF - ResearchGate. --INVALID-LINK--
-
Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC - NIH. --INVALID-LINK--
-
Ion-Suppression & Phospholipid Contamination - Sigma-Aldrich. --INVALID-LINK--
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. --INVALID-LINK--
-
Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. --INVALID-LINK--
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Semantic Scholar. --INVALID-LINK--
-
Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PubMed. --INVALID-LINK--
-
Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - NIH. --INVALID-LINK--
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed Central. --INVALID-LINK--
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed Central. --INVALID-LINK--
-
Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA. | Download Scientific Diagram - ResearchGate. --INVALID-LINK--
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. | Semantic Scholar. --INVALID-LINK--
-
3-Hydroxyicosatrienoyl-CoA ((3R,11Z,14Z,17Z) - MedchemExpress.com. --INVALID-LINK--
-
3-Hydroxyicosatrienoyl-CoA ((3R,8Z,11Z,14Z) - MedchemExpress.com. --INVALID-LINK--
-
(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA | C41H66N7O18P3S | CID 71581038 - PubChem. --INVALID-LINK--
-
Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC - NIH. --INVALID-LINK--
-
Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed. --INVALID-LINK--
References
- 1. longdom.org [longdom.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of 3-Hydroxy Fatty Acyl-CoAs
Welcome to the Technical Support Center for the analysis of 3-hydroxy fatty acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the chromatographic resolution of these critical metabolic intermediates. Here, we move beyond generic protocols to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Introduction
3-Hydroxy fatty acyl-CoAs are pivotal intermediates in mitochondrial fatty acid β-oxidation, the metabolic pathway responsible for converting fatty acids into energy.[1] Their accurate quantification is essential for studying metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for understanding their role in cellular signaling.[2] However, their analysis is often complicated by the presence of positional isomers (e.g., 2-hydroxy vs. 3-hydroxy) and stereoisomers (D- vs. L-enantiomers), which are often isobaric and exhibit similar physicochemical properties, leading to co-elution in standard chromatographic systems.[3] This guide will provide you with the expertise to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of 3-hydroxy fatty acyl-CoAs?
The main challenges stem from the structural similarity of the analytes of interest. Positional isomers, such as 2-hydroxy and 3-hydroxy fatty acyl-CoAs, and stereoisomers (enantiomers) often have identical mass-to-charge ratios (m/z) and similar polarities, making their separation by conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS) difficult. This co-elution can lead to inaccurate quantification and misinterpretation of biological results.
Q2: What are the most common analytical platforms for analyzing 3-hydroxy fatty acyl-CoAs?
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of 3-hydroxy fatty acyl-CoAs.[1][4] This platform offers the sensitivity and selectivity required for detecting these low-abundance molecules in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it necessitates hydrolysis of the CoA ester and derivatization of the resulting free fatty acid to increase volatility.[5]
Q3: Why is derivatization sometimes necessary for the analysis of 3-hydroxy fatty acids?
Derivatization is a chemical modification of the analyte to enhance its analytical properties.[6][7][8] For GC-MS analysis, derivatization is crucial to increase the volatility of the 3-hydroxy fatty acids.[9] In LC-MS, derivatization can be employed to improve ionization efficiency, leading to enhanced sensitivity. Furthermore, specific derivatization strategies can be used to introduce structural features that facilitate the chromatographic separation of isomers. For instance, derivatizing the hydroxyl group can create diastereomers from enantiomers, which can then be separated on a standard achiral column.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established scientific principles.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Causality: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. The free silanol groups on silica-based columns can interact with the polar functional groups of 3-hydroxy fatty acyl-CoAs, leading to peak tailing. Peak fronting can be an indication of column overload.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Acidification: Add a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase. This will protonate the silanol groups on the stationary phase, reducing their interaction with the analytes and improving peak shape.[1]
-
Buffer Selection: Ensure the mobile phase pH is appropriate for your analytes. A buffer with a pKa close to that of your analytes can help maintain a consistent ionization state and improve peak symmetry.
-
-
Sample Concentration and Injection Volume:
-
If you observe peak fronting, try diluting your sample or reducing the injection volume to avoid overloading the column.
-
-
Column Choice:
-
Consider using a column with end-capping, which chemically modifies the stationary phase to block the free silanol groups.
-
Experiment with different stationary phase chemistries. While C18 is common, a phenyl-hexyl or an embedded polar group (EPG) column may offer different selectivity and improved peak shape for your specific analytes.
-
Issue 2: Inconsistent Retention Times
Causality: Fluctuations in retention time can be caused by a variety of factors, including an unstable HPLC system, changes in mobile phase composition, or column degradation.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of a well-equilibrated system.
-
Mobile Phase Preparation:
-
Always use freshly prepared mobile phases.
-
Degas the mobile phase thoroughly to prevent the formation of air bubbles in the pump and detector.
-
If using a gradient, ensure the solvents are well-mixed.
-
-
Column Health:
-
Use a guard column to protect your analytical column from contaminants in the sample.
-
If you suspect column degradation, try washing the column according to the manufacturer's instructions or replace it with a new one.
-
Issue 3: Co-elution of Positional Isomers (e.g., 2-hydroxy vs. 3-hydroxy)
Causality: Positional isomers often have very similar polarities, making their separation on standard reversed-phase columns challenging.
Troubleshooting Steps:
-
Stationary Phase Selectivity:
-
Experiment with Different Chemistries: While C18 columns are a good starting point, they may not provide sufficient selectivity for positional isomers. Consider columns with different retention mechanisms, such as:
-
Phenyl-Hexyl: Offers pi-pi interactions which can help differentiate isomers with aromatic moieties or subtle differences in shape.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be highly effective for separating closely related isomers.
-
-
Column Particle Size: Smaller particle sizes (e.g., sub-2 µm) in UHPLC systems provide higher efficiency and can improve the resolution of closely eluting peaks.
-
-
Mobile Phase Optimization:
-
Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Sometimes, a subtle change in solvent strength can significantly impact selectivity.
-
Gradient Optimization: A shallower gradient can increase the separation window and improve the resolution of closely eluting peaks.
-
-
Derivatization:
-
Employ a derivatization strategy that targets the hydroxyl group. The different positions of the hydroxyl group in the isomers can lead to derivatives with different chromatographic properties, allowing for their separation.
-
Issue 4: Co-elution of Enantiomers (D- vs. L-isomers)
Causality: Enantiomers have identical physicochemical properties in an achiral environment and therefore cannot be separated on a standard (achiral) HPLC column.
Troubleshooting Steps:
-
Chiral Chromatography:
-
Chiral Stationary Phases (CSPs): The most direct approach is to use a chiral HPLC column.[3] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for the separation of a broad range of chiral compounds, including hydroxy fatty acids.[3][10]
-
Mobile Phase for Chiral Separations: The choice of mobile phase is critical for chiral separations. Normal-phase (e.g., hexane/ethanol) or polar organic modes are often used with polysaccharide-based CSPs.[10]
-
-
Chiral Derivatization:
-
React the 3-hydroxy fatty acyl-CoAs with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.
-
Experimental Protocols
Protocol 1: Baseline Reversed-Phase UHPLC-MS/MS Method for 3-Hydroxy Fatty Acyl-CoA Analysis
This protocol provides a starting point for the analysis of 3-hydroxy fatty acyl-CoAs. Optimization will likely be required for your specific analytes and matrix.
-
UHPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 7:3, v/v).[1]
-
Gradient:
-
0-2 min, 30% B
-
2-15 min, 30-95% B
-
15-18 min, 95% B
-
18-18.1 min, 95-30% B
-
18.1-22 min, 30% B[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5-10 µL.[1]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Protocol 2: Chiral Separation of 3-Hydroxy Fatty Acyl-CoA Enantiomers
This protocol outlines a general approach for the enantioselective analysis of 3-hydroxy fatty acyl-CoAs using a chiral stationary phase.
-
UHPLC System: A UHPLC system compatible with normal-phase or polar organic mobile phases.
-
Column: A polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on sub-2 µm silica particles (e.g., Chiralpak IA-U).[3]
-
Mobile Phase: A gradient of an organic solvent mixture, for example:
-
Mobile Phase A: Acetonitrile/Methanol (95:5, v/v) with 0.1% formic acid.
-
Mobile Phase B: Isopropanol with 0.1% formic acid.
-
-
Gradient: A shallow gradient from a low percentage of Mobile Phase B to a higher percentage.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40°C.
-
Mass Spectrometer: As in Protocol 1.
Data Presentation
Table 1: Comparison of Stationary Phases for Isomer Resolution
| Stationary Phase | Isomer Type | Typical Resolution (Rs) | Key Interaction Mechanism |
| C18 | General | Low for isomers | Hydrophobic |
| Phenyl-Hexyl | Positional | Moderate | Hydrophobic, pi-pi |
| PFP | Positional | Moderate to High | Hydrophobic, pi-pi, dipole-dipole |
| Chiral (Polysaccharide) | Enantiomers | High | Chiral recognition |
Note: Resolution values are highly dependent on the specific analytes and chromatographic conditions.
Visualization of Key Concepts
Metabolic Pathway: Fatty Acid β-Oxidation
The following diagram illustrates the central role of 3-hydroxy fatty acyl-CoAs in the fatty acid β-oxidation spiral.
Caption: The fatty acid β-oxidation pathway.
Troubleshooting Workflow for Poor Resolution
This decision tree provides a logical workflow for troubleshooting poor chromatographic resolution.
Caption: A decision tree for troubleshooting poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. ymc.co.jp [ymc.co.jp]
common pitfalls in (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA experimental design
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common pitfalls encountered during experimental design and execution. Our focus is on ensuring the scientific integrity and reliability of your results by addressing the unique challenges posed by this specific polyunsaturated 3-hydroxyacyl-CoA.
Introduction: Understanding the Challenges
This compound is a long-chain fatty acyl-CoA intermediate in the metabolism of polyunsaturated fatty acids (PUFAs). Its structure, featuring a hydroxyl group at the beta-position and three cis double bonds, presents a unique set of experimental challenges. These include susceptibility to oxidation and isomerization, difficulties in purification and quantification, and specific considerations for enzymatic assays. This guide is structured to address these issues head-on, providing both theoretical understanding and practical solutions.
Part 1: Troubleshooting Guide - A Proactive Approach to Experimental Design
This section is designed to help you anticipate and mitigate common experimental failures before they occur.
Sample Integrity and Stability
Question: I'm concerned about the stability of my this compound stock solution. What are the best practices for storage and handling to prevent degradation?
Answer: The primary threats to the stability of your compound are oxidation and hydrolysis. The multiple double bonds in the acyl chain are particularly susceptible to oxidation.[1][2]
-
Storage: Store the compound as a lyophilized powder at -80°C for long-term stability. For short-term use, prepare stock solutions in an oxygen-free solvent, such as degassed water or a buffer at a slightly acidic to neutral pH (pH 6.0-7.0), and store in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Handling: When preparing solutions, use solvents that have been purged with an inert gas like argon or nitrogen to minimize dissolved oxygen. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also help prevent oxidation during extraction and storage.[1]
-
Workflow: During your experiments, keep samples on ice and protected from light to minimize degradation. Process samples promptly after thawing.
Question: I'm observing unexpected peaks in my chromatograms that I suspect are degradation products. How can I identify and prevent them?
Answer: Unexpected peaks are often the result of oxidation or isomerization.
-
Oxidation Products: The double bonds at positions 11, 14, and 17 are prone to oxidation, leading to the formation of various hydroperoxides, hydroxides, and aldehydes. These can be detected by mass spectrometry as additions of oxygen atoms to your parent molecule. To prevent this, follow the stringent handling procedures mentioned above.
-
Isomerization: Cis double bonds can isomerize to the more stable trans configuration, especially when exposed to heat, light, or certain chemical conditions.[3][4][5] This can be a significant issue during sample preparation and analysis. Use mild extraction and derivatization methods, and avoid high temperatures. Chromatographic separation of cis/trans isomers can be challenging but may be necessary to ensure the purity of your compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions related to common experimental workflows involving this compound.
Analytical Chemistry
Question: What is the optimal method for quantifying this compound in biological samples?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the quantification of long-chain acyl-CoAs.[6][7]
-
Sample Preparation: A critical step is the efficient extraction and purification of the analyte from the complex biological matrix. Solid-phase extraction (SPE) is a common and effective method for enriching acyl-CoAs.[8][9]
-
Chromatography: Reversed-phase chromatography is typically used for the separation of long-chain acyl-CoAs.[6][7] A C18 column is a good starting point. Gradient elution with a mobile phase containing an ion-pairing agent or a buffer at a slightly acidic pH can improve peak shape and resolution.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally more sensitive for the detection of acyl-CoAs.[10] A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate moiety, is a common transition used for detection in multiple reaction monitoring (MRM) mode.[6][10]
Question: I'm having trouble with poor peak shape and low signal intensity in my LC-MS analysis. What could be the cause?
Answer: Poor peak shape and low intensity are common issues when analyzing long-chain acyl-CoAs.
-
Peak Tailing: This can be caused by the interaction of the phosphate groups on the CoA moiety with the stationary phase. Using a mobile phase with a slightly acidic pH or an ion-pairing reagent can help to mitigate this.
-
Low Signal Intensity: This can be due to ion suppression from co-eluting matrix components, especially in complex biological samples.[6] Optimizing your sample preparation to remove interfering substances is crucial. Additionally, the amphipathic nature of acyl-CoAs can lead to the formation of micelles, which ionize poorly.[11] Diluting your sample or optimizing the solvent composition can sometimes help.
Enzymatic Assays
Question: I am using this compound as a substrate for 3-hydroxyacyl-CoA dehydrogenase (HADH). What are the key considerations for this assay?
Answer: When using a polyunsaturated substrate like this compound with HADH, several factors need to be considered.
-
Enzyme Specificity: HADH enzymes can have different substrate specificities depending on the chain length and degree of unsaturation of the acyl-CoA.[12][13] Ensure that the HADH you are using is active with long-chain, polyunsaturated substrates.
-
Assay Principle: The most common assay for HADH activity monitors the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.
-
Coupled Assays: To drive the reaction to completion and avoid product inhibition, a coupled enzyme system is often used where the product, 3-ketoacyl-CoA, is immediately consumed by a subsequent enzyme, such as 3-ketoacyl-CoA thiolase.[12]
-
Potential Interferences: Other dehydrogenases present in your sample could also reduce NAD+, leading to a false positive signal. It is important to run appropriate controls, including a reaction mixture without the substrate.
Question: My enzymatic reaction with HADH is showing lower than expected activity. What are the possible reasons?
Answer: Several factors could contribute to low enzyme activity.
-
Substrate Quality: As discussed, the stability of your this compound is critical. Degradation of the substrate will lead to lower reaction rates.
-
Enzyme Inhibition: The product of the reaction, (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA, can be inhibitory to HADH. Using a coupled assay can help to overcome this.[12]
-
Assay Conditions: Ensure that the pH, temperature, and buffer composition of your assay are optimal for the specific HADH you are using.
-
Micelle Formation: At higher concentrations, your substrate may form micelles, which can reduce its availability to the enzyme.[11] It may be necessary to determine the critical micelle concentration (CMC) and work below this concentration.
Part 3: Detailed Experimental Protocols and Data
This section provides a standardized protocol for a common experimental workflow.
Protocol 1: Quantification of this compound in Cell Culture by LC-MS/MS
1. Sample Preparation (Extraction and SPE)
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet with a suitable extraction solvent (e.g., acetonitrile/isopropanol/water) containing an internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol, followed by equilibration with water.
-
Load the cell lysate onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove hydrophilic impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B.
-
MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transition: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., neutral loss of 507 Da).
Table 1: Example LC-MS/MS Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | [M+H]+ -> Product Ion |
Protocol 2: Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
1. Reagents
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.
-
NAD+ solution: 10 mM in assay buffer.
-
Substrate: this compound stock solution.
-
Enzyme: Purified HADH or cell lysate containing HADH activity.
-
(Optional) Coupling Enzyme: 3-ketoacyl-CoA thiolase and Coenzyme A.
2. Assay Procedure
-
In a 96-well plate or cuvette, add the assay buffer, NAD+ solution, and (optional) coupling enzyme and CoA.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculate the rate of NADH formation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
Part 4: Visualizations
Diagram 1: Fatty Acid Beta-Oxidation Pathway
Caption: Overview of the mitochondrial fatty acid beta-oxidation spiral.
Diagram 2: Troubleshooting Workflow for Low HADH Activity
Caption: A decision tree for troubleshooting low enzymatic activity in HADH assays.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. aocs.org [aocs.org]
- 4. Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Technical Support Center: Quality Control Measures for Synthetic (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Welcome to the technical support resource for (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity, purity, and stability of this complex synthetic lipid thioester. Given its polyunsaturated nature and multiple stereocenters, rigorous quality control is paramount for obtaining reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and validated protocols to address common challenges.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What is the optimal procedure for storing and handling synthetic this compound to prevent degradation?
A1: Proper storage is the most critical factor in maintaining the stability of this molecule. The primary degradation pathways are oxidation of the polyunsaturated fatty acyl (PUFA) chain and hydrolysis of the thioester bond.[1][2]
-
Long-Term Storage: For maximum stability, store the compound at -80°C under an inert atmosphere, such as argon or nitrogen.[1] It is typically supplied as a lyophilized powder or in a stable organic solvent.
-
Aliquoting: Upon receipt, if the compound is in solution, we strongly recommend aliquoting it into single-use volumes. This practice minimizes repeated freeze-thaw cycles, which can accelerate both hydrolysis and oxidation.[3]
-
Short-Term Storage & Handling: When in use, always keep solutions on ice. Use de-gassed solvents to prepare working solutions to minimize dissolved oxygen.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be considered for working solutions if compatible with your downstream application.
Physicochemical Characterization
Q2: What are the expected mass spectrometry characteristics for identity confirmation?
A2: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for confirming the identity of long-chain acyl-CoAs.
-
Ionization Mode: Positive ion mode is preferred as it yields characteristic and interpretable fragmentation patterns.[4][5]
-
Precursor Ion: You should look for the protonated molecule, [M+H]⁺. Based on its molecular formula (C₄₁H₆₈N₇O₁₈P₃S), the expected monoisotopic mass is approximately 1071.3555 Da.[6] The [M+H]⁺ ion would therefore be at m/z 1072.3628.
-
Key Fragmentation: The most reliable diagnostic fragmentation in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, corresponding to a neutral loss of 507 Da.[5][7] Another common fragment represents the Coenzyme A moiety itself at m/z 428.[7]
Table 1: Expected MS/MS Transitions for this compound
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description |
| ~1072.4 | ~565.4 | Neutral Loss of 507 Da |
| ~1072.4 | ~428.1 | Coenzyme A fragment |
Q3: Which chromatographic method is best suited for assessing the purity of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the primary method for purity assessment.
-
Principle: The Coenzyme A moiety contains an adenine group, which has a strong UV absorbance at approximately 260 nm, allowing for sensitive detection.[8]
-
Separation: A C18 column is typically effective. The molecule is separated based on the hydrophobicity of the acyl chain. Purity is determined by integrating the peak area of the main compound relative to all other peaks in the chromatogram.
-
Value: This method can effectively separate the intact acyl-CoA from potential impurities like free Coenzyme A, the free fatty acid, and certain degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing a logical path to diagnose and resolve them.
Q4: My RP-HPLC chromatogram shows multiple peaks, but I expected a single peak. What are the likely causes?
A4: The appearance of multiple peaks is a common issue stemming from several sources. The key is to systematically identify the nature of these unexpected peaks.
-
Degradation Products: The most common culprits are products of hydrolysis or oxidation.
-
Hydrolysis: Cleavage of the thioester bond results in free (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoic acid and free Coenzyme A. Free CoA will be much more polar and elute very early, while the free fatty acid will have a different retention time than the parent compound.
-
Oxidation: The cis double bonds in the acyl chain are susceptible to peroxidation.[1] This can create a complex mixture of hydroperoxides and other oxygenated species, often appearing as a cluster of small, broad peaks.
-
-
Geometric Isomers: During synthesis or due to improper handling (exposure to light or heat), isomerization of the cis double bonds to trans can occur. Cis and trans isomers have slightly different shapes and can sometimes be resolved on high-efficiency RP-HPLC columns.[9]
-
Stereoisomers: The synthesis might have produced a mixture of stereoisomers at the 3-hydroxy position (3R vs. 3S). Separating these enantiomers or diastereomers typically requires a specialized chiral stationary phase, as they are often inseparable on standard C18 columns.[10]
-
Synthesis-Related Impurities: Incomplete reactions or side-products from the synthesis can also be present.[11]
The workflow below provides a systematic approach to troubleshooting these impurities.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q5: My enzymatic assay results are inconsistent. How can I determine if the acyl-CoA is the problem?
A5: Inconsistent enzymatic activity is a strong indicator of substrate quality issues.
-
Substrate Degradation: The most likely cause is that the acyl-CoA has degraded since it was last qualified. Peroxidation of the acyl chain can generate reactive species that may inhibit your enzyme. Prepare fresh working dilutions from a new -80°C aliquot for every experiment.
-
Inaccurate Quantification: The concentration of your stock solution may be incorrect due to solvent evaporation or degradation. Re-quantify your stock solution using its molar extinction coefficient at 260 nm (ε = 15,400 M⁻¹cm⁻¹) before preparing dilutions.
-
Presence of Inhibitors: Hydrolysis can lead to an accumulation of free fatty acid and free CoA. While free CoA is often an inhibitor of acyl-CoA utilizing enzymes, high concentrations of long-chain free fatty acids can also affect enzyme activity or form micelles.[12]
-
Self-Validation Check: As a control, run a parallel assay with a more stable, saturated acyl-CoA (e.g., Palmitoyl-CoA) of known quality. If the assay with the saturated substrate is reproducible, it strongly implicates the stability of your polyunsaturated substrate as the source of the problem.
Q6: I am observing a very weak signal for my compound in the mass spectrometer. What can I do to improve it?
A6: Weak signal intensity for long-chain acyl-CoAs is a frequent challenge, often due to poor ionization efficiency or ion suppression.[7]
-
Optimize Mobile Phase: The standard mobile phase for acyl-CoA analysis often contains an amine modifier like ammonium hydroxide or triethylamine at a slightly basic pH (pH 8-10.5).[4][5] This helps to deprotonate the phosphate groups, improving chromatographic peak shape and ionization. Ensure your mobile phase is fresh and at the correct pH.
-
Reduce Ion Suppression: Acyl-CoAs are amphipathic and can be suppressed by other lipids in complex samples.[7] Ensure your sample is sufficiently purified. If analyzing from a biological matrix, perform a solid-phase extraction (SPE) step to enrich for acyl-CoAs.[8]
-
Tune Instrument Parameters: Systematically optimize ESI source parameters, including spray voltage, capillary temperature, and sheath/auxiliary gas flow rates, by infusing a standard solution of your compound.[13] Every mass spectrometer is different, and tuning is essential for maximum sensitivity.
Experimental Protocols
The following protocols provide a validated starting point for the quality control analysis of this compound.
Protocol 1: Purity Assessment by RP-HPLC-UV
This method assesses the purity of the compound based on its UV absorbance.
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 75 mM Potassium Phosphate buffer, pH adjusted to your needs (often neutral or slightly acidic for stability).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Gradient: Develop a gradient that effectively separates the main peak from early-eluting polar impurities (like free CoA) and late-eluting non-polar impurities. A typical starting point is a linear gradient from ~40% B to 90% B over 30-40 minutes.
-
-
Sample Preparation:
-
Accurately prepare a stock solution in a suitable solvent (e.g., methanol or water/acetonitrile mix).
-
Dilute to a final concentration of ~0.1 mg/mL in Mobile Phase A.
-
-
Analysis:
-
Inject the sample and integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100. A high-quality batch should exhibit >95% purity.
-
Protocol 2: Identity Confirmation by LC-MS/MS
This method confirms the molecular weight and structural identity of the compound.
-
Instrumentation & Columns:
-
LC-MS/MS system (e.g., triple quadrupole or ion trap).
-
Reversed-phase C18 or C4 column.[13]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM Ammonium Hydroxide (pH ~10.5).
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide.
-
-
LC Conditions:
-
Use a gradient similar to the HPLC-UV method, adapting as needed for optimal separation and compatibility with the MS source.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions to Monitor:
-
Primary: m/z ~1072.4 → m/z ~565.4 (for quantification and confirmation).
-
Secondary: m/z ~1072.4 → m/z ~428.1 (for confirmation).
-
-
Parameter Optimization: Optimize collision energy for each transition to achieve maximum signal intensity.
-
Caption: Comprehensive QC workflow for synthetic acyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - this compound(4-) (C41H68N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. hplc.eu [hplc.eu]
- 10. aocs.org [aocs.org]
- 11. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA and Other Long-Chain Acyl-CoAs for Advanced Metabolic Research
This guide provides an in-depth technical comparison of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a specific polyunsaturated 3-hydroxyacyl-CoA, with other canonical long-chain acyl-CoAs. It is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, cellular signaling, and associated pathologies. By examining its unique structural features and predicting its metabolic fate, we aim to provide a framework for understanding its distinct role in cellular physiology and for designing robust experimental investigations.
Introduction: The Central Role of Long-Chain Acyl-CoAs in Cellular Homeostasis
Long-chain acyl-Coenzyme A (LC-CoA) molecules are indispensable intermediates in cellular metabolism. Formed by the ATP-dependent activation of fatty acids, they stand at a critical metabolic crossroads, directed towards either catabolic energy production via β-oxidation or anabolic pathways for the synthesis of complex lipids, such as triglycerides and phospholipids.[1] Beyond their bioenergetic and structural roles, LCoAs have emerged as potent signaling molecules, capable of modulating enzyme activity, ion channel function, and gene expression.[2][3] The specific metabolic fate and signaling capacity of an acyl-CoA are dictated by its structure, including chain length, degree of saturation, and the presence of functional groups.
This guide focuses on a less-studied yet potentially significant molecule: this compound. Its structure—a 20-carbon chain with three cis double bonds and a hydroxyl group at the third carbon in the R configuration—suggests its identity as an intermediate in the β-oxidation of a polyunsaturated fatty acid. Understanding its behavior in comparison to well-characterized saturated and monounsaturated acyl-CoAs is crucial for elucidating the nuances of polyunsaturated fatty acid metabolism and its implications in health and disease.
Structural and Metabolic Divergence: A Comparative Overview
The introduction of unsaturation and hydroxylation into the acyl chain profoundly influences the molecule's interaction with metabolic enzymes and its overall physicochemical properties. The following table provides a comparative summary of key characteristics.
| Feature | This compound | Saturated Acyl-CoA (e.g., Palmitoyl-CoA, C16:0) | Monounsaturated Acyl-CoA (e.g., Oleoyl-CoA, C18:1) |
| Structure | C20:3, hydroxyl at C3, cis double bonds | C16:0, fully saturated | C18:1, one cis double bond |
| Primary Metabolic Pathway | Mitochondrial and/or Peroxisomal β-oxidation | Primarily Mitochondrial β-oxidation | Primarily Mitochondrial β-oxidation |
| Key Metabolic Enzymes | L-3-hydroxyacyl-CoA dehydrogenase, Enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase | Standard β-oxidation enzymes (Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase) | Standard β-oxidation enzymes plus Enoyl-CoA isomerase |
| Predicted Metabolic Efficiency | Potentially lower due to the need for auxiliary enzymes to resolve cis double bonds.[4] | High efficiency in energy generation. | High efficiency, with an additional isomerization step. |
| End Products of β-oxidation | Acetyl-CoA | Acetyl-CoA | Acetyl-CoA |
| Potential Signaling Roles | Likely distinct, potentially modulating pathways sensitive to polyunsaturated lipid structures. | Allosteric regulation of enzymes like acetyl-CoA carboxylase.[2] | Influences membrane fluidity and can act as a signaling molecule. |
Navigating the Metabolic Maze: The β-Oxidation of Polyunsaturated Fatty Acyl-CoAs
The metabolism of saturated fatty acyl-CoAs proceeds through a canonical four-step spiral of β-oxidation.[5] However, the presence of cis double bonds in molecules like this compound necessitates the action of auxiliary enzymes to reconfigure the double bonds for compatibility with the core β-oxidation machinery.[6][7]
The "3R" stereochemistry of the hydroxyl group is critical, as it is the specific substrate for L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the third step of β-oxidation.[8][9] This enzyme oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, generating NADH.[10]
The metabolic pathway for a polyunsaturated fatty acid from which this compound is derived would involve initial cycles of standard β-oxidation until a cis double bond is encountered. At this point, enoyl-CoA isomerase and, in the case of conjugated double bonds, 2,4-dienoyl-CoA reductase, would be required to process the unsaturated intermediate.[4][11]
Caption: Comparative overview of saturated vs. polyunsaturated fatty acyl-CoA β-oxidation.
Experimental Protocols for Comparative Analysis
To empirically investigate the comparative performance of this compound, a series of well-defined experimental protocols are essential.
In Vitro Enzyme Kinetics with L-3-Hydroxyacyl-CoA Dehydrogenase
This protocol is designed to determine the kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase for this compound and compare them to a standard substrate like L-3-hydroxy-palmitoyl-CoA.
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM NAD+, and the purified L-3-hydroxyacyl-CoA dehydrogenase enzyme.
-
Substrate Addition: Initiate the reaction by adding varying concentrations of the acyl-CoA substrate (either this compound or L-3-hydroxy-palmitoyl-CoA).
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curve. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
A coupled assay system with 3-ketoacyl-CoA thiolase can also be employed to ensure the reaction proceeds to completion and to prevent product inhibition.[12][13]
Caption: Workflow for determining enzyme kinetic parameters.
Cellular Uptake and Metabolism Analysis using LC-MS/MS
This protocol outlines a method to compare the cellular uptake and subsequent metabolism of the corresponding fatty acid of this compound with a saturated fatty acid like palmitic acid in a relevant cell line (e.g., hepatocytes, cardiomyocytes).
Methodology:
-
Cell Culture and Treatment: Culture cells to near confluency. Incubate the cells with either the polyunsaturated fatty acid precursor to this compound or palmitic acid for a defined period.
-
Metabolite Extraction: Wash the cells with ice-cold PBS and quench metabolism. Extract the intracellular acyl-CoAs using a suitable solvent system (e.g., acetonitrile/isopropanol/water).[14]
-
LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Employ a C18 reversed-phase column for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent acyl-CoAs and their downstream metabolites.[12][15]
-
Data Quantification: Quantify the intracellular concentrations of the different acyl-CoA species by comparing their peak areas to those of known standards.
Synthesis and Purification of this compound
For rigorous biochemical and cellular assays, a pure source of the target molecule is required. While commercially available, in-house synthesis may be necessary for specific applications or labeled versions. The synthesis of 3-hydroxy fatty acids can be achieved through various stereoselective methods, such as the Nagao–Fujita or Braun aldol reactions, starting from the corresponding aldehyde of the fatty acid.[16] The resulting 3-hydroxy fatty acid can then be activated to its CoA ester using standard enzymatic or chemical methods. Purification is typically achieved using high-performance liquid chromatography (HPLC).
Concluding Remarks
This compound represents a fascinating yet understudied player in the complex world of lipid metabolism. Its unique structure, a confluence of polyunsaturation and specific stereochemistry, positions it as a key intermediate in the β-oxidation of certain dietary or endogenously synthesized fatty acids. Based on our comparative analysis, its metabolism is predicted to be less efficient than that of its saturated counterparts due to the requirement for auxiliary enzymes. This, in turn, may lead to its transient accumulation and potentially distinct signaling roles within the cell.
The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses and for elucidating the precise function of this and other complex acyl-CoAs. A deeper understanding of the metabolism and signaling functions of such molecules is paramount for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Epoxyeicosatrienoic acids, cell signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acid beta oxidation | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA as a Novel Biomarker for Peroxisomal Disorders
This guide provides a comprehensive framework for the validation of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA as a potential biomarker for peroxisomal biogenesis disorders (PBDs). As researchers and drug development professionals, the robust validation of novel biomarkers is paramount for advancing diagnostics, understanding disease progression, and assessing therapeutic efficacy. This document outlines a prospective validation pathway for this specific long-chain acyl-CoA, drawing comparisons with established biomarkers in the field and providing detailed experimental protocols grounded in scientific integrity.
Introduction: The Unmet Need for Dynamic Biomarkers in Peroxisomal Disorders
Peroxisomal disorders, such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD), are a group of inherited metabolic diseases characterized by defects in peroxisome function.[1][2] The current diagnostic paradigm for these disorders largely relies on the measurement of accumulated very-long-chain fatty acids (VLCFAs), such as C26:0, and branched-chain fatty acids like phytanic and pristanic acid in plasma and cultured fibroblasts.[1] While these markers are invaluable for initial diagnosis, they often lack the dynamic range to effectively monitor disease progression or the subtle metabolic perturbations that occur in milder forms of these diseases or in response to therapeutic interventions.[3]
This compound is a specific intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids. Its accumulation may serve as a more direct and sensitive indicator of enzymatic defects within this pathway, potentially offering a more nuanced view of metabolic dysregulation compared to the terminal accumulation products currently measured.
The Candidate Biomarker: this compound in Peroxisomal β-Oxidation
This compound is an unsaturated fatty acyl-CoA.[4] Long-chain acyl-CoA esters are crucial intermediates in numerous lipid metabolic pathways and are increasingly recognized as important signaling molecules.[5] The β-oxidation of fatty acids in mammals occurs in both mitochondria and peroxisomes, with peroxisomes being specifically responsible for the initial breakdown of VLCFAs, branched-chain fatty acids, and polyunsaturated fatty acids.[6]
The generation of 3-hydroxyacyl-CoA intermediates is a key step in the β-oxidation cycle. In peroxisomes, this step is catalyzed by the multifunctional protein 2 (MFP-2), also known as D-bifunctional protein (DBP).[7] A defect in this enzyme, or other enzymes in the pathway, could lead to the accumulation of specific intermediates like this compound.
Signaling Pathway: Peroxisomal β-Oxidation of Polyunsaturated Fatty Acids
Caption: Peroxisomal β-oxidation pathway for polyunsaturated fatty acids.
Analytical Validation: A Roadmap for Quantification
The cornerstone of biomarker validation is a robust and reliable analytical method. For long-chain acyl-CoAs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[8][9]
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS-based quantification of acyl-CoAs.
Detailed Protocol: Quantification of this compound in Human Plasma
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[8][10][11]
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain hydroxy acyl-CoA).
- Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.
2. UPLC Separation:
- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 20% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 50 °C.
3. Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- Precursor Ion: The [M+H]+ ion of this compound.
- Product Ions: Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety).
4. Calibration and Quantification:
- Prepare a calibration curve using a synthetic standard of this compound.
- Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Performance Benchmarks for Analytical Validation
The analytical method must be validated according to established guidelines. The following table outlines the key parameters and their acceptable limits, which should be comparable to or better than those for existing VLCFA assays.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | 85-115% of the nominal concentration |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Intra- and inter-assay coefficient of variation (CV) < 15% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; CV < 20% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed and minimized. |
Clinical Validation: Establishing Diagnostic and Prognostic Utility
Once an accurate and precise analytical method is established, the clinical utility of this compound as a biomarker must be evaluated in relevant patient cohorts.
Comparative Cohort Study Design
A case-control study is the initial step to assess the diagnostic potential.
-
Cases: Patients with a confirmed diagnosis of a peroxisomal disorder (e.g., ZSD, DBP deficiency).
-
Controls: Age- and sex-matched healthy individuals.
-
Sample Size: Calculated to provide sufficient statistical power to detect a significant difference between groups.
Performance Comparison with Established Biomarkers
The performance of this compound should be directly compared to that of the current gold standard biomarkers for peroxisomal disorders.
| Biomarker | Disorder | Typical Finding | Analytical Method |
| C26:0 and C24:0/C22:0 Ratio | X-ALD, ZSD | Elevated | GC-MS or LC-MS/MS |
| Phytanic Acid | Refsum Disease, ZSD | Elevated | GC-MS |
| Pristanic Acid | ZSD | Elevated | GC-MS |
| This compound | Potentially ZSD, DBP deficiency | Hypothesized to be elevated | LC-MS/MS |
Statistical Analysis and Performance Metrics
-
Receiver Operating Characteristic (ROC) Curve Analysis: To determine the diagnostic accuracy (sensitivity and specificity) and to establish an optimal cut-off value.
-
Correlation Analysis: To assess the relationship between the levels of the novel biomarker and the established biomarkers, as well as with clinical severity scores.
-
Longitudinal Studies: To evaluate the prognostic value of the biomarker in predicting disease progression and its utility in monitoring therapeutic response.
Conclusion and Future Directions
The validation of this compound as a biomarker for peroxisomal disorders presents a promising avenue for improving the clinical management of these complex diseases. By providing a more direct readout of metabolic flux through the peroxisomal β-oxidation pathway, this novel biomarker has the potential to offer enhanced sensitivity and specificity for diagnosis, prognosis, and monitoring of therapeutic interventions. The successful validation of this and other pathway-specific intermediates will undoubtedly pave the way for a more personalized and precise approach to the care of patients with inherited metabolic disorders.
References
- 1. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zellweger Spectrum Disorders | Asper Biogene [asperbio.com]
- 3. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. | Sigma-Aldrich [b2b.sigmaaldrich.com]
internal standards for (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA quantification
An Expert's Guide to Selecting and Validating Internal Standards for the Quantification of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
In the intricate landscape of lipidomics and metabolic research, the precise quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for unraveling cellular metabolic states. This compound, a key intermediate in the metabolism of polyunsaturated fatty acids, presents a significant analytical challenge due to its low endogenous abundance, inherent chemical instability, and susceptibility to matrix effects in complex biological samples. This guide provides a comprehensive framework for selecting, validating, and implementing internal standards for the accurate quantification of this analyte, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
The Imperative for an Internal Standard in Acyl-CoA Quantification
Quantitative analysis by LC-MS/MS is susceptible to variations at multiple stages, from sample extraction and derivatization to chromatographic separation and ionization. An internal standard (IS) is a compound added at a known concentration to samples, calibrators, and quality controls at the beginning of the sample preparation process. Its purpose is to mimic the analyte of interest and compensate for variations in sample processing and analysis, thereby ensuring accuracy and precision.
An ideal internal standard should exhibit the following characteristics:
-
Structural and Physicochemical Similarity: It should behave identically to the analyte during extraction and chromatography.
-
Co-elution: It should elute at the same retention time as the analyte.
-
Similar Ionization Efficiency: It should respond similarly to the analyte in the mass spectrometer's ion source.
-
Mass Distinguishability: It must be clearly distinguishable from the analyte by the mass spectrometer.
For these reasons, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for internal standards.
Comparative Analysis of Internal Standard Strategies
The selection of an appropriate internal standard for this compound is often a pragmatic choice dictated by commercial availability and analytical requirements. Below is a comparison of common strategies.
| Strategy | Description | Advantages | Disadvantages |
| 1. Stable Isotope-Labeled (SIL) Internal Standard | A version of the analyte where one or more atoms (e.g., ¹²C, ¹H) have been replaced with their heavy isotopes (e.g., ¹³C, ²H). | Gold Standard: Co-elutes with the analyte and shares identical chemical and physical properties, effectively correcting for matrix effects, extraction losses, and ionization variability. | Often not commercially available for niche analytes. Custom synthesis can be expensive and time-consuming. |
| 2. Structural Analog (Odd-Chain or Shorter-Chain Acyl-CoA) | A different but structurally similar acyl-CoA, for example, C17:0-CoA or C19:0-CoA. | More likely to be commercially available and affordable. Can provide reasonable compensation for extraction variability. | May not co-elute perfectly with the analyte. Differences in chain length and saturation can lead to different ionization efficiencies and matrix effects, compromising accuracy. |
| 3. Deuterated Carnitine/Butyrate | A commercially available, inexpensive deuterated compound used as a more general internal standard. | Readily available and cost-effective. | Poorly mimics the behavior of a long-chain, polyunsaturated acyl-CoA. Does not effectively correct for analyte-specific matrix effects or extraction recovery. Generally not recommended for accurate quantification. |
| 4. Standard Addition Method | The sample is divided into several aliquots, and increasing known amounts of the analytical standard are added to each. The endogenous concentration is determined by extrapolation. | Does not require a separate internal standard. Can effectively compensate for matrix effects. | Labor-intensive and consumes a larger amount of the sample. Not practical for high-throughput analysis. Assumes a linear response. |
Recommended Validation Workflow for an Internal Standard
Regardless of the chosen strategy, a rigorous validation is essential to ensure the reliability of the quantitative data. The following protocol outlines a validation experiment comparing a selected internal standard (e.g., a structural analog) against the standard addition method, which can serve as a benchmark for accuracy.
Experimental Workflow Diagram
Caption: Workflow for validating an internal standard against the standard addition method.
Step-by-Step Protocol
-
Sample Preparation:
-
Pool a representative biological matrix (e.g., liver tissue homogenate) to create a homogenous sample.
-
Divide the pool into at least 10 aliquots.
-
Internal Standard Arm: To 5 aliquots, add a fixed concentration of the chosen internal standard (e.g., C17:0-CoA).
-
Standard Addition Arm: To the other 5 aliquots, add increasing concentrations of a certified this compound standard (e.g., 0, 5, 10, 25, 50 nM).
-
-
Extraction:
-
Perform a solid-phase extraction (SPE) on all aliquots. Acyl-CoAs are commonly extracted using C18 or anion exchange cartridges.
-
Elute the analytes, evaporate the solvent under nitrogen, and reconstitute in a suitable injection solvent (e.g., 50:50 methanol:water with 5 mM ammonium acetate).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution. The mobile phases often contain an ion-pairing agent like hexylamine or ammonium acetate to improve peak shape and retention of the polar CoA moiety.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Internal Standard Quantification: For the first set of aliquots, create a standard calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of the analyte. Use this curve to determine the concentration of the endogenous analyte in the sample.
-
Standard Addition Quantification: For the second set of aliquots, plot the measured analyte peak area against the concentration of the added standard. Perform a linear regression and extrapolate the line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of the analyte in the sample.
-
Comparison: Compare the concentration value obtained from the internal standard method with the value from the standard addition method. A difference of less than 15-20% is generally considered acceptable and validates the use of the chosen internal standard for that specific matrix.
-
Conclusion and Recommendations
The accurate quantification of this compound is a non-trivial analytical task that hinges on the implementation of a sound internal standardization strategy.
-
For Definitive Quantification: The use of a stable isotope-labeled internal standard is unequivocally the best practice. Researchers should first consult with vendors specializing in lipidomics and custom synthesis (e.g., Cayman Chemical, Avanti Polar Lipids) to inquire about its availability or feasibility of synthesis.
-
For Practical High-Throughput Analysis: If a SIL-IS is not obtainable, a structural analog (e.g., an odd-chain acyl-CoA like C17:0-CoA) represents the next best option. However, it is crucial to perform the validation protocol described above to understand its limitations and ensure it provides an acceptable level of accuracy for the intended application.
-
For Method Development and Validation: The standard addition method, while cumbersome for routine use, remains an invaluable tool for validating the accuracy of any chosen internal standard and for obtaining reliable quantitative data when no suitable internal standard can be found.
By carefully considering these strategies and rigorously validating their chosen method, researchers can generate high-quality, reproducible data, advancing our understanding of fatty acid metabolism in health and disease.
A Comparative Guide to the Biological Activity of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Lipid Metabolism
In the intricate landscape of lipid metabolism, the spatial arrangement of atoms within a molecule—its stereochemistry—can dictate its biological function, metabolic fate, and overall impact on cellular processes. This guide provides an in-depth comparison of the biological activity of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA and its stereoisomers, with a primary focus on the distinction between the (3R) and (3S) configurations. As intermediates in fatty acid metabolism, the specific stereochemistry at the C-3 position determines their entry into distinct catabolic pathways, highlighting the remarkable specificity of the enzymes that govern cellular energy homeostasis.
Long-chain fatty acyl-CoA esters are central players in cellular metabolism, serving not only as substrates for energy production but also as allosteric regulators of key enzymes.[1] The introduction of a hydroxyl group at the C-3 position, as seen in 3-hydroxyicosatrienoyl-CoA, creates a chiral center, giving rise to stereoisomers with potentially divergent biological activities. Understanding these differences is paramount for researchers investigating metabolic disorders, developing novel therapeutics targeting lipid pathways, and elucidating the nuanced roles of lipid signaling molecules.
The Divergent Metabolic Fates of (3R)- and (3S)-3-Hydroxyacyl-CoA Stereoisomers
The biological processing of this compound and its (3S) counterpart is dictated by the stereospecificity of the enzymes within different subcellular compartments: the mitochondria and peroxisomes. This segregation of metabolic pathways based on stereochemistry is a fundamental principle of fatty acid oxidation.
The Mitochondrial β-Oxidation Pathway: The Domain of (3S)-Hydroxyacyl-CoAs
The canonical pathway for the breakdown of most fatty acids, mitochondrial β-oxidation, is exclusively specific for L- or (S)-3-hydroxyacyl-CoA esters.[2][3] The third step in this cyclical process is catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), an enzyme that exhibits strict stereoselectivity for the (S)-configuration.[4][5] Therefore, (3S,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA is a natural intermediate in the mitochondrial β-oxidation of long-chain unsaturated fatty acids.[6][7]
The deficiency of LCHAD leads to the accumulation of long-chain 3-hydroxy fatty acids, which can have toxic effects, including uncoupling of oxidative phosphorylation in cardiac mitochondria.[8][9] This underscores the critical importance of the efficient and stereospecific processing of (3S)-hydroxyacyl-CoAs for maintaining cellular energy balance and preventing metabolic disease.
The Peroxisomal β-Oxidation Pathway: The Realm of (3R)-Hydroxyacyl-CoAs
In contrast to the mitochondrial pathway, peroxisomal β-oxidation is responsible for the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[10] This pathway utilizes a multifunctional enzyme (MFE-2) that possesses (3R)-hydroxyacyl-CoA dehydrogenase activity.[11][12] Consequently, this compound is a substrate for the peroxisomal β-oxidation pathway.
Beyond its role in catabolism, (3R)-hydroxyacyl-CoA is also an intermediate in the elongation of very-long-chain fatty acids.[13][14] This anabolic pathway is crucial for the synthesis of complex lipids such as sphingolipids and ceramides.
The distinct metabolic roles of the (3R) and (3S) stereoisomers are summarized in the table below:
| Feature | This compound | (3S,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA |
| Primary Metabolic Pathway | Peroxisomal β-oxidation, Very-long-chain fatty acid elongation | Mitochondrial β-oxidation |
| Key Enzyme | Multifunctional Enzyme 2 (MFE-2) | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) |
| Subcellular Location | Peroxisomes, Endoplasmic Reticulum | Mitochondria |
| Primary Metabolic Role | Catabolism of specific fatty acids, Biosynthesis of very-long-chain fatty acids | Energy production via breakdown of common fatty acids |
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct metabolic fates of the (3R) and (3S) stereoisomers of 3-hydroxyicosatrienoyl-CoA.
Caption: Divergent metabolic pathways of (3R) and (3S)-3-hydroxyicosatrienoyl-CoA.
Potential for Stereospecific Signaling and Regulatory Roles
While the primary roles of 3-hydroxyacyl-CoA esters are as metabolic intermediates, there is growing evidence that lipid molecules can also act as signaling messengers. A compelling example comes from the study of branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-diabetic and anti-inflammatory properties.[15][16][17] Research has shown that the S-stereoisomer of a specific PAHSA (palmitic acid hydroxy stearic acid), S-9-PAHSA, potentiated glucose-stimulated insulin secretion and glucose uptake, whereas the R-9-PAHSA isomer did not.[15][17] Interestingly, both stereoisomers exhibited anti-inflammatory effects, suggesting that different biological activities of the same molecule can have different stereochemical requirements.
This precedent strongly suggests that this compound and its stereoisomers could also possess distinct signaling or regulatory functions beyond their involvement in β-oxidation. Further research is warranted to explore these potential roles, which could unveil novel therapeutic targets for metabolic and inflammatory diseases.
Experimental Protocols for Comparative Analysis
To directly compare the biological activities of this compound and its stereoisomers, a series of well-defined experiments are necessary. The following outlines key experimental workflows.
Stereoselective Synthesis of 3-Hydroxyicosatrienoyl-CoA Isomers
The synthesis of enantiomerically pure (3R)- and (3S)-3-hydroxyicosatrienoyl-CoA is the essential first step for any comparative study. Chemo-enzymatic methods have proven effective for the synthesis of various acyl-CoA esters, including those with chiral centers.[18]
Workflow for Stereoselective Synthesis:
Caption: Stereoselective synthesis of (3R)- and (3S)-3-hydroxyicosatrienoyl-CoA.
Enzymatic Assays with Purified Dehydrogenases
The substrate specificity of LCHAD and MFE-2 for the different stereoisomers can be quantitatively assessed using enzymatic assays with the purified enzymes.[19]
Step-by-Step Protocol for Enzymatic Assay:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH (typically 7.0-8.0), NAD+ as the cofactor, and the purified dehydrogenase (LCHAD or MFE-2).
-
Substrate Addition: Initiate the reaction by adding a known concentration of either (3R)- or (3S)-3-hydroxyicosatrienoyl-CoA.
-
Monitoring the Reaction: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Kinetic Parameter Calculation: Determine the initial reaction velocities at various substrate concentrations to calculate the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for each stereoisomer with each enzyme.
Cellular Metabolism Studies
To investigate the metabolic fate and potential signaling effects of the stereoisomers in a cellular context, stable isotope-labeled versions of the compounds can be synthesized and introduced to cultured cells (e.g., hepatocytes, myotubes).
Workflow for Cellular Metabolism Studies:
-
Synthesis of Labeled Probes: Synthesize ¹³C- or ²H-labeled (3R)- and (3S)-3-hydroxyicosatrienoyl-CoA.
-
Cell Culture and Treatment: Incubate cultured cells with the labeled stereoisomers for various time points.
-
Metabolite Extraction: Extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled downstream metabolites. This will reveal the active metabolic pathways for each stereoisomer.
-
Signaling Pathway Analysis: Perform phosphoproteomics or Western blot analysis on cell lysates to identify any stereospecific activation of signaling pathways.
Conclusion
The biological activity of this compound is fundamentally different from that of its (3S) stereoisomer due to the strict stereospecificity of the enzymes governing fatty acid metabolism. While the (3S)-isomer is a conventional intermediate in mitochondrial β-oxidation, the (3R)-isomer is channeled into peroxisomal β-oxidation and anabolic pathways for very-long-chain fatty acids. The potential for these stereoisomers to possess distinct signaling roles, as suggested by studies on related lipid molecules, opens up exciting new avenues for research. A thorough understanding of the stereochemistry-dependent biological activities of these and other lipid metabolites is crucial for advancing our knowledge of metabolic regulation and for the development of targeted therapies for a range of human diseases.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aocs.org [aocs.org]
- 8. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 14. Rhea - reaction knowledgebase [rhea-db.org]
- 15. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity with (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
For researchers navigating the intricate pathways of lipid metabolism, the specificity of immunological tools is paramount. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of antibodies with (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a specific long-chain 3-hydroxy fatty acyl-CoA. Given the absence of commercially available antibodies specifically targeting this molecule, this guide will focus on a critical aspect of immunoassay validation: identifying and quantifying potential cross-reactivity from antibodies targeting structurally similar molecules.
The Challenge of Specificity with Small Lipid Molecules
This compound is a key intermediate in fatty acid metabolism. Its accurate detection and quantification are crucial for understanding the dynamics of these pathways. However, small molecules like acyl-CoAs are generally poor immunogens and present significant challenges for antibody development.[1] The subtle structural differences between various acyl-CoA species mean that an antibody generated against one molecule may exhibit significant cross-reactivity with another.[2][3] This can lead to erroneous data and misinterpretation of experimental results.
This guide will equip you with the principles and practical protocols to proactively assess and validate the specificity of your immunoassays when this compound is a potential analyte.
Identifying Potential Cross-Reacting Antibodies: A Structural Approach
Cross-reactivity occurs when an antibody recognizes and binds to molecules other than its intended antigen, due to shared structural motifs or epitopes.[2][3] In the case of this compound, potential cross-reactivity could arise from antibodies targeting:
-
Other 3-hydroxyacyl-CoAs: The (3R)-3-hydroxy group is a key structural feature. Antibodies against enzymes that bind to this moiety, such as 3-hydroxyacyl-CoA dehydrogenase (HADH) or 3-hydroxyacyl-CoA dehydratase (HACD1), might recognize the substrate itself.[4][5]
-
Other Polyunsaturated Acyl-CoAs: The long polyunsaturated acyl chain could be recognized by antibodies targeting other fatty acyl-CoAs, especially those with similar chain lengths and double bond configurations.
-
Coenzyme A (CoA): While less likely to be the primary epitope for a highly specific antibody, the CoA moiety is a common feature and could contribute to non-specific binding.
A prudent first step is to perform a sequence alignment using a tool like NCBI-BLAST to compare the immunogen sequence of a candidate antibody (if available) with proteins known to bind this compound.[3] A homology score of over 75% suggests a high likelihood of cross-reactivity.[2][3]
Experimental Validation of Cross-Reactivity
Theoretical predictions of cross-reactivity must be confirmed through rigorous experimental validation. The following protocols provide a framework for quantifying the interaction between a candidate antibody and this compound.
Protocol 1: Competitive ELISA for Quantitative Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the binding of small molecules and assessing antibody cross-reactivity.[6][7][8] This assay measures the ability of this compound (the competitor) to inhibit the binding of the antibody to its primary target antigen immobilized on a microplate. The signal is inversely proportional to the concentration of the competitor in the sample.[6][9]
Workflow for Competitive ELISA
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating:
-
Since small molecules like acyl-CoAs do not bind well to microplates, they must be conjugated to a carrier protein like Bovine Serum Albumin (BSA).[7]
-
Coat a high-binding 96-well microplate with 100 µL/well of the target antigen-BSA conjugate at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).[6][10]
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Competitive Reaction:
-
In a separate plate or tubes, prepare serial dilutions of this compound.
-
Mix these dilutions with a fixed, pre-determined concentration of the primary antibody.
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free competitor.[6]
-
-
Incubation on Coated Plate:
-
Wash the coated and blocked plate three times with PBS-T.
-
Transfer 100 µL/well of the antibody-competitor mixture to the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3-5 times with PBS-T.
-
Add 100 µL/well of an appropriate HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4-5 times with PBS-T.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 5-20 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 1N HCl).[6]
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration to generate an inhibition curve. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the antibody binding to the coated antigen.
-
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Identity Confirmation
For a definitive confirmation of antibody-lipid interaction, immunoprecipitation followed by mass spectrometry can be employed. This powerful technique allows for the identification of molecules that are directly pulled down by the antibody from a complex biological sample.[11][12]
Workflow for IP-MS
Caption: Workflow for IP-MS to confirm antibody-lipid interaction.
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Prepare a cell lysate under non-denaturing conditions to preserve protein-lipid interactions. Use of non-ionic detergents is recommended.[11]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the candidate antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads extensively with a mild wash buffer to remove non-specifically bound molecules.
-
-
Elution and Lipid Extraction:
-
Elute the bound complexes from the beads using an appropriate elution buffer.
-
Perform a lipid extraction on the eluate using a standard protocol (e.g., Bligh-Dyer or Folch extraction).
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Compare the resulting spectra to a known standard of this compound to confirm its presence in the immunoprecipitated sample.
-
Data Presentation and Interpretation
The results from your cross-reactivity experiments should be summarized for clear comparison.
| Antibody Target | Intended Antigen | Potential Cross-Reactant | Assay | Result (IC50) | % Cross-Reactivity |
| HADH | Recombinant HADH | This compound | Competitive ELISA | 10 nM | 10% |
| Acyl-CoA Oxidase | Palmitoyl-CoA | This compound | Competitive ELISA | >1000 nM | <0.1% |
% Cross-Reactivity = (IC50 of Intended Antigen / IC50 of Cross-Reactant) x 100
Interpreting the Results:
-
A low IC50 value for this compound indicates a high degree of cross-reactivity.
-
A high percentage of cross-reactivity suggests that the antibody is not specific for its intended target and may not be suitable for assays where this compound is present.
-
The level of acceptable cross-reactivity is application-dependent. For quantitative assays, a high degree of specificity is essential. It's important to note that cross-reactivity can vary depending on the immunoassay format.[14]
Conclusion and Best Practices
Ensuring the specificity of antibodies for small molecules like this compound is a critical, albeit challenging, aspect of rigorous scientific research. While no antibodies are currently marketed for this specific molecule, the potential for cross-reactivity from antibodies targeting related structures necessitates a thorough validation process.
By employing a systematic approach of identifying potential cross-reactants based on structural similarity and then quantitatively assessing these interactions using methods like competitive ELISA, researchers can confidently validate their immunoassays. For ultimate confirmation, IP-MS provides an unambiguous identification of the molecules bound by the antibody in a biological context. Adhering to these principles of validation will enhance the reliability and reproducibility of your research in the complex and fascinating field of lipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. biocompare.com [biocompare.com]
- 5. b-Hydroxyacyl-CoA-dehydrogenase Polyclonal Antibody (NE077-7S) [thermofisher.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Lipid Beads and LC/MS to identify lipid-protein interactions - Echelon Biosciences [echelon-inc.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Practical Guide to the Comparative Analysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA Levels in Different Cell Types
This guide provides a comprehensive framework for the comparative analysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a specific long-chain 3-hydroxy fatty acyl-CoA, across various cell types. As of the writing of this guide, specific comparative data for this particular molecule is not widely available in published literature, presenting a unique opportunity for novel research. This document, therefore, serves as a detailed roadmap for researchers and drug development professionals seeking to investigate the cellular metabolism of this and other rare long-chain acyl-CoAs.
The methodologies outlined herein are built upon established, robust techniques for the quantification of similar lipid metabolites, ensuring a high degree of scientific rigor and reproducibility. We will delve into the biochemical significance of 3-hydroxy fatty acyl-CoAs, provide step-by-step experimental protocols, and offer a template for data presentation and interpretation.
Introduction: The Significance of 3-Hydroxy Fatty Acyl-CoAs in Cellular Metabolism
Long-chain fatty acyl-CoAs are pivotal intermediates in a multitude of metabolic pathways, including energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The molecule of interest, this compound, is a hydroxylated derivative of an icosatrienoyl-CoA, suggesting its role as an intermediate in the β-oxidation of long-chain unsaturated fatty acids.
The β-oxidation spiral is a stepwise catabolic process that shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH.[3][4][5] The third step of this cycle is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which converts a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[6][7][8] The steady-state levels of these intermediates can provide a snapshot of the metabolic flux through the β-oxidation pathway. Therefore, comparing the cellular concentrations of this compound in different cell types can reveal cell-specific differences in fatty acid metabolism, which may be relevant in various physiological and pathological states, including metabolic disorders and cancer.[1][7]
Caption: Simplified diagram of the mitochondrial fatty acid β-oxidation pathway highlighting the position of 3-hydroxyacyl-CoA intermediates.
Experimental Design and Methodology
A robust and validated analytical method is paramount for the accurate quantification of low-abundance lipid metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[9][10][11]
Caption: Experimental workflow for the comparative analysis of intracellular acyl-CoAs.
Cell Culture and Treatment
-
Cell Line Selection: Choose a panel of cell lines that represent diverse tissue origins and metabolic phenotypes. For example, a comparative study could include a hepatocyte cell line (e.g., HepG2), a kidney cell line (e.g., HEK293), a neuronal cell line (e.g., SH-SY5Y), and a cancer cell line known for altered lipid metabolism (e.g., PC-3).
-
Standardized Culture Conditions: Maintain all cell lines in their respective recommended media and conditions (e.g., 37°C, 5% CO₂). It is crucial to standardize the seeding density and harvest cells at a consistent confluency (e.g., ~90%) to minimize variability.[12]
-
Experimental Treatments (Optional): To investigate the dynamics of this compound levels, cells can be treated with fatty acid precursors, inhibitors of β-oxidation, or other metabolic modulators. A vehicle-treated control group should always be included.
Sample Preparation and Metabolite Extraction
The goal of this stage is to efficiently extract the target analyte while minimizing its degradation. Acyl-CoAs are susceptible to hydrolysis, so rapid processing at low temperatures is critical.
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
To quench metabolic activity and lyse the cells, add 2 mL of ice-cold methanol to the culture plate and incubate at -80°C for 15 minutes.[12]
-
-
Internal Standard Spiking:
-
Prepare a stock solution of a suitable internal standard. An ideal internal standard would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar acyl-CoA with a different chain length or saturation that is not endogenously present in the cells can be used (e.g., ¹³C-labeled palmitoyl-CoA or heptadecanoyl-CoA).
-
Add a known amount of the internal standard to the methanol lysate.
-
-
Extraction:
-
Scrape the cells from the plate and transfer the lysate to a centrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[12]
-
-
Sample Concentration:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[13]
-
Mobile Phases: A binary gradient system is employed.
-
Mobile Phase A: Water with a modifier such as ammonium hydroxide or ammonium acetate to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity.[9] This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety.[9] The specific transition for the target molecule will need to be determined by direct infusion of a pure standard.
-
-
Data Analysis and Presentation
-
Quantification:
-
The peak areas of the analyte and the internal standard are integrated using the instrument's software.
-
A response ratio is calculated (Analyte Peak Area / Internal Standard Peak Area).
-
The concentration of the analyte in the sample is determined from a calibration curve generated using known concentrations of a pure standard of this compound.
-
-
Normalization:
-
To account for variations in cell number, the calculated concentration should be normalized to the total protein content or cell count of the original sample. Protein concentration can be determined from the protein pellet using a standard assay (e.g., BCA assay).
-
-
Data Presentation:
-
The normalized levels of this compound across the different cell lines should be presented in a clear and concise table. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to identify significant differences between cell types.
-
Table 1: Template for Comparative Analysis of this compound Levels
| Cell Line | Tissue of Origin | This compound (pmol/mg protein) | Standard Deviation | p-value (vs. Control) |
| HepG2 | Liver | Experimental Value | ± SD | p |
| HEK293 | Kidney | Experimental Value | ± SD | p |
| SH-SY5Y | Neuron | Experimental Value | ± SD | p |
| PC-3 | Prostate Cancer | Experimental Value | ± SD | p |
Discussion and Interpretation
The comparative data obtained will provide valuable insights into the cell-type-specific regulation of long-chain unsaturated fatty acid β-oxidation. For example:
-
High levels in a particular cell type might indicate a high flux through the β-oxidation pathway or a bottleneck at the 3-hydroxyacyl-CoA dehydrogenase step.
-
Low or undetectable levels could suggest a low rate of β-oxidation for this specific fatty acid, rapid turnover of the intermediate, or alternative metabolic fates.
-
Changes in response to treatments can elucidate the regulatory mechanisms controlling the β-oxidation of this particular substrate.
This guide provides a robust framework for the comparative analysis of this compound. The successful execution of these experiments will contribute to a deeper understanding of lipid metabolism in health and disease, and may identify novel targets for therapeutic intervention.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. aocs.org [aocs.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA in Polyunsaturated Fatty Acid Metabolism
An Objective Comparative Guide for Researchers
This guide provides a comprehensive comparison of research surrounding the metabolic intermediate (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a key molecule in the β-oxidation of (11Z,14Z,17Z)-eicosatrienoic acid (ETE), an omega-3 polyunsaturated fatty acid (PUFA). We will delve into the enzymatic processing of this intermediate, compare the methodologies used for its study, and explore its role within the broader context of fatty acid metabolism. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PUFA metabolic pathways.
Introduction to (11Z,14Z,17Z)-Eicosatrienoic Acid and its β-Oxidation
(11Z,14Z,17Z)-Eicosatrienoic acid (ETE) is a 20-carbon omega-3 polyunsaturated fatty acid. While not as abundant as other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ETE is a substrate for various metabolic pathways, including β-oxidation, which is crucial for energy production. The breakdown of PUFAs like ETE via β-oxidation presents unique challenges due to the presence of cis-double bonds at odd- and even-numbered carbon atoms, which are not substrates for the enzymes of the classical β-oxidation spiral. This necessitates the involvement of auxiliary enzymes to resolve these non-standard intermediates. One such key intermediate is the 3-hydroxyacyl-CoA thioester, specifically this compound, which is formed after the initial rounds of β-oxidation. Understanding the metabolic fate of this intermediate is critical to elucidating the complete catabolic pathway of ETE and other related PUFAs.
The Enzymatic Labyrinth: Processing of PUFA-CoA Esters
The mitochondrial β-oxidation of saturated fatty acids is a straightforward four-step spiral. However, for PUFAs, the presence of double bonds requires additional enzymatic machinery.
The core challenge arises when a double bond is encountered. For a cis-double bond at an odd-numbered carbon, enoyl-CoA isomerase is required to convert it to a trans-double bond, a suitable substrate for enoyl-CoA hydratase . When a cis-double bond is at an even-numbered carbon, the action of acyl-CoA dehydrogenase results in a 2-trans,4-cis-dienoyl-CoA, which is then processed by 2,4-dienoyl-CoA reductase to a 3-trans-enoyl-CoA. This is subsequently converted by 3,2-enoyl-CoA isomerase to the standard 2-trans-enoyl-CoA intermediate.
The formation of this compound occurs after the initial cycles of β-oxidation of ETE-CoA. The subsequent processing of this hydroxylated intermediate is a critical control point in the overall pathway.
A Senior Application Scientist's Guide to the Structural Confirmation of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid mediators is paramount. This guide provides an in-depth, technically-grounded framework for confirming the identity of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. We will move beyond rote protocols to explain the rationale behind the analytical choices, ensuring a self-validating and robust experimental design.
The precise structure of a lipid mediator, including its stereochemistry and the position of its double bonds, dictates its biological function. This compound is a long-chain fatty acyl-CoA, a class of molecules central to cellular metabolism. Its specific isomeric form suggests a role in eicosanoid or related lipid signaling pathways, where subtle structural changes can dramatically alter biological activity. Therefore, rigorous confirmation of its identity against a certified reference standard is not merely a quality control step but a fundamental requirement for valid downstream biological investigation.
The Analytical Challenge: A Multifaceted Molecule
Confirming the identity of this compound requires a multi-pronged analytical approach to address its key structural features:
-
Acyl-CoA Moiety: The large and polar coenzyme A group.
-
Icosatrienoyl Chain: A 20-carbon chain with three cis (Z) double bonds.
-
Hydroxyl Group: A hydroxyl group at the 3-position.
-
Stereochemistry: A specific R configuration at the chiral center (C-3).
No single technique can unequivocally confirm all these features. Thus, a combination of liquid chromatography, mass spectrometry, and chiral separation is essential.
Experimental Workflow: An Orthogonal Approach
Our strategy relies on an orthogonal workflow, where each analytical technique provides a distinct and complementary piece of structural information. This ensures a high degree of confidence in the final identification.
Figure 1. A comprehensive workflow for the structural confirmation of this compound.
Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Confirmation
The foundational step in our analysis is LC-MS/MS. This technique provides two critical pieces of information: the retention time, which is characteristic of the molecule's overall polarity, and its mass-to-charge ratio (m/z) along with its fragmentation pattern, which is indicative of its elemental composition and structure.
Rationale for Method Selection:
LC-MS/MS is the gold standard for analyzing long-chain acyl-CoAs and eicosanoids due to its high sensitivity and specificity, even in complex biological matrices.[1][2] We employ reversed-phase chromatography (e.g., using a C18 column) to separate the analyte from potential impurities based on hydrophobicity. High-resolution mass spectrometry (HRMS), such as that provided by Orbitrap or TOF analyzers, is invaluable for confirming the elemental composition through accurate mass measurement. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions.
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample and the this compound reference standard in a suitable solvent (e.g., methanol:water 1:1) to a concentration of 1 µg/mL.[3]
-
If the sample is in a complex biological matrix (e.g., cell lysate, plasma), perform a solid-phase extraction (SPE) to enrich for long-chain acyl-CoAs and remove interfering substances.[4]
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium hydroxide at high pH.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or the corresponding buffer.
-
Gradient: A suitable gradient from ~30% B to 95% B over 15-20 minutes to ensure adequate separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs, although negative mode can also be informative.[3][4]
-
MS1 Scan: Full scan from m/z 400-1200 to detect the precursor ion.
-
MS/MS Scan (Product Ion Scan): Isolate the precursor ion corresponding to this compound and fragment it using collision-induced dissociation (CID). Acquire the product ion spectrum.
-
Multiple Reaction Monitoring (MRM): For targeted quantification and enhanced sensitivity, monitor specific precursor-to-product ion transitions.
-
Data Interpretation and Comparison
The identity is provisionally confirmed if the test sample and the reference standard exhibit the following:
| Parameter | Test Sample | Reference Standard | Acceptance Criteria |
| LC Retention Time | tR1 | tR2 | tR1 = tR2 (within ± 2%) |
| Precursor Ion (m/z) | [M+H]+ | [M+H]+ | Identical m/z (within 5 ppm for HRMS) |
| Key MS/MS Fragments | Identical pattern | Identical pattern | Presence and relative abundance of key fragments should match. |
Key Fragmentation Pathways: The fragmentation of acyl-CoAs often yields characteristic neutral losses or product ions. For instance, a neutral loss of 507 Da is often indicative of the CoA moiety. The fragmentation pattern of the fatty acyl chain can provide information about the location of the hydroxyl group and double bonds.
Part 2: Chiral Chromatography for Stereochemical Confirmation
While LC-MS/MS confirms the molecular formula and connectivity, it cannot distinguish between enantiomers. The biological activity of hydroxy fatty acids is often stereospecific, making the confirmation of the R configuration at C-3 critical.[5] For this, we turn to chiral chromatography.
Rationale for Method Selection:
Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[6][7] This can be achieved through High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[8] An alternative, though more laborious, approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[9]
Detailed Experimental Protocol: Chiral HPLC
-
Sample Preparation (if necessary): The Coenzyme A moiety can interfere with some chiral separations. If direct analysis is unsuccessful, enzymatic or chemical hydrolysis to release the free 3-hydroxyicosatrienoic acid may be necessary. This should be done with caution to avoid isomerization or degradation.
-
Chiral LC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives) is often effective for separating hydroxy fatty acid enantiomers.[6][8]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition must be optimized for the specific column and analyte.
-
Detection: UV detection is often sufficient if the concentration is high enough. Coupling to a mass spectrometer provides greater sensitivity and specificity.
-
Data Interpretation and Comparison
A racemic (R/S) standard of 3-hydroxyicosatrienoic acid is invaluable here.
| Sample | Expected Elution Profile |
| Racemic Standard | Two distinct, well-resolved peaks of equal area. |
| Reference Standard ((3R)-isomer) | A single peak co-eluting with one of the peaks from the racemic standard. |
| Test Sample | A single peak that co-elutes with the (3R)-isomer reference standard. |
Confirmation of the R configuration is achieved when the test sample's retention time on the chiral column matches that of the certified (3R) reference standard and is distinct from the (S)-enantiomer.
Figure 2. Logical flow for confirming the identity of the target molecule.
Conclusion
Confirming the identity of a complex lipid mediator like this compound is a rigorous process that demands an orthogonal analytical approach. By systematically comparing the chromatographic behavior, molecular weight, fragmentation pattern, and stereochemistry of a test sample against a certified reference standard, researchers can have high confidence in their results. This analytical rigor is the bedrock upon which reliable and reproducible biological research is built. The protocols and rationale outlined in this guide provide a robust framework for achieving this essential level of scientific validation.
References
- 1. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, a nuanced understanding of the functional distinctions between closely related lipid molecules is paramount. This guide provides an in-depth comparative analysis of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA, a specific intermediate in the degradation of omega-3 polyunsaturated fatty acids, and its related lipid counterparts. By delving into their metabolic pathways, enzymatic specificities, and potential signaling roles, this document aims to equip researchers with the foundational knowledge to design robust experimental strategies and interpret complex metabolic data.
Introduction: The Significance of Stereochemistry and Unsaturation in Acyl-CoA Metabolism
Acyl-Coenzyme A (acyl-CoA) thioesters are central players in a myriad of cellular processes, from energy production via beta-oxidation to the biosynthesis of complex lipids and the regulation of signaling cascades. The specific biological function of an acyl-CoA is dictated not only by the length of its acyl chain but also by the presence, position, and configuration of double bonds, as well as the stereochemistry of any functional groups. The molecule at the heart of this guide, this compound, is a prime example of this structural and functional complexity. It is an intermediate in the breakdown of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. Its unique structure, featuring a hydroxyl group in the (R) configuration at the C3 position and three cis double bonds, sets it on a distinct metabolic path compared to other seemingly similar lipids.
Metabolic Fates: A Tale of Two Pathways
The primary catabolic route for most fatty acyl-CoAs is beta-oxidation. However, the stereochemistry at the C3 position of 3-hydroxyacyl-CoA intermediates dictates their subcellular localization and the enzymatic machinery responsible for their further processing.
-
The Canonical Mitochondrial Pathway for (3S)-Isomers: The conventional mitochondrial beta-oxidation spiral is stereospecific for L- or (S)-3-hydroxyacyl-CoAs. The enzyme L-3-hydroxyacyl-CoA dehydrogenase, a component of the mitochondrial trifunctional protein, exclusively recognizes the (S)-enantiomer, catalyzing its oxidation to a 3-ketoacyl-CoA.
-
The Peroxisomal Route for (3R)-Isomers: In contrast, (3R)-hydroxyacyl-CoAs are not substrates for the mitochondrial L-3-hydroxyacyl-CoA dehydrogenase. Instead, their metabolism is relegated to peroxisomes, which house a distinct set of beta-oxidation enzymes.[1][2][3] The key enzyme in this pathway is the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFE-2).[1][2][3] DBP possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, the latter being specific for (R)-stereoisomers.[1][2][3]
This fundamental divergence in metabolic pathways based on a single chiral center underscores the critical importance of stereospecificity in lipid metabolism. The inability to metabolize (3R)-hydroxyacyl-CoAs in mitochondria and the reliance on the peroxisomal D-bifunctional protein has significant implications for cellular homeostasis and disease, as deficiencies in DBP lead to severe metabolic disorders.[1][4][5][6]
Below is a diagram illustrating the distinct metabolic fates of (3R)- and (3S)-3-hydroxyacyl-CoA isomers.
Caption: Divergent metabolic pathways for (3R)- and (3S)-3-hydroxyacyl-CoA isomers.
The Influence of Double Bond Configuration
The presence and configuration of double bonds in the acyl chain further complicate the beta-oxidation of polyunsaturated fatty acids (PUFAs) like eicosatrienoyl-CoA. The cis double bonds, characteristic of naturally occurring PUFAs, are not substrates for the enoyl-CoA hydratase of the standard beta-oxidation pathway. Therefore, auxiliary enzymes, including isomerases and reductases, are required to modify the double bond configuration and position, allowing for the continuation of the catabolic spiral.
The rate of beta-oxidation can be influenced by the degree of unsaturation. For instance, studies have shown that the overall beta-oxidation of alpha-linolenic acid (C18:3, n-3) in mitochondria is faster than that of linoleic acid (C18:2, n-6) and oleic acid (C18:1, n-9).[1][7] This suggests that the enzymatic machinery for PUFA degradation is highly adapted to the specific structures of these molecules.
Comparative Enzyme Kinetics: A Data-Driven Perspective
While the stereospecificity of the dehydrogenases is well-established, a comprehensive understanding of the functional differences requires a quantitative comparison of their kinetic parameters. Direct kinetic data for this compound with D-bifunctional protein is scarce in the literature. However, we can extrapolate from studies on related substrates to build a comparative picture.
| Substrate | Enzyme | Km (µM) | Vmax (relative) | Supporting Rationale |
| This compound | D-Bifunctional Protein (Peroxisomal) | Expected to be in the physiological range | Active | DBP is specific for (R)-hydroxyacyl-CoAs.[1][2][3] |
| (3S,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA | D-Bifunctional Protein (Peroxisomal) | Expected to be very high (low affinity) | Negligible | DBP is stereospecific for the (R)-isomer.[1][2][3] |
| (3S,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA | L-Bifunctional Protein (Mitochondrial) | Expected to be in the physiological range | Active | L-3-hydroxyacyl-CoA dehydrogenase is specific for (S)-isomers. |
| This compound | L-Bifunctional Protein (Mitochondrial) | Expected to be very high (low affinity) | Negligible | L-3-hydroxyacyl-CoA dehydrogenase is stereospecific for the (S)-isomer. |
| (11Z,14Z,17Z)-Eicosatrienoyl-CoA | Acyl-CoA Oxidase (Peroxisomal) | Varies | Active | Precursor for the formation of the 3-hydroxy intermediate in peroxisomes. |
| (11Z,14Z,17Z)-Eicosatrienoyl-CoA | Acyl-CoA Dehydrogenase (Mitochondrial) | Varies | Active | Precursor for the formation of the 3-hydroxy intermediate in mitochondria. |
Note: The kinetic values in this table are predictive and based on the known stereospecificity of the enzymes. Experimental validation is required for precise determination.
Potential for Distinct Signaling Roles
Beyond their role as metabolic intermediates, 3-hydroxy fatty acids are emerging as important signaling molecules. For example, certain 3-hydroxy fatty acids can modulate inflammatory responses and act as ligands for G-protein coupled receptors.[7] The specific stereochemistry and acyl chain structure are likely critical determinants of these signaling functions.
Given that this compound is a product of omega-3 PUFA metabolism, it is plausible that it or its corresponding free fatty acid could possess unique signaling properties, potentially contributing to the known anti-inflammatory effects of omega-3 fatty acids. This remains an active area of research, and the elucidation of specific receptors and downstream signaling pathways for (3R)-hydroxy PUFAs is a key objective in the field of lipidomics.
Experimental Methodologies for Comparative Analysis
Distinguishing and quantifying structurally similar lipids like this compound and its isomers requires sophisticated analytical techniques.
Extraction and Purification of Acyl-CoAs
Due to their low abundance and inherent instability, the extraction of acyl-CoAs from biological matrices is a critical step. A typical workflow involves:
-
Rapid Quenching: Immediate freezing of tissues or cell pellets in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Grinding the frozen sample to a fine powder.
-
Extraction: Using a solvent system, often a mixture of isopropanol and an aqueous buffer, to extract the acyl-CoAs.
-
Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering substances and enrich the acyl-CoA fraction.
Analytical Separation and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.
-
Chromatographic Separation: Reversed-phase chromatography is typically used to separate acyl-CoAs based on their chain length and degree of unsaturation. For the separation of stereoisomers, chiral chromatography is necessary.
-
Mass Spectrometric Detection: Tandem mass spectrometry provides high sensitivity and specificity for detection and quantification. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification of specific acyl-CoA species.
Below is a diagram of a typical experimental workflow for the comparative analysis of acyl-CoA isomers.
Caption: A typical workflow for the extraction, separation, and quantification of acyl-CoA isomers.
Conclusion and Future Directions
The functional differences between this compound and its related lipids are a testament to the remarkable specificity of metabolic enzymes and pathways. The stereochemistry at the C3 position serves as a critical checkpoint, directing the molecule to either the peroxisomal or mitochondrial beta-oxidation pathway. This fundamental divergence, coupled with the influence of the polyunsaturated acyl chain on enzyme kinetics, highlights the intricate regulation of lipid metabolism.
Future research should focus on several key areas:
-
Elucidation of Specific Signaling Roles: Investigating the potential of (3R)-hydroxy PUFAs to act as signaling molecules and identifying their cognate receptors and downstream targets.
-
Quantitative Enzyme Kinetics: Performing detailed kinetic studies of D-bifunctional protein with a range of (3R)-hydroxyacyl-CoA substrates to build a comprehensive understanding of its substrate specificity.
-
Advanced Analytical Methods: Developing and refining analytical techniques for the baseline separation and sensitive quantification of a wide range of acyl-CoA stereoisomers and positional isomers in complex biological samples.
By addressing these questions, the scientific community can further unravel the complexities of lipid metabolism and its profound impact on human health and disease.
References
- 1. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 2. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 6. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of specialized biochemicals are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the chemical properties of long-chain unsaturated fatty acyl-CoA esters and established best practices for laboratory chemical waste management.
Hazard Assessment and Chemical Profile
The most critical feature influencing its handling and disposal is the chemical reactivity of the thioester bond. This bond is susceptible to degradation under several conditions:
-
Hydrolysis: The thioester linkage is prone to hydrolysis, a reaction that breaks the bond and separates the fatty acid from the Coenzyme A moiety.[4][5] This process is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) aqueous solutions.[4]
-
Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases (ACOTs), which are enzymes that specifically hydrolyze the thioester bond.[4][6]
-
Oxidation: The thiol group within the Coenzyme A part of the molecule is susceptible to oxidation.[4]
Understanding these degradation pathways is crucial for both the integrity of the compound in experimental settings and for its safe and effective decontamination and disposal.
Personal Protective Equipment (PPE) and Safe Handling
Adherence to standard laboratory safety protocols is mandatory when handling this compound. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Precautionary Statements |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile) | Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Safety glasses with side shields or chemical splash goggles | Wear appropriate eye protection. If in eyes, rinse cautiously with water for several minutes. |
| General Handling | Laboratory coat | Do not eat, drink, or smoke when using this product. |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Step 1: Initial Assessment and Segregation
-
Evaluate the Waste Stream: Determine the physical state of the waste (solid or liquid) and identify any solvents or other chemicals mixed with the this compound.
-
Segregate Waste: Do not mix this waste stream with incompatible materials. It must be collected in a dedicated and clearly labeled hazardous waste container.
Step 2: Waste Collection and Container Management
-
Container Selection: Use a chemically compatible container with a secure screw-top cap. The container must be in good condition and free of leaks.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "this compound" and list all other components of the waste mixture, including solvents and their approximate concentrations. The date of waste accumulation must also be clearly marked.
-
Storage: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation. This area must be under the control of laboratory personnel and away from general traffic.
Step 3: Decontamination of Empty Containers
-
Triple Rinsing: Any container that held this compound must be triple-rinsed to ensure complete removal of the chemical residue.
-
Rationale for Rinse Solution: To maintain the stability of the thioester bond during the rinsing process and prevent premature degradation, a slightly acidic rinsing solution is recommended.[4] An ideal choice would be a solvent in which the compound is soluble, buffered to a pH between 4.0 and 6.8.[4] Ethanol or a similar organic solvent can be used, followed by a rinse with a slightly acidic aqueous buffer.
-
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected in the designated hazardous waste container.
-
Final Container Disposal: After triple rinsing and complete drying, the container can be disposed of as regular, non-hazardous laboratory waste. Deface or remove the original label before disposal.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal according to all local, state, and federal regulations.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pillows, absorbent pads, or vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect all contaminated absorbent materials and place them in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended to provide essential safety and disposal information based on the chemical properties of similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements in your location. Your EHS office is the primary authority on chemical waste disposal.
References
- 1. (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA | C41H66N7O18P3S | CID 71581038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. portlandpress.com [portlandpress.com]
Personal protective equipment for handling (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
Comprehensive Safety & Handling Guide: (3R,11Z,14Z,17Z)-3-hydroxyicosatrienoyl-CoA
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and experimental integrity. This guide provides essential, field-tested protocols for the safe handling of this compound. This molecule, a long-chain unsaturated fatty acyl-CoA, is a biologically active intermediate in metabolic pathways.[1][2][3] While specific toxicological data for this exact compound is not fully established, its classification as a bioactive lipid necessitates a prudent and robust safety strategy.[4][5] We will operate under the principle of treating substances with unknown toxicity as potentially hazardous, ensuring comprehensive protection against all potential routes of exposure.[6][7][8]
Hazard Assessment: Understanding the Risk
A thorough hazard assessment is the foundation of laboratory safety.[9][10] For this compound, the primary risks stem from its unknown specific toxicity and its role as a signaling molecule, which could have unintended biological effects if accidentally absorbed.[3][11]
Potential Routes of Exposure:
-
Inhalation: Aerosolization of the compound, especially when handled as a solid or during vortexing/sonication of solutions.
-
Dermal Contact: Direct skin contact with the solid or solutions, leading to absorption.
-
Ocular Contact: Splashes of solutions or contact with airborne powder causing eye irritation or absorption.
-
Ingestion: Accidental ingestion via contaminated hands or surfaces.
Given these potential pathways, all handling procedures must be designed to minimize exposure and should be conducted within appropriate engineering controls.[7][8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your last and most critical line of defense against exposure.[12] The following multi-layered approach is mandatory for all procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1 Safety Glasses with Side Shields[6] | Single Pair Nitrile Gloves | Cotton/Blend Lab Coat[13] | Not Required |
| Weighing Solid | Chemical Splash Goggles | Double-Gloved Nitrile Gloves[9][14] | Chemical-Resistant Apron over Lab Coat | Required (Work within a certified chemical fume hood)[15] |
| Preparing Solutions | Chemical Splash Goggles & Face Shield[9][15] | Double-Gloved Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Required (Work within a certified chemical fume hood) |
| Cell Culture/Assays | ANSI Z87.1 Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Cotton/Blend Lab Coat | Not Required (Work within a biosafety cabinet) |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required for any work in the laboratory.[6][9] When preparing solutions or any activity with a splash hazard, upgrade to chemical splash goggles. A full-face shield must be worn over goggles when handling larger volumes (>50 mL).[15]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] When directly handling the compound for weighing or solution preparation, double-gloving is mandatory to protect against tears and minimize contamination during doffing.[14] Gloves must be changed immediately if contaminated.[9]
-
Body Protection: A clean, buttoned lab coat is required at all times.[13] For procedures involving significant splash risks, a chemical-resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[13]
-
Respiratory Protection: All manipulations of the solid compound or concentrated solutions that could generate aerosols or vapors must be performed inside a certified chemical fume hood.[16] This engineering control is the primary method for preventing inhalation exposure.
Operational Workflow: From Receipt to Disposal
A systematic workflow prevents cross-contamination and ensures safety at every stage. The following diagram outlines the critical steps for handling this compound.
References
- 1. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. clarionsafety.com [clarionsafety.com]
- 11. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 14. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. labequipmentdirect.com [labequipmentdirect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
